Product packaging for Vanillyl Butyl Ether(Cat. No.:CAS No. 82654-98-6)

Vanillyl Butyl Ether

Cat. No.: B123786
CAS No.: 82654-98-6
M. Wt: 210.27 g/mol
InChI Key: VLDFMKOUUQYFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vanillyl butyl ether is an ether of monohydroxybenzoic acid. It is added to food products as a flavoring agent. It is also present in cosmetics and personal care products as a fragrance ingredient, oral care agent, hair conditioning agent, and warming or cooling agent.
See also: Peppermint oil;  this compound (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B123786 Vanillyl Butyl Ether CAS No. 82654-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butoxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDFMKOUUQYFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072881
Record name Phenol, 4-(butoxymethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow viscous liquid with a weak, vanillic, acidic odour
Record name Vanillyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 4-(Butoxymethyl)-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Vanillyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.048-1.068
Record name Vanillyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

82654-98-6
Record name Vanillyl butyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82654-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillyl butyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082654986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanillyl butyl ether
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenol, 4-(butoxymethyl)-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(butoxymethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(butoxymethyl)-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, 4-(butoxymethyl)-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANILLYL BUTYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2ULN37C9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(Butoxymethyl)-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vanillyl Butyl Ether: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound (VBE). The information is intended for researchers, scientists, and professionals in drug development who are interested in the technical aspects of this versatile warming agent.

Chemical Properties

This compound is a synthetic compound derived from vanillin.[1][2] It is an oil-soluble, colorless to pale yellow viscous liquid with a slight vanilla-like odor.[1][2][3][4] VBE is valued for its ability to produce a gentle and long-lasting warming sensation on the skin, which is less irritating than traditional warming agents like capsaicin.[1][5]

Quantitative Chemical Data

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O₃[3][6][7][8]
Molecular Weight 210.27 g/mol [3][6][7][8][9]
Boiling Point 241 - 307.9 °C at 760 mmHg[3][10][11][12]
Melting/Freezing Point < -78 °C[10]
Density 1.048 - 1.072 g/mL at 25 °C[3][11][12][13]
Refractive Index 1.511 - 1.521 at 20 °C[3][11][12]
Flash Point 140 - 153 °C[10][12]
Auto-ignition Temperature 299 °C[10]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[12]
Solubility Insoluble in water; Soluble in oils and organic solvents.[1][2][3][11][14]

Chemical Structure

This compound, systematically named 4-(butoxymethyl)-2-methoxyphenol, is an ether of monohydroxybenzoic acid.[3][11][15] Its structure features a vanillyl group combined with a butyl ether group, which is key to its sensory effects.[16] It belongs to the class of organic compounds known as methoxyphenols.[15]

  • IUPAC Name: 4-(butoxymethyl)-2-methoxyphenol[3]

  • SMILES: CCCCOCC1=CC(=C(C=C1)O)OC[3][7]

  • InChI: InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3[3][7]

  • InChIKey: VLDFMKOUUQYFGF-UHFFFAOYSA-N[3][7]

The structural similarity of VBE to other vanilloids, like capsaicin, is responsible for its interaction with sensory receptors.[5][17]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, generally involving the reaction of a vanillin derivative with a butyl-containing compound.

Method 1: Synthesis from Vanillyl Alcohol and n-Butanol

This method involves the dehydration and condensation of vanillyl alcohol and n-butanol in the presence of an acid catalyst.[18] A more specific protocol utilizes a sulfated tungstate catalyst.[6]

Protocol:

  • A mixture of 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) (1 g, 7.25 mmol) and n-butanol (1.34 g, 18.11 mmol) is prepared.[6]

  • Sulfated tungstate (10 wt%) is added to the mixture.[6]

  • The reaction mixture is stirred at 80 °C for 1 hour.[6]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is diluted with ethyl acetate (15 ml) and filtered to recover the catalyst.[6]

  • The organic layer is concentrated under reduced pressure.[6]

  • The resulting residue is purified by chromatography on silica gel with n-hexane-EtOAc (90:10) as the eluent to yield pure this compound as a colorless oil.[6]

Method 2: One-Pot Synthesis from Vanillin

This method provides a direct synthesis from vanillin.[18]

Protocol:

  • Dissolve vanillin (100.00g) in ethyl acetate (231.65g) with stirring.[18]

  • Add potassium borohydride (28.36g) and bromobutane (90.06g) to the solution.[18]

  • Allow the reaction to proceed for 4 hours at a temperature of 30-40 °C.[18]

  • Cool the mixture to room temperature and filter to remove solid byproducts.[18]

  • Wash the filter residue, and combine the washing liquid with the filtrate.[18]

  • The combined liquid is distilled under reduced pressure to obtain a crude product.[18]

  • The crude product is then purified by vacuum rectification at 165 °C to yield pure this compound.[18]

Method 3: Synthesis using a Palladium-Based Catalyst

This method utilizes a palladium catalyst and an inorganic acid promoter.[19]

Protocol:

  • Crystalline vanillin (1525 g, 10 mol), n-butanol (6 L), a palladium-on-carbon catalyst (1 g, 10 wt% Pd), and 85% phosphoric acid (1 ml) are added to a reactor.[19]

  • The reactor is sealed, and the air is purged with an inert gas (e.g., nitrogen).[19]

  • The reaction mixture is heated to 95 °C.[19]

  • Gaseous hydrogen is introduced into the reactor at an overpressure of 10 atm.[19]

  • The reaction is maintained for 3 hours under these conditions.[19]

  • After the reaction is complete, residual hydrogen is removed.[19]

  • The mixture is filtered to remove the catalyst, and the filtrate is concentrated to obtain the product.[19]

G Generalized VBE Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_purification Purification Reactant1 Vanillin or Vanillyl Alcohol Reaction Mixing & Heating (30-95°C) Reactant1->Reaction Reactant2 Butanol or Alkylating Reagent Reactant2->Reaction Catalyst Acid Catalyst or Metal Hydride or Pd Catalyst Catalyst->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration/ Distillation Filtration->Concentration Chromatography Chromatography/ Rectification Concentration->Chromatography Product Pure Vanillyl Butyl Ether Chromatography->Product

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action: TRPV1 Signaling Pathway

The warming sensation produced by this compound is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][14][16][17] TRPV1 is a non-selective cation channel found on sensory neurons that responds to various noxious stimuli, including heat and capsaicin.[14][17][20][21]

The activation of TRPV1 by VBE follows a distinct signaling cascade:

  • Binding: this compound, due to its vanilloid structure, binds to the TRPV1 receptor on sensory neurons.[14][22]

  • Channel Opening: This binding event causes a conformational change in the TRPV1 protein, opening its non-selective cation channel pore.[14]

  • Cation Influx: The open channel allows for an influx of cations, predominantly calcium (Ca²⁺), into the neuron.[14][17]

  • Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.[14]

  • Action Potential: Once the membrane potential reaches a certain threshold, an action potential is generated.[14]

  • Neurotransmitter Release: The action potential propagates along the axon to the synapse, triggering the release of neurotransmitters such as glutamate, ATP, and various neuropeptides.[14]

  • Signal to CNS: These neurotransmitters transmit the signal through the nervous system to the brain, where it is perceived as a sensation of warmth.[14]

It is important to note that this warming effect is a result of direct nerve stimulation, and the actual temperature of the skin does not significantly increase.[5]

G VBE-Induced TRPV1 Signaling Pathway VBE This compound (VBE) TRPV1 TRPV1 Receptor (on Sensory Neuron) VBE->TRPV1 Binds to Channel Cation Channel Opening TRPV1->Channel Activates Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Leads to Neurotransmitter Neurotransmitter Release Action_Potential->Neurotransmitter Triggers CNS Signal to CNS (Perception of Warmth) Neurotransmitter->CNS Sends signal to

Caption: Signaling pathway of VBE-induced warmth sensation via TRPV1 activation.

References

A Technical Guide to the Synthesis of Vanillyl Butyl Ether and its Derivation from Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Vanillyl Butyl Ether (VBE), a versatile compound with applications in the cosmetic, food, and pharmaceutical industries. The guide details the primary synthetic routes originating from vanillin, a readily available and renewable feedstock. Key methodologies, including a two-step approach involving the reduction of vanillin to vanillyl alcohol followed by etherification, and more streamlined one-pot syntheses, are presented with detailed experimental protocols. Quantitative data on reaction yields and conditions are summarized for comparative analysis. Furthermore, this document elucidates the mechanism of action of VBE as a transient receptor potential vanilloid 1 (TRPV1) agonist and provides a visual representation of the associated signaling pathway. Experimental workflows for the synthesis and characterization of VBE are also outlined to aid researchers in their practical applications.

Introduction

This compound (VBE) is a synthetic compound derived from vanillin, the primary component of the extract of the vanilla bean. It is recognized for its characteristic warming and vasodilatory effects when applied topically, making it a popular ingredient in personal care products, such as warming lotions and massage creams. Beyond its sensory properties, VBE is also utilized as a flavoring agent in food products and is being explored for its potential applications in drug development due to its interaction with the TRPV1 receptor, a key player in pain and temperature sensation.

This guide offers an in-depth exploration of the chemical synthesis of VBE from vanillin, providing detailed experimental procedures and comparative data to assist researchers in selecting and optimizing a synthetic strategy that aligns with their specific needs, whether for laboratory-scale research or process development.

Synthetic Pathways from Vanillin to this compound

The synthesis of this compound from vanillin can be broadly categorized into two main strategies: a two-step synthesis involving the initial reduction of vanillin, and a more direct one-pot synthesis.

Two-Step Synthesis of this compound

This classical approach involves two distinct chemical transformations:

  • Reduction of Vanillin to Vanillyl Alcohol: The aldehyde functional group of vanillin is reduced to a primary alcohol.

  • Etherification of Vanillyl Alcohol: The resulting vanillyl alcohol is then reacted with a butyl source to form the ether linkage.

The most common and efficient method for the reduction of vanillin to vanillyl alcohol is through the use of sodium borohydride (NaBH₄), a mild and selective reducing agent.

Experimental Protocol: Sodium Borohydride Reduction of Vanillin

  • Materials:

    • Vanillin

    • Ethanol

    • Sodium Borohydride (NaBH₄)

    • 1 M Sodium Hydroxide (NaOH) solution

    • 6 M Hydrochloric Acid (HCl) solution

    • Ice

    • Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, Buchner funnel.

  • Procedure:

    • In a round-bottom flask, dissolve vanillin (e.g., 2.0 g, 13.1 mmol) in ethanol (e.g., 4 mL) with stirring at room temperature until a homogenous solution is formed.

    • Cool the flask in an ice bath.

    • In a separate vial, prepare a solution of sodium borohydride (e.g., 0.5 g, 13.2 mmol) in 1 M NaOH solution (e.g., 3.8 mL).

    • Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 10-15 minutes. The reaction is exothermic and will evolve hydrogen gas.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 30-60 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (disappearance of the vanillin spot), cool the reaction mixture in an ice bath.

    • Slowly add 6 M HCl dropwise to quench the excess sodium borohydride until the evolution of hydrogen gas ceases and the solution becomes acidic (pH ~2).

    • The product, vanillyl alcohol, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Characterization:

    • The identity and purity of the resulting vanillyl alcohol can be confirmed by melting point determination (literature m.p. 114-115 °C), and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

There are two primary methods for the etherification of vanillyl alcohol to produce VBE: the Williamson ether synthesis and acid-catalyzed etherification.

a) Williamson Ether Synthesis

This method involves the reaction of the alkoxide of vanillyl alcohol with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane). The reaction proceeds via an Sₙ2 mechanism.

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Materials:

    • Vanillyl Alcohol

    • A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

    • 1-Bromobutane or 1-Chlorobutane

    • A suitable solvent (e.g., Ethanol, Acetone, DMF)

    • Reflux apparatus, separatory funnel.

  • Procedure:

    • Dissolve vanillyl alcohol in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add a base (e.g., finely pulverized K₂CO₃ or aqueous NaOH) to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

    • Add the butyl halide (e.g., 1-bromobutane) to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and add water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with a dilute base solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude VBE.

    • Purify the product by vacuum distillation or column chromatography.

b) Acid-Catalyzed Etherification

This method involves the direct reaction of vanillyl alcohol with n-butanol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Etherification of Vanillyl Alcohol

  • Materials:

    • Vanillyl Alcohol

    • n-Butanol

    • Acid catalyst (e.g., Sulfated tungstate, Amberlyst-15)

    • Ethyl acetate

    • Silica gel for column chromatography.

  • Procedure:

    • In a round-bottom flask, combine vanillyl alcohol (e.g., 1 g, 6.49 mmol) and an excess of n-butanol (e.g., 1.21 g, 16.3 mmol).

    • Add the acid catalyst (e.g., 10 wt% sulfated tungstate).

    • Heat the reaction mixture with stirring at a specified temperature (e.g., 80 °C) for a designated time (e.g., 1 hour).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and dilute with ethyl acetate.

    • Filter to remove the catalyst.

    • Concentrate the organic layer under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane-EtOAc).

One-Pot Synthesis of this compound from Vanillin

One-pot synthesis offers a more efficient and streamlined approach by combining the reduction and etherification steps into a single reaction vessel, avoiding the isolation of the intermediate vanillyl alcohol.

Experimental Protocol: One-Pot Synthesis of VBE

  • Materials:

    • Vanillin

    • Potassium Borohydride (KBH₄)

    • 1-Bromobutane

    • Ethyl Acetate

    • Reaction vessel with temperature control.

  • Procedure:

    • Dissolve vanillin (e.g., 100.00 g) in ethyl acetate (e.g., 231.65 g) in a suitable reaction vessel with stirring.

    • Add potassium borohydride (e.g., 28.36 g) and 1-bromobutane (e.g., 108.07 g) to the solution.

    • Maintain the reaction temperature at 30-40 °C for approximately 3 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any solid byproducts.

    • Wash the filter residue with ethyl acetate and combine the washings with the filtrate.

    • Distill the combined solution under reduced pressure to remove the solvent and obtain the crude product.

    • Purify the crude VBE by vacuum rectification at approximately 165 °C.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthesis RouteKey ReagentsReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Two-Step Synthesis
ReductionVanillin, NaBH₄, Ethanol, NaOH0 to RT0.5 - 1High-
Williamson Ether SynthesisVanillyl Alcohol, Butyl Halide, BaseRefluxSeveralModerate>98
Acid-Catalyzed EtherificationVanillyl Alcohol, n-Butanol, Sulfated Tungstate80183-
One-Pot Synthesis
Metal Hydride & Alkylating AgentVanillin, KBH₄, 1-Bromobutane, Ethyl Acetate30 - 40398.13>99
Palladium CatalyzedVanillin, n-Butanol, Pd catalyst, H₂50 - 953 - 895.099

Mechanism of Action: TRPV1 Signaling Pathway

This compound exerts its characteristic warming effect through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. Its activation leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a signal that is interpreted by the central nervous system as a sensation of heat and, at higher concentrations, pain.

TRPV1_Signaling_Pathway VBE This compound (VBE) TRPV1 TRPV1 Channel (on Sensory Neuron) VBE->TRPV1 Binds & Activates Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_Influx Opens Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers CNS Central Nervous System (CNS) Action_Potential->CNS Signal to Sensation Sensation of Warmth CNS->Sensation Interprets as

Caption: TRPV1 Signaling Pathway Activated by VBE.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

VBE_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start Start: Vanillin Reduction Reduction (e.g., NaBH₄) Start->Reduction Two-Step One_Pot One-Pot Synthesis Start->One_Pot One-Pot Vanillyl_Alcohol Vanillyl Alcohol (Intermediate) Reduction->Vanillyl_Alcohol Etherification Etherification (e.g., Williamson or Acid-catalyzed) Vanillyl_Alcohol->Etherification Crude_VBE Crude VBE Etherification->Crude_VBE One_Pot->Crude_VBE Workup Aqueous Workup & Extraction Crude_VBE->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Pure_VBE Pure VBE Purification->Pure_VBE Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_VBE->Spectroscopy Purity_Analysis Purity Analysis (HPLC, GC) Pure_VBE->Purity_Analysis

Caption: Experimental Workflow for VBE Synthesis.

Conclusion

The synthesis of this compound from vanillin is a well-established process with multiple viable routes. The choice between a two-step synthesis and a one-pot approach will depend on factors such as the desired scale of production, available equipment, and the importance of process efficiency versus the potential for higher purity with intermediate isolation. The one-pot synthesis from vanillin using potassium borohydride and 1-bromobutane appears to be a highly efficient method with excellent reported yields and purity. Understanding the underlying chemical principles and the mechanism of action of VBE is crucial for its application in research and development. This guide provides the foundational knowledge and practical protocols to enable scientists to synthesize and explore the potential of this intriguing vanillin derivative.

Vanillyl Butyl Ether's Mechanism of Action on Sensory Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillyl Butyl Ether (VBE), a synthetic vanilloid, is increasingly utilized in cosmetic and pharmaceutical applications for its warming properties. This technical guide delves into the core mechanism of action of VBE on sensory neurons. The primary molecular target of VBE is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons. This document provides a comprehensive overview of the signaling pathways initiated by VBE binding to TRPV1, leading to neuronal depolarization and the sensation of warmth. Furthermore, it details the phenomenon of TRPV1 desensitization, a key process underlying the potential analgesic effects of vanilloids. This guide also compiles quantitative data from key studies and presents detailed experimental protocols for investigating the effects of VBE on sensory neurons, including cell culture, intracellular calcium imaging, and electrophysiological recording. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular and cellular events.

Introduction

This compound (VBE) is a vanillyl alcohol derivative recognized for its ability to induce a warming sensation upon topical application.[1][2] Unlike capsaicin, the pungent component of chili peppers, VBE is reported to provide a milder and less irritating warming effect, making it a favorable ingredient in personal care products and topical analgesics.[2][3] Understanding the precise mechanism by which VBE interacts with sensory neurons is crucial for the development of novel therapeutic agents targeting pain and inflammation. This guide provides an in-depth exploration of the molecular and cellular actions of VBE.

Core Mechanism of Action: TRPV1 Activation

The principal mechanism of action of this compound on sensory neurons is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][4][5] TRPV1 is a polymodal nocisensor, meaning it can be activated by various stimuli, including noxious heat (>42°C), acidic conditions (pH < 6), and exogenous chemical ligands such as capsaicin and VBE.[6][7][8]

Binding and Channel Gating

VBE, possessing a vanillyl group similar to capsaicin, is thought to bind to a specific pocket on the intracellular side of the TRPV1 channel.[9][10] This binding event induces a conformational change in the TRPV1 protein, leading to the opening of its non-selective cation channel pore.[1][5]

Neuronal Depolarization and Action Potential Firing

The opening of the TRPV1 channel allows for the influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients.[1][5] This influx of positive ions leads to the depolarization of the sensory neuron's membrane potential. If this depolarization reaches the neuron's threshold, it triggers the firing of action potentials, which are then propagated along the axon to the central nervous system, where they are interpreted as a sensation of warmth.[1][5]

Downstream Signaling and Physiological Effects

The activation of TRPV1 by VBE initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.

Calcium-Mediated Signaling

The increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) acts as a second messenger, activating various downstream signaling pathways. This includes the activation of protein kinases and phosphatases that can modulate neuronal excitability and gene expression.[11]

Neurotransmitter and Neuropeptide Release

Prolonged activation of TRPV1-expressing sensory neurons can lead to the release of neurotransmitters, such as glutamate, and neuropeptides, including Substance P and Calcitonin Gene-Related Peptide (CGRP), from their central and peripheral terminals.[1][5] The release of these mediators contributes to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[2]

Vasodilation and Warming Sensation

The release of vasoactive neuropeptides like CGRP contributes to the vasodilation observed upon topical application of VBE, which manifests as an increase in local blood flow and contributes to the warming sensation.[2][4]

TRPV1 Desensitization

A key characteristic of TRPV1 activation by vanilloids is the subsequent desensitization of the channel.[11][12] This process is believed to be a primary mechanism behind the analgesic effects of compounds like capsaicin.

Calcium-Dependent Desensitization

The influx of Ca²⁺ through the TRPV1 channel plays a crucial role in its desensitization.[12] Elevated intracellular Ca²⁺ levels activate Ca²⁺-dependent phosphatases, such as calcineurin, which dephosphorylate the TRPV1 channel, leading to its closure and a reduced response to subsequent stimuli.[13]

Tachyphylaxis

Repeated or prolonged application of a TRPV1 agonist leads to a state of reduced responsiveness known as tachyphylaxis.[11] This is a form of functional desensitization where the neuron becomes less sensitive to further stimulation by the agonist.

Potential for Analgesia

The desensitization of nociceptive sensory neurons by TRPV1 agonists forms the basis of their use as topical analgesics. By rendering these neurons less responsive to noxious stimuli, compounds like VBE may offer a therapeutic benefit in certain pain conditions.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from published studies.

ParameterCell TypeMethodValueReference
VBE-induced [Ca²⁺]i Increase mTRPV1-HEK293Calcium ImagingDose-dependent[6][9]
Capsaicin-induced [Ca²⁺]i Increase mTRPV1-HEK293Calcium ImagingDose-dependent[6][9]

Table 1: In Vitro Activity of this compound on TRPV1.

Concentration of VBE CreamPercentage of Volunteers Showing Increased Blood Cell FluxMean Increase in Blood Cell Flux (Arbitrary Units)
0.1%23.81%Not specified
0.3%80.95%Not specified
0.5%76.19%Not specified

Table 2: In Vivo Effects of Topical this compound on Human Skin. Data adapted from a study with 21 volunteers.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on sensory neurons.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of primary sensory neurons from rodent dorsal root ganglia.

Materials:

  • Adult rat or mouse

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Collagenase Type IA (e.g., Sigma-Aldrich)

  • Dispase II (e.g., Roche)

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Laminin and Poly-D-lysine coated culture dishes

  • Sterile dissection tools

Procedure:

  • Euthanize the rodent according to approved institutional protocols.

  • Dissect the spinal column and expose the dorsal root ganglia.

  • Carefully excise the DRGs and place them in ice-cold HBSS.

  • Digest the ganglia in a solution of collagenase (1 mg/mL) and dispase II (2.4 U/mL) in HBSS for 60-90 minutes at 37°C.

  • Gently triturate the ganglia with a fire-polished Pasteur pipette to dissociate the neurons.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Plate the dissociated neurons onto laminin/poly-D-lysine coated dishes.

  • Incubate the cultures at 37°C in a 5% CO₂ incubator. Neurons can be used for experiments within 24-48 hours.[4][14]

Intracellular Calcium Imaging

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured DRG neurons in response to VBE application.

Materials:

  • Cultured DRG neurons on glass-bottom dishes

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Extracellular solution (e.g., Tyrode's solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4)

  • VBE stock solution (in DMSO)

  • Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

  • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in extracellular solution.

  • Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at room temperature in the dark.

  • Wash the cells with extracellular solution to remove excess dye.

  • Mount the dish on the microscope stage and perfuse with extracellular solution.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Apply VBE at the desired concentration by switching the perfusion solution.

  • Record the changes in fluorescence intensity over time.

  • Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i.[15][16]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of ion channel currents and membrane potential changes in cultured DRG neurons using the whole-cell patch-clamp technique.

Materials:

  • Cultured DRG neurons

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (as above)

  • Intracellular (pipette) solution (e.g., 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, 2 mM ATP, 0.3 mM GTP, pH 7.2 with KOH)

  • VBE stock solution

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Place the coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a neuron with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-clamp mode: Hold the neuron at a specific membrane potential (e.g., -60 mV) and record the currents elicited by the application of VBE.

  • Current-clamp mode: Record the resting membrane potential and apply VBE to observe changes in membrane potential and action potential firing.

  • Analyze the recorded currents or voltage changes to determine the effect of VBE on neuronal excitability.[17][18][19]

Mandatory Visualizations

Signaling Pathways

VBE_Signaling_Pathway cluster_membrane VBE This compound (VBE) TRPV1 TRPV1 Channel VBE->TRPV1 Binds to Desensitization TRPV1 Desensitization TRPV1->Desensitization Feedback in_point TRPV1->in_point Membrane Sensory Neuron Membrane Ca_ion Ca²⁺ Depolarization Membrane Depolarization Ca_ion->Depolarization Downstream Downstream Ca²⁺ Signaling Ca_ion->Downstream Na_ion Na⁺ Na_ion->Depolarization AP Action Potential Firing Depolarization->AP Warmth Sensation of Warmth AP->Warmth Signal to CNS Downstream->Desensitization in_point->Ca_ion Influx in_point->Na_ion Influx out_point

Caption: VBE signaling pathway in a sensory neuron.

Experimental Workflows

Calcium_Imaging_Workflow Start Start Culture Culture DRG Neurons on glass-bottom dish Start->Culture Load Load cells with Fura-2 AM Culture->Load Wash Wash to remove excess dye Load->Wash Baseline Record baseline fluorescence (F340/F380) Wash->Baseline Apply_VBE Apply VBE Baseline->Apply_VBE Record Record fluorescence changes over time Apply_VBE->Record Analyze Analyze F340/F380 ratio to determine [Ca²⁺]i changes Record->Analyze End End Analyze->End

Caption: Workflow for intracellular calcium imaging.

Patch_Clamp_Workflow Start Start Prepare Prepare cultured DRG neurons and solutions Start->Prepare Pipette Pull patch pipette (3-5 MΩ) Prepare->Pipette Approach Approach neuron and form GΩ seal Pipette->Approach WholeCell Rupture membrane for whole-cell configuration Approach->WholeCell Record_VC Voltage-Clamp: Record VBE-induced currents WholeCell->Record_VC Record_CC Current-Clamp: Record VBE-induced ΔVm and APs WholeCell->Record_CC Analyze Analyze data Record_VC->Analyze Record_CC->Analyze End End Analyze->End

Caption: Workflow for whole-cell patch-clamp recording.

Conclusion

This compound exerts its characteristic warming effect through the direct activation of TRPV1 channels on sensory neurons. The subsequent influx of cations, particularly Ca²⁺, leads to neuronal depolarization and the initiation of downstream signaling cascades. The phenomenon of TRPV1 desensitization following activation highlights a potential avenue for the development of VBE-based topical analgesics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of VBE and other vanilloids. Future research should focus on obtaining more detailed quantitative data on the electrophysiological effects and desensitization kinetics of VBE to fully elucidate its pharmacological profile.

References

Vanillyl Butyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillyl Butyl Ether (VBE), a synthetic ether of vanillyl alcohol, is a widely utilized compound in the cosmetic, food, and pharmaceutical industries. Its primary characteristic is the ability to induce a warming sensation upon topical application, a property attributed to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of the physicochemical properties of VBE, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various formulations. These properties dictate its solubility, stability, and bioavailability. A summary of key quantitative data is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
Appearance Colorless to pale yellow oily liquid
Odor Faint, characteristic vanilla-like
Boiling Point 241 °C at 760 mmHg
Density 1.057 g/mL at 25 °C
Refractive Index n20/D 1.516
Water Solubility Insoluble
LogP (Octanol-Water Partition Coefficient) 2.2 - 2.4
Flash Point >110 °C

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines for key parameters.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods are described in the OECD guideline, including the ebulliometer method, the dynamic method, and the Siwoloboff method.

Principle of the Ebulliometer Method:

An ebulliometer is used to measure the boiling point of a liquid by containing the substance in a heated vessel equipped with a reflux condenser and a precise temperature measuring device. The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is recorded. The pressure is carefully controlled and measured.

Water Solubility (OECD Guideline 105)

Water solubility is determined as the saturation mass concentration of a substance in water at a given temperature. For substances with low solubility like this compound, the column elution method is appropriate.

Principle of the Column Elution Method:

A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is continuously monitored. The point at which the concentration of the eluate becomes constant is considered the saturation solubility.

Partition Coefficient (n-octanol/water) - Shake Flask Method (OECD Guideline 107)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a substance's hydrophobicity.

Principle of the Shake Flask Method:

  • A known volume of n-octanol and water are pre-saturated with each other.

  • A precisely weighed amount of this compound is dissolved in one of the phases.

  • The two phases are then combined in a vessel and shaken until equilibrium is reached.

  • The phases are separated, and the concentration of the analyte in each phase is determined using a suitable analytical method, such as HPLC or GC.

  • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action: TRPV1 Signaling Pathway

This compound exerts its characteristic warming effect through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.

The binding of VBE to the TRPV1 receptor initiates a conformational change in the channel, leading to its opening. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these positively charged ions depolarizes the cell membrane, generating an action potential that is propagated along the sensory nerve to the central nervous system, where it is perceived as a warming sensation.

TRPV1_Signaling VBE This compound TRPV1_inactive TRPV1 Channel (Inactive) VBE->TRPV1_inactive Binds to receptor TRPV1_active TRPV1 Channel (Active) TRPV1_inactive->TRPV1_active Conformational change Ca_ion Ca²⁺ Influx TRPV1_active->Ca_ion Na_ion Na⁺ Influx TRPV1_active->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Warmth Action_Potential->Sensation

VBE activation of the TRPV1 signaling pathway.

Experimental Workflow: HPLC Analysis of this compound in a Cosmetic Cream

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of VBE in complex matrices such as cosmetic formulations. The following diagram illustrates a typical experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Cream Sample dissolve Dissolve in Solvent (e.g., Isopropanol/Water) weigh->dissolve sonicate Sonicate to Extract VBE dissolve->sonicate filter Filter the Solution sonicate->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Standard Curve integrate->calibrate quantify Quantify VBE Concentration calibrate->quantify

Workflow for HPLC analysis of VBE in cosmetics.

This guide provides a foundational understanding of the physicochemical properties of this compound and its primary mechanism of action. The detailed protocols and workflows serve as a practical resource for researchers and professionals in the field. Further investigation into the downstream signaling effects and formulation optimization will continue to expand the applications of this versatile compound.

Solubility and stability of Vanillyl Butyl Ether in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Vanillyl Butyl Ether

Introduction

This compound (VBE), with the chemical name 4-(Butoxymethyl)-2-methoxyphenol, is a widely utilized sensory agent in the cosmetics, personal care, and food industries.[1] Structurally similar to natural warming agents like capsaicin, VBE is favored for its ability to induce a gentle, long-lasting warming sensation with less irritation.[2] It functions by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2] For researchers, scientists, and drug development professionals, a thorough understanding of VBE's physicochemical properties—primarily its solubility in various solvent systems and its chemical stability under different conditions—is critical for developing safe, effective, and stable formulations with a long shelf life.[3][2]

This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound. It includes qualitative solubility data, detailed experimental protocols for quantitative analysis, and a discussion of its stability profile.

Solubility Profile of this compound

The solubility of an active ingredient is a determining factor in its formulation, bioavailability, and sensory performance. VBE is a lipophilic compound, which dictates its behavior in various solvent systems.[4]

Qualitative Solubility Data

VBE's solubility has been described qualitatively in multiple sources. It is consistently reported as being insoluble in water but soluble in organic solvents and oils.[1] This information is crucial for selecting appropriate vehicles in formulation development. A summary of its known solubility characteristics is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventSolubilityReference(s)
Aqueous WaterInsoluble[1][5]
Alcohols EthanolSoluble / Miscible[1][6]
IsopropanolSoluble[7]
Glycols Propylene GlycolSoluble[6]
Esters Ethyl AcetateSoluble[6]
Oils General Oils / Oil-based SolventsSoluble[1][5]
Surfactants Polysorbate (e.g., PEG-40)Soluble[3]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data for VBE, the shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[8][9] This protocol is adapted for lipophilic compounds like VBE.

Objective: To determine the maximum concentration of VBE that dissolves in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

  • This compound (VBE), pure substance

  • Selected solvents (e.g., Propylene Glycol, Miglyol® 812, Ethanol)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with a temperature-controlled chamber

  • Analytical balance

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.0)

Procedure:

  • Preparation: Add an excess amount of VBE powder to a pre-weighed glass vial. The excess is critical to ensure that saturation is reached.

  • Solvent Addition: Add a known volume or weight of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8] Kinetic analysis may be required to determine the precise time to equilibrium.[9]

  • Phase Separation: After equilibration, let the vials stand to allow undissolved VBE to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid material.[8]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the supernatant through a 0.45 µm PTFE syringe filter to remove any fine, undissolved particles. Discard the first few drops of the filtrate to prevent drug loss due to filter adsorption.[8]

  • Dilution and Quantification: Accurately weigh and dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the validated analytical method.

  • Analysis: Analyze the diluted sample using a pre-validated HPLC-UV or GC method to determine the concentration of VBE.

  • Calculation: Calculate the solubility of VBE in the solvent, expressed in mg/mL or % (w/w).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis prep1 Add excess VBE to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate in shaker at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet solid VBE equil1->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter with 0.45 µm PTFE filter sep2->sep3 analysis1 Dilute sample into linear range of assay sep3->analysis1 analysis2 Quantify VBE using validated HPLC method analysis1->analysis2 analysis3 Calculate solubility (mg/mL or % w/w) analysis2->analysis3

Caption: Experimental workflow for the Shake-Flask Solubility Determination method.

Stability Profile of this compound

The chemical stability of VBE is a critical parameter that influences the shelf life and safety of final formulations.

General Stability and Storage

VBE is reported to have good stability under normal storage conditions. However, it can be susceptible to degradation when exposed to harsh environmental factors such as extreme temperatures, light, and air.[6] To maintain its integrity, it is recommended to store VBE in tightly-closed containers in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][10] For formulation processing, VBE should be added during the "cool down" phase, at temperatures below 40°C-60°C, to prevent thermal degradation.[6][2]

Potential Degradation Pathways

While specific degradation studies for VBE are not extensively published, its chemical structure—containing a phenolic hydroxyl group and a butyl ether linkage—suggests potential pathways for degradation. These pathways are hypothetical and require experimental validation.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored quinone-type byproducts, which could impact the formulation's appearance and safety.

  • Ether Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, although ether bonds are generally stable. This would cleave the molecule into vanillyl alcohol and butanol.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway VBE This compound (VBE) stress_ox Stress Conditions: Light, Oxygen, Metal Ions VBE->stress_ox stress_hydro Stress Conditions: Strong Acid/Base, High Temp VBE->stress_hydro product_ox Quinone-type Degradants stress_ox->product_ox Oxidation of phenol group product_hydro1 Vanillyl Alcohol stress_hydro->product_hydro1 Ether cleavage product_hydro2 Butanol stress_hydro->product_hydro2 Ether cleavage G cluster_storage Sample Storage (ICH Conditions) cluster_analysis Sample Preparation & Analysis cluster_eval Data Evaluation start Start Study (T=0) Analyze initial VBE conc. storage1 Long-Term (25°C / 60% RH) start->storage1 storage2 Accelerated (40°C / 75% RH) start->storage2 storage3 Forced Degradation (Heat, Light, pH, etc.) start->storage3 pull Pull samples at pre-defined timepoints storage1->pull storage2->pull storage3->pull analysis1 Extract VBE from formulation matrix pull->analysis1 analysis2 Filter sample analysis1->analysis2 analysis3 Analyze via validated HPLC-UV method analysis2->analysis3 eval1 Calculate % VBE remaining analysis3->eval1 eval2 Monitor for new degradant peaks eval1->eval2 eval3 Determine degradation rate & estimate shelf life eval2->eval3

References

Vanillyl Butyl Ether's classification as a capsaicin alternative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vanillyl Butyl Ether as a Capsaicin Alternative

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (VBE) is a synthetic vanillin derivative increasingly recognized as a viable alternative to capsaicin, the pungent active component of chili peppers.[1][2] Structurally similar to natural warming agents, VBE (CAS 82654-98-6) distinguishes itself by inducing a gentle, prolonged warming sensation with a significantly lower irritation profile than capsaicin.[3][4][5] These characteristics have made it a popular ingredient in personal care and cosmetic products, but its specific interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel presents compelling opportunities for research and drug development.[3][6]

This technical guide provides a comprehensive overview of VBE's classification as a capsaicin alternative, focusing on its mechanism of action, comparative quantitative data, relevant experimental protocols, and safety profile.

Mechanism of Action: The TRPV1 Receptor

The primary molecular target for both VBE and capsaicin is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in primary sensory neurons.[7][8] TRPV1 functions as a polymodal sensor for noxious stimuli, including high temperatures (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands.[9][10]

VBE, like capsaicin, contains a critical vanillyl chemical group that allows it to bind to the TRPV1 receptor.[7][8] This binding event triggers a conformational change in the channel, opening its pore and leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[7][11] The influx of positive ions depolarizes the neuronal membrane, which, upon reaching a threshold, generates an action potential that propagates along the nerve fiber to the central nervous system, where it is perceived as a warming sensation.[7] While both molecules are agonists for TRPV1, derivatives with shorter carbon chains, like VBE, generally exhibit decreased sensitivity compared to capsaicin, contributing to VBE's milder sensory effect.[7][12]

Signaling Cascade

Activation of the TRPV1 channel by VBE initiates a well-defined signaling cascade. The initial influx of Ca²⁺ acts as a crucial second messenger, triggering the activation of downstream signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).[9][13] This cascade ultimately leads to the release of various neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings, which contribute to the local neurogenic inflammatory response and the sensation of warmth.[7][14]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel (Resting State) TRPV1_active TRPV1 Channel (Active State) TRPV1->TRPV1_active VBE / Capsaicin Binding Ca_ion Ca²⁺ TRPV1_active->Ca_ion Influx Na_ion Na⁺ TRPV1_active->Na_ion Influx Ligand VBE / Capsaicin Depolarization Membrane Depolarization Ca_ion->Depolarization PKC PKC Activation Ca_ion->PKC Na_ion->Depolarization AP Action Potential (Signal to CNS) Depolarization->AP Sensation Sensation of Warmth AP->Sensation Neuropeptides Release of Neuropeptides (Substance P, CGRP) PKC->Neuropeptides Neuropeptides->Sensation

Caption: VBE/Capsaicin Signaling Pathway via TRPV1 Activation.

Quantitative Comparison: VBE vs. Capsaicin

The primary distinction between VBE and capsaicin lies in their potency, sensory profile, and safety margins. While specific EC₅₀ values for VBE can vary between experimental systems, it is consistently characterized as a less potent agonist than capsaicin.

Table 1: Pharmacological and Sensory Profile Comparison

Parameter This compound (VBE) Capsaicin References
Mechanism of Action TRPV1 Agonist TRPV1 Agonist [7][8]
Potency (EC₅₀) Less potent than capsaicin; activates TRPV1 in a dose-dependent manner. ~0.2-0.9 µM in HEK293 cells. [6][8][15]
Sensory Effect Gentle, sustained warming. Intense heat, burning, pungency. [3][6]
Onset of Sensation Rapid; builds within the first 5 minutes. Rapid; almost immediate. [3][5]
Duration of Sensation Up to several hours. Variable, can be prolonged. [5][6]

| Irritation Profile | Low; significantly less irritating. | High; can cause significant irritation, burning, and erythema. |[3][4][5] |

Table 2: In Vivo Physiological Response (Topical Application)

Compound & Concentration Measured Effect Result Reference
VBE Cream (0.3%) Increase in Blood Cell Flux (BCF) 24.22% increase (p < 0.001) [15]

| VBE Cream (0.5%) | Increase in Blood Cell Flux (BCF) | 54.74% increase (p < 0.001) |[15] |

Experimental Protocols

Standardized assays are critical for evaluating and comparing the activity of TRPV1 modulators like VBE and capsaicin.

Protocol: In Vitro TRPV1 Activation via Intracellular Ca²⁺ Flux Assay

This assay quantifies TRPV1 activation by measuring the increase in intracellular calcium concentration following compound application to cells heterologously expressing the receptor.[8]

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with a plasmid encoding for human or mouse TRPV1. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Dye Loading: Cells are washed with a buffered salt solution (e.g., HBSS) and then incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

  • Compound Preparation: VBE and capsaicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired final concentrations in the assay buffer.

  • Fluorescence Measurement: The cell plate is placed in a fluorescence microplate reader or a fluorescence microscope. A baseline fluorescence reading is established.

  • Compound Addition & Data Acquisition: The prepared compounds are added to the wells, and fluorescence intensity is measured in real-time. A rapid increase in fluorescence corresponds to Ca²⁺ influx upon TRPV1 channel opening.

  • Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀). Concentration-response curves are generated by plotting ΔF/F₀ against the compound concentration to calculate EC₅₀ values.

G start Start: Culture TRPV1-expressing HEK293 Cells wash1 Wash Cells with Assay Buffer start->wash1 dye_loading Incubate with Ca²⁺-sensitive Fluorescent Dye (e.g., Fluo-4 AM) wash1->dye_loading wash2 Wash to Remove Excess Dye dye_loading->wash2 baseline Measure Baseline Fluorescence (F₀) wash2->baseline add_compound Add Test Compound (VBE or Capsaicin) baseline->add_compound measure_response Measure Real-time Fluorescence Response (F) add_compound->measure_response analysis Data Analysis: Calculate ΔF/F₀ Generate Concentration-Response Curve measure_response->analysis end End: Determine EC₅₀ analysis->end

Caption: Experimental Workflow for In Vitro Ca²⁺ Flux Assay.

Protocol: Electrophysiological Measurement of TRPV1 Activity

The two-electrode voltage clamp (TEVC) or patch-clamp technique provides a direct measure of ion channel activity. This protocol is adapted from methods used to test novel TRPV1 agonists.

  • System Preparation: Xenopus oocytes are injected with cRNA for TRPV1, or mammalian cells are cultured for patch-clamp analysis.

  • Recording Setup: For TEVC, an oocyte is placed in a recording chamber perfused with a standard recording solution (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES). Two microelectrodes (voltage and current) are inserted into the oocyte.

  • Channel Activation: A depolarizing voltage pulse (e.g., to +30 mV) is applied to elicit a baseline current. The test compound (VBE or capsaicin) is then perfused into the bath at increasing concentrations.

  • Current Measurement: The current elicited by the voltage pulse is measured before and after the addition of the compound.

  • Normalization: The maximal channel activation is determined by applying a saturating concentration of capsaicin (e.g., 50 µM). The current at each test concentration is then normalized to this maximal response.

  • Data Analysis: Normalized currents are plotted against compound concentration to generate a dose-response curve and determine potency (EC₅₀) and efficacy relative to capsaicin.

G start Start: Prepare TRPV1-expressing Cells or Oocytes setup Establish Whole-Cell Patch-Clamp or TEVC Configuration start->setup baseline Apply Voltage Step Measure Baseline Current setup->baseline perfusion Perfuse Test Compound (VBE or Capsaicin) at Increasing Concentrations baseline->perfusion measure_current Measure Evoked Current at Each Concentration perfusion->measure_current saturate Apply Saturating Dose of Capsaicin to get I_max measure_current->saturate After concentration series analysis Normalize Currents (I / I_max) Plot Dose-Response Curve saturate->analysis end End: Determine EC₅₀ and Efficacy analysis->end

Caption: Experimental Workflow for Electrophysiological Assay.

Safety and Toxicological Profile

VBE has undergone toxicological assessment establishing its safety for use in topical applications at recommended concentrations.

Table 3: Summary of Toxicological Data for VBE

Endpoint Result Conclusion Reference
Acute Toxicity Minimal risk at recommended concentrations. Considered safe for topical use.
Skin Irritation Low potential for irritation. Milder than capsaicin. Advantageous for products on sensitive skin or for prolonged contact. [3]
Eye Irritation Can cause serious eye irritation. Must be avoided in formulations intended for use around the eyes.
Skin Sensitization Considered a weak skin sensitizer. Patch testing is recommended before widespread use in formulations. [12]
Genotoxicity Not expected to be genotoxic. No concern for genotoxic potential. [12]

| Repeated Dose Toxicity | A 28-day oral study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day. | Low risk of systemic toxicity from typical topical exposure. |[12] |

Applications in Research and Drug Development

The distinct properties of VBE make it a valuable tool and potential therapeutic agent:

  • Analgesic Research: As a mild TRPV1 agonist, VBE can be used to study the mechanisms of TRPV1 desensitization for pain relief without the confounding intense irritation of capsaicin.[8]

  • Topical Drug Delivery: The VBE-induced increase in local microcirculation and blood flow can be harnessed to enhance the dermal and transdermal delivery of other active pharmaceutical ingredients (APIs).[2][6][15]

  • Neuropathic Pain Models: VBE could serve as a less aggressive tool to modulate TRPV1 activity in animal models of inflammatory and neuropathic pain.

  • Development of Novel Therapeutics: The structure of VBE can serve as a scaffold for developing novel, selective TRPV1 modulators with tailored potency and sensory profiles for treating conditions like chronic pain or overactive bladder.

Conclusion

This compound is a well-characterized TRPV1 agonist that serves as a compelling and milder alternative to capsaicin. Its mechanism of action is analogous to that of capsaicin—activation of the TRPV1 channel—but it exhibits a lower potency, resulting in a gentle and sustained warming sensation with minimal irritation.[3][6][8] This favorable sensory and safety profile, supported by quantitative physiological data and established experimental protocols, positions VBE not only as a functional ingredient in personal care but also as a valuable pharmacological tool for researchers and a promising lead for drug development professionals exploring the therapeutic potential of TRPV1 modulation.

References

Methodological & Application

Application Note: HPLC Determination of Vanillyl Butyl Ether in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanillyl Butyl Ether (VBE) is a widely used warming agent in a variety of cosmetic and personal care products, providing a gentle and long-lasting warming sensation.[1][] It serves as a milder alternative to traditional warming agents like capsicum extract, which can sometimes cause skin irritation.[1][3] To ensure product quality, safety, and correct dosage, a reliable and accurate analytical method for the quantification of VBE in complex cosmetic matrices is essential.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in cosmetic preparations. The described procedure is simple, selective, and robust, making it suitable for routine quality control analysis and stability testing of commercial cosmetic products.[1][3][4]

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C-18, 150 mm × 4.6 mm, 3.5 µm)[1]

    • Ultrasonic bath

    • Analytical balance

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Reagents and Standards:

    • This compound (VBE) reference standard (>96% purity)

    • Acetonitrile (HPLC grade)

    • Isopropanol (HPLC grade)

    • Sodium phosphate dibasic (Na₂HPO₄)

    • Orthophosphoric acid (85%)

    • Deionized water

Preparation of Standard and Buffer Solutions
  • Buffer Solution (20 mM Na₂HPO₄, pH 1.8):

    • Dissolve an appropriate amount of Na₂HPO₄ in deionized water to make a 20 mM solution.

    • Adjust the pH of the solution to 1.8 using orthophosphoric acid (85%).[1]

  • VBE Stock Solution (5000 µg/mL):

    • Accurately weigh 500 mg of VBE reference standard.

    • Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of isopropanol and water.

  • Calibration Standards (12–100 µg/mL):

    • Prepare a series of six calibration standards by diluting the VBE stock solution with the isopropanol:water (50:50, v/v) mixture.[1]

Sample Preparation Protocol
  • Accurately weigh approximately 0.5 g of the cosmetic sample into a glass flask.[1]

  • Add 25 g of the extraction solvent (isopropanol:water, 50:50, v/v).[1]

  • Place the flask in an ultrasonic bath at 50 °C for 5 minutes to facilitate extraction.[1]

  • Transfer the flask to a refrigerator for 10 minutes to allow for the re-solidification of the cosmetic base (e.g., waxes, petrolatum).[1]

  • Carefully transfer 10 g of the resulting supernatant to a clean flask.

  • Add an additional 20 g of the isopropanol:water (50:50, v/v) mixture for further dilution.[1]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Chromatographic Conditions and Method Validation

The HPLC method was developed using a reversed-phase C18 column with isocratic elution and UV detection.[1][][3]

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse Plus C-18 (150 mm × 4.6 mm, 3.5 µm)[1]
Mobile Phase Acetonitrile : 20 mM Na₂HPO₄ Buffer (pH 1.8) (30:70, v/v)[1]
Flow Rate 1.5 mL/min (0-17 min), then 4 mL/min (17-31 min)[1]
Elution Mode Isocratic[1]
Column Temperature 50 °C[1]
Injection Volume 10 µL[1]
Detector UV
Detection Wavelength 230 nm[1]
Retention Time ~13.7 min[3]

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 12–100 µg/mL[1]
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.0014 µg/mL[5]
Limit of Quantification (LOQ) 0.0043 µg/mL[5]
Accuracy (% Recovery) 98.5%[5]
Precision (RSD) < 1%[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical components.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis node_weigh 1. Weigh 0.5g of Cosmetic Sample node_extract 2. Add 25g of Isopropanol:Water (1:1) node_weigh->node_extract node_sonicate 3. Sonicate at 50°C for 5 min node_extract->node_sonicate node_cool 4. Refrigerate for 10 min to solidify matrix node_sonicate->node_cool node_dilute 5. Dilute 10g of Supernatant with 20g of Solvent node_cool->node_dilute node_filter 6. Filter through 0.45 µm Syringe Filter node_dilute->node_filter node_inject 7. Inject 10 µL into HPLC System node_filter->node_inject node_separate 8. Isocratic Separation on C18 Column node_inject->node_separate node_detect 9. UV Detection at 230 nm node_separate->node_detect node_data 10. Data Acquisition & Quantification node_detect->node_data

Caption: Experimental workflow for VBE determination in cosmetics.

G center_node HPLC Analysis of VBE stationary_phase Stationary Phase (C18 Column) center_node->stationary_phase Separation sample Sample (VBE in Cosmetic Matrix) sample->center_node mobile_phase Mobile Phase (Acetonitrile/Buffer) mobile_phase->center_node detector Detector (UV at 230 nm) stationary_phase->detector Elution output Result (Concentration Data) detector->output Signal

Caption: Logical relationships of key components in HPLC analysis.

Conclusion

The HPLC method described provides a simple, accurate, and precise means for the quantitative analysis of this compound in various cosmetic formulations.[1][5] The sample preparation procedure effectively extracts the analyte from complex matrices, and the chromatographic conditions ensure excellent separation and reliable detection. This method is well-suited for routine quality control in manufacturing and for use in stability studies.[1][4]

References

Application Notes and Protocols: Vanillyl Butyl Ether in Topical Formulations for Warming Sensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic warming agent increasingly utilized in topical formulations to impart a gentle and long-lasting warming sensation.[1][2][3] Derived from vanillin, VBE offers a milder alternative to traditional warming agents like capsaicin, with a lower potential for irritation, making it suitable for a wide range of cosmetic and personal care products.[4][5][6] Its ability to enhance microcirculation and provide a pleasant sensory experience has led to its incorporation in products for slimming, muscle relaxation, lip plumping, and hair care.[1][7][8]

These application notes provide a comprehensive overview of the mechanism of action, formulation guidelines, and safety considerations for VBE. Detailed experimental protocols are also included to assist researchers in evaluating the efficacy and sensory effects of VBE in their topical formulations.

Mechanism of Action

This compound induces a warming sensation by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[2][9] TRPV1 is a non-selective cation channel present in sensory neurons.[9]

The binding of VBE to the TRPV1 receptor triggers the following cascade of events:

  • TRPV1 Channel Opening: VBE, containing a vanillyl group, binds to the TRPV1 receptor, causing the ion channel to open.[9]

  • Cation Influx: The opening of the channel allows for an influx of cations, predominantly calcium (Ca2+) and sodium (Na+), into the neuron.[9]

  • Depolarization: This influx of positive ions leads to the depolarization of the neuronal membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it generates an action potential.

  • Signal Transduction: The action potential propagates along the sensory nerve to the central nervous system, where it is interpreted as a warming sensation.[9]

  • Vasodilation: The activation of sensory neurons can also lead to the release of neuropeptides, which can cause local vasodilation, increasing blood flow to the area of application.[2] This contributes to the warming sensation and can enhance the penetration of other active ingredients.[2][7]

VBE_Signaling_Pathway VBE This compound (VBE) TRPV1 TRPV1 Receptor (on Sensory Neuron) VBE->TRPV1 Binds to Channel Ion Channel Opening TRPV1->Channel Activates Influx Ca2+/Na+ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP CNS Signal to CNS AP->CNS Vasodilation Local Vasodilation AP->Vasodilation Sensation Warming Sensation CNS->Sensation

VBE Signaling Pathway for Warming Sensation

Formulation Guidelines

VBE is an oil-soluble, colorless to pale yellow liquid with a mild, pleasant odor.[1] Its stability and compatibility with a wide range of cosmetic ingredients make it a versatile component in various formulations.[10]

ParameterGuideline
INCI Name This compound
CAS Number 82654-98-6
Recommended Usage Level 0.1% - 1.0%[2][10][11]
* Mild Effect: 0.1% - 0.3% (e.g., daily lotions, facial products)[2]
* Moderate to Strong Effect: 0.3% - 0.5% (e.g., body firming gels, massage oils)[8][9]
* Intense Effect: Up to 1.0% (e.g., muscle rubs)[2][11]
Solubility Oil-soluble.[1] Insoluble in water.[12]
Incorporation Add to the oil phase of the formulation. For emulsions, it is recommended to add VBE as the temperature approaches the phase inversion temperature (PIT) but before phase inversion occurs.[4] Can also be added during the cool-down phase, below 40°C.[13]
pH Stability Stable under normal cosmetic formulation conditions. Avoid extreme pH.[11]
Temperature Stability Avoid excessively high temperatures. It is recommended to add it below 60°C to maintain stability.[1]

Data Presentation

Table 1: Concentration-Dependent Warming Effect and Blood Cell Flux (BCF)

The following table summarizes data from a study investigating the effect of different concentrations of VBE in a cream formulation on warming sensation and blood cell flux (BCF) in human volunteers.

VBE ConcentrationVolunteers Reporting Warming Sensation (%)Mean BCF Increase (%)
0.1%47.6% (10 out of 21)[5]23.81% of volunteers showed an increase[9]
0.3%90.5% (19 out of 21)[5]24.22%[9]
0.5%90.5% (19 out of 21)[5]54.74%[9]

Data adapted from a study involving 21 volunteers. The warming sensation was self-assessed, and BCF was measured using laser speckle contrast imaging.[9]

Table 2: Recommended VBE Concentrations for Various Applications
ApplicationRecommended Concentration Range (%)
Anti-cellulite cosmetics0.3 - 0.5[6][8]
Products for hair loss and hair growth0.2 - 0.5[6][8]
Lip balms and lipsticks for plumping0.1[6][8]
Warming masks for face and body0.3 - 0.5[6]
Hand and body creams for comfort0.1 - 0.3[6][8]
Warming lubricants0.01[6][8]

Experimental Protocols

Protocol 1: In-Vivo Evaluation of Skin Warming Effect Using Infrared Thermography

This protocol describes a non-invasive method to objectively quantify the change in skin temperature following the application of a topical formulation containing VBE.

Experimental_Workflow_IR cluster_prep Preparation cluster_app Application cluster_meas Measurement cluster_analysis Analysis Subject Subject Acclimatization (20-30 min) Baseline Baseline IR Image (T0) Subject->Baseline Application Apply Test and Control Formulations Baseline->Application IR_T5 IR Image at T5 min Application->IR_T5 IR_T15 IR Image at T15 min IR_T5->IR_T15 IR_T30 IR Image at T30 min IR_T15->IR_T30 IR_T60 IR Image at T60 min IR_T30->IR_T60 Analysis Analyze Temperature Change (ΔT) IR_T60->Analysis

Workflow for IR Thermography Evaluation

1. Objective: To measure the change in skin surface temperature after topical application of a VBE formulation.

2. Materials:

  • Test formulation containing VBE.

  • Control formulation (vehicle without VBE).

  • Infrared (IR) thermographic camera.

  • Environmentally controlled room (constant temperature and humidity).

  • Skin marker.

3. Methodology:

  • Subject Acclimatization: Allow subjects to acclimatize to the controlled room environment for at least 20-30 minutes.

  • Test Site Demarcation: Mark out specific areas on the subject's skin (e.g., forearm) for application of the test and control formulations.

  • Baseline Measurement (T0): Capture a baseline IR thermographic image of the test sites before application.

  • Product Application: Apply a standardized amount of the test and control formulations to the designated areas.

  • Post-Application Measurements: Capture IR thermographic images at predefined time points (e.g., 5, 15, 30, and 60 minutes) after application.

  • Data Analysis: Analyze the thermal images to determine the average skin temperature within the marked areas at each time point. Calculate the change in temperature (ΔT) from baseline for both the test and control sites.

Protocol 2: Sensory Evaluation of Warming Sensation

This protocol outlines a method for the subjective assessment of the warming sensation produced by a VBE formulation using a trained sensory panel.

1. Objective: To characterize the intensity and duration of the warming sensation from a VBE-containing topical product.

2. Materials:

  • Test formulation containing VBE.

  • Control formulation (vehicle without VBE).

  • Standardized sensory evaluation questionnaire.

  • Trained sensory panel (10-15 panelists).

3. Methodology:

  • Panelist Training: Train panelists to recognize and rate the intensity of a warming sensation on a predefined scale (e.g., a 10-point scale where 0 = no sensation and 10 = very strong warming).

  • Product Application: Provide panelists with coded samples of the test and control formulations. Instruct them to apply a standardized amount to a specific skin area (e.g., forearm).

  • Sensory Assessment: At specified time intervals (e.g., 2, 5, 10, 20, 30, 45, and 60 minutes) after application, ask panelists to rate the intensity of the warming sensation using the questionnaire.

  • Data Analysis: Compile the sensory data and calculate the mean intensity scores at each time point for both formulations. Plot the mean intensity over time to visualize the onset, peak, and duration of the warming effect.

Protocol 3: Assessment of Blood Microcirculation using Laser Doppler Flowmetry

This protocol details the use of Laser Doppler Flowmetry (LDF) to measure changes in cutaneous blood flow as an indicator of VBE's effect on microcirculation.

1. Objective: To quantify the change in skin blood flow after application of a VBE formulation.

2. Materials:

  • Test formulation containing VBE.

  • Control formulation (vehicle without VBE).

  • Laser Doppler Flowmeter with a skin probe.

  • Double-sided adhesive rings to secure the probe.

  • Environmentally controlled room.

3. Methodology:

  • Subject Acclimatization: Acclimatize subjects to the controlled room environment for at least 20-30 minutes.

  • Probe Placement: Secure the LDF probe to the designated test site on the skin (e.g., forearm) using an adhesive ring.

  • Baseline Measurement: Record baseline blood flow for 5-10 minutes to establish a stable signal.

  • Product Application: Carefully remove the probe, apply a standardized amount of the test formulation to the area under the probe, and then reposition the probe. A separate site should be used for the control formulation.

  • Continuous Monitoring: Continuously record the blood flow for a specified period (e.g., 60 minutes).

  • Data Analysis: Express the blood flow data as a percentage change from the baseline. Compare the changes in blood flow between the test and control sites.

Safety and Regulatory Information

  • Skin Irritation: VBE is considered to have a low irritation potential compared to other warming agents like capsaicin.[5][10] However, the potential for skin irritation is concentration-dependent.[14] At typical cosmetic use levels (below 1%), it is generally well-tolerated.[14]

  • Sensitization: Some studies indicate that VBE may be a weak skin sensitizer.[15] It is advisable to perform patch testing for new formulations.

  • Eye Irritation: VBE can cause eye irritation.[16] Formulations intended for use near the eyes should be developed with caution.

  • Regulatory Status: VBE has been reviewed by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel, which has deemed it safe for use in cosmetic products when formulated to be non-irritating.[14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated VBE as a flavoring agent and found no safety concerns at current intake levels.[17]

Conclusion

This compound is a versatile and effective ingredient for imparting a warming sensation in a variety of topical formulations. Its favorable safety profile compared to traditional warming agents makes it an attractive choice for developers. By understanding its mechanism of action and following appropriate formulation guidelines, researchers and formulators can successfully incorporate VBE to enhance the sensory experience and functionality of their products. The provided experimental protocols offer a framework for substantiating the efficacy and characterizing the sensory attributes of VBE-containing formulations.

References

Application Notes and Protocols for Utilizing Vanillyl Butyl Ether to Enhance Skin Microcirculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic warming agent and sensory enhancer derived from vanillin.[1][2] It is widely utilized in cosmetic and personal care products to induce a gentle, long-lasting warming sensation, which is associated with an enhancement of local skin microcirculation.[3][4] Unlike more aggressive warming agents like capsicum extract, VBE offers a favorable safety profile with a lower potential for irritation, burning, or redness when used at recommended concentrations.[3][5][6]

This document provides detailed application notes on the mechanism of action and formulation of VBE, alongside robust protocols for quantitatively assessing its effects on skin microcirculation for research and development purposes.

Mechanism of Action

VBE's primary mechanism involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a nonselective cation channel found in sensory neurons of the skin.[2][5][7] TRPV1 is the same receptor that responds to heat and capsaicin.[3][7]

2.1 VBE-Induced TRPV1 Signaling Pathway The binding of VBE to the TRPV1 receptor initiates a cascade of events:

  • Channel Opening: The TRPV1 channel pore opens, leading to an influx of cations, predominantly Calcium (Ca²⁺).[5][7]

  • Neuronal Depolarization: The influx of positive ions causes membrane depolarization of the sensory neuron.[5]

  • Action Potential: Once the depolarization reaches a threshold, an action potential is generated and propagated.[5][7]

  • Neurotransmitter Release: This signal leads to the release of neurotransmitters and neuropeptides, which are transmitted to the central nervous system, resulting in the perception of warmth.[5][7]

  • Vasodilation: The released mediators are believed to act on vascular endothelial cells, promoting vasodilation and thereby increasing local blood flow.[7][8]

VBE_TRPV1_Pathway cluster_skin Skin Layers cluster_neuron Sensory Neuron cluster_response Physiological Response VBE This compound (VBE) (Topical Application) TRPV1 TRPV1 Receptor VBE->TRPV1 Binds & Activates Depolarization Membrane Depolarization TRPV1->Depolarization Ca²⁺ Influx ActionPotential Action Potential Propagation Depolarization->ActionPotential Vasodilation Vasodilation & Increased Blood Flow ActionPotential->Vasodilation Neurotransmitter Release Warmth Sensation of Warmth ActionPotential->Warmth Signal to CNS

Caption: VBE activates the TRPV1 receptor, leading to vasodilation and a warming sensation.

2.2 Endothelium-Dependent Vasodilation The increase in skin microcirculation is primarily driven by vasodilation, the widening of blood vessels. While direct neuronal signaling plays a role, a key secondary mechanism is endothelium-dependent vasodilation. Neurotransmitters released from sensory nerves can stimulate endothelial cells lining the blood vessels to produce vasodilating substances, most notably Nitric Oxide (NO).

NO is synthesized by endothelial Nitric Oxide Synthase (eNOS) and diffuses to adjacent vascular smooth muscle cells.[9][10] There, it activates soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels.[9][10] This cascade ultimately results in smooth muscle relaxation and vasodilation.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active  Ca²⁺/Calmodulin  (Stimulated by VBE-induced  neurotransmitters) NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Relaxation Relaxation (Vasodilation) cGMP->Relaxation Activates Protein Kinase G Pathway

Caption: Endothelium-dependent vasodilation pathway mediated by Nitric Oxide (NO).

Application Notes for Formulation

3.1 Solubility and Stability:

  • VBE is an oil-soluble liquid, making it highly compatible with the oil phase of emulsions, as well as anhydrous creams, lotions, and oils.[6][11]

  • It is more stable in emulsions than in purely aqueous solutions.[5][7]

  • To maintain stability, it is recommended to add VBE to formulations below 60°C.[4] For emulsions, incorporating VBE into the oil phase before emulsification ensures even dispersion.[11]

3.2 Recommended Concentrations:

  • The typical usage level for VBE in topical products ranges from 0.1% to 1.0%.[2][11][12]

  • Mild Effect (e.g., daily lotions, facial care): 0.1% - 0.3%[2]

  • Moderate to Strong Effect (e.g., slimming creams, muscle rubs): 0.3% - 0.5%[13]

  • Intense Effect (e.g., specialized treatments): Up to 1.0%[2][11]

  • It is advisable to start with lower concentrations and perform thorough sensory and safety evaluations.[11][13]

3.3 Functional Synergy:

  • The warming effect of VBE can enhance the penetration of other active ingredients in a formulation by increasing blood flow and opening pores.[2][4][14]

  • It is often paired with other active ingredients in products for slimming, body firming, and muscle relaxation.[3][11]

Quantitative Data on Microcirculation Enhancement

A clinical study involving 21 human volunteers assessed the effect of different concentrations of VBE cream on skin blood cell flux (BCF) using Laser Speckle Contrast Imaging. The results demonstrate a clear dose-dependent increase in microcirculation.[15]

VBE ConcentrationN (Responders/Total)% of RespondersMean BCF Increase (Arbitrary Units ± SD)Mean % BCF IncreaseStatistical Significance (p-value)
0.1% 5 / 2123.81%Not ReportedNot Significant> 0.05
0.3% 17 / 2180.95%144.6 ± 197.824.22%< 0.001
0.5% 16 / 2176.19%234.4 ± 315.254.74%< 0.001
Data summarized from the study by Chen et al., Cosmetics & Toiletries, 2013.[15]

Experimental Protocols

5.1 Protocol: In Vivo Assessment of Skin Microcirculation in Human Subjects

This protocol describes a non-invasive method to quantify changes in skin blood flow following topical application of VBE-containing formulations using Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF).[15][16]

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase P1 Subject Acclimatization (20-30 min in controlled environment) P2 Mark Treatment Sites (e.g., 4 zones on forearm) P1->P2 P3 Baseline Measurement (Acquire initial LSCI/LDF readings) P2->P3 E1 Topical Application (Apply Control & VBE formulations) P3->E1 Post-Baseline E2 Continuous Monitoring (Record LSCI/LDF data over 60-90 min) E1->E2 A1 Define Regions of Interest (ROIs) for each treatment site E2->A1 Raw Data A2 Extract Perfusion Data (Blood Cell Flux in arbitrary units) A1->A2 A3 Calculate Change from Baseline (Absolute and Percentage) A2->A3 A4 Statistical Analysis (e.g., ANOVA, t-test) A3->A4

Caption: Experimental workflow for in vivo assessment of VBE on skin microcirculation.

5.1.1 Materials and Equipment

  • Test formulations (e.g., cream base with 0%, 0.1%, 0.3%, 0.5% VBE).

  • Laser Speckle Contrast Imager (LSCI) or Laser Doppler Flowmeter (LDF).[16]

  • Environmentally controlled room (constant temperature and humidity).

  • Surgical skin marker.

  • Volunteer subjects meeting inclusion/exclusion criteria.

5.1.2 Methodology

  • Subject Acclimatization: Allow subjects to rest in a supine or seated position for at least 20-30 minutes in a room with controlled temperature (e.g., 22 ± 2°C) to ensure stable baseline skin perfusion.[17]

  • Site Demarcation: Mark distinct treatment zones of equal size (e.g., 2x2 cm) on the volar forearm of each subject. Designate sites for untreated control, vehicle control (0% VBE), and different VBE concentrations.

  • Baseline Measurement: Using the LSCI or LDF instrument, capture baseline skin blood perfusion readings from each marked site for 3-5 minutes.

  • Product Application: Apply a standardized amount of each test formulation to its designated site.

  • Post-Application Measurement: Immediately begin continuous or interval-based (e.g., every 5 minutes) recording of blood perfusion at each site for a total duration of 60 to 90 minutes. The peak response for VBE often occurs around 45 minutes post-application.[15]

  • Data Analysis:

    • Define Regions of Interest (ROIs) corresponding to each treatment site in the imaging software.

    • Calculate the average perfusion (Blood Cell Flux) in arbitrary units for each ROI at each time point.

    • Determine the change in BCF from baseline for each treatment.

    • Calculate the percentage increase in BCF relative to the baseline measurement.

    • Perform statistical analysis to compare the effects of different VBE concentrations against the control.

5.2 Protocol: In Vitro Assessment of Endothelial Nitric Oxide Production

This protocol provides a method to investigate the direct or indirect effects of VBE on endothelial cell function by measuring Nitric Oxide (NO) production, a key mediator of vasodilation. This can be performed on Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines.[18]

5.2.1 Materials and Equipment

  • Primary HUVECs or a human endothelial cell line (e.g., EA.hy926).[19][20]

  • Appropriate cell culture medium and supplements.

  • VBE stock solution (dissolved in a suitable vehicle like DMSO).

  • Griess Reagent System for nitrite determination (a stable breakdown product of NO).

  • Cell lysis buffer.

  • Plate reader capable of measuring absorbance at 540 nm.

5.2.2 Methodology

  • Cell Culture: Culture endothelial cells in 96-well plates until they reach ~90% confluency.

  • Pre-incubation (Optional): If testing an indirect mechanism, co-culture sensory neurons with endothelial cells or treat endothelial cells with conditioned media from VBE-stimulated neurons. For direct effects, proceed to the next step.

  • Treatment: Replace the culture medium with a fresh medium containing various concentrations of VBE (e.g., 1 µM to 100 µM) or vehicle control. Include a positive control such as Acetylcholine (ACh) or Bradykinin, known to stimulate eNOS.[21] Incubate for a specified period (e.g., 30 minutes).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for NO measurement.

  • Nitrite Measurement (Griess Assay):

    • Add sulfanilamide solution (from the Griess kit) to each supernatant sample and incubate as per the manufacturer's instructions.

    • Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate to allow for color development.

    • Measure the absorbance at 540 nm using a plate reader.

    • Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.

  • Data Normalization (Optional but Recommended): Lyse the cells remaining in the wells and perform a protein assay (e.g., BCA assay) to determine the total protein content per well. Normalize the nitrite concentration to the total protein to account for any variations in cell number.

  • Analysis: Compare the NO production in VBE-treated cells to that of the vehicle control to determine if VBE directly or indirectly stimulates endothelial NO release.

Safety and Regulatory Considerations

  • VBE is generally considered safe and non-irritating for topical use at recommended concentrations of 0.1% to 1.0%.[3][12][13]

  • Unlike capsaicin, it typically does not cause significant redness or a burning sensation.[3] However, sensory perception can vary between individuals.

  • The Environmental Working Group (EWG) has assigned VBE a hazard score of 1 (low concern).[12]

  • As with any active ingredient, it is recommended to perform a patch test before widespread use, especially for individuals with sensitive skin.[1]

  • Formulators should conduct thorough safety and stability testing on final formulations containing VBE to ensure consumer safety and product integrity.[11]

References

Protocols for incorporating Vanillyl Butyl Ether in hair growth stimulating products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE), a synthetic vanillin derivative, is gaining prominence in the formulation of hair care products designed to stimulate hair growth. Its primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, inducing a mild warming sensation on the scalp. This localized vasodilation is believed to enhance microcirculation, thereby improving the delivery of oxygen and nutrients to the hair follicles.[1][2][3] Furthermore, emerging evidence suggests that VBE may also contribute to hair growth through the inhibition of 5-alpha reductase, an enzyme implicated in androgenetic alopecia.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide the incorporation of VBE into hair growth stimulating products.

Mechanism of Action

This compound's biological effects relevant to hair growth are primarily mediated through two distinct pathways:

  • TRPV1 Receptor Activation and Enhanced Microcirculation: VBE acts as an agonist of the TRPV1 receptor, a non-selective cation channel predominantly found in sensory neurons.[3][4] Activation of TRPV1 by VBE leads to a localized warming sensation and vasodilation, which increases blood flow to the scalp. This enhanced microcirculation is crucial for supplying hair follicles with the necessary nutrients and oxygen to support robust hair growth.[1][2]

  • Inhibition of 5-Alpha Reductase: VBE has been shown to inhibit the activity of 5-alpha reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT).[1] Elevated levels of DHT are a key factor in the miniaturization of hair follicles and the progression of androgenetic alopecia. By reducing local DHT concentrations, VBE may help to counteract this process and promote a healthier hair growth cycle.[1]

A potential, yet to be fully elucidated, mechanism involves the Wnt/β-catenin signaling pathway . This pathway is a critical regulator of hair follicle development and regeneration.[5][6] While direct evidence for VBE's modulation of this pathway is still emerging, related molecules such as vanillic acid and methyl vanillate have been shown to activate Wnt/β-catenin signaling in dermal papilla cells, suggesting a possible similar action for VBE.[5][7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 TRPV1 Activation Pathway VBE This compound TRPV1 TRPV1 Receptor (on Sensory Neurons) VBE->TRPV1 binds to Ca_Influx Ca2+ Influx TRPV1->Ca_Influx activates Vasodilation Vasodilation Ca_Influx->Vasodilation Increased_Blood_Flow Increased Blood Flow Vasodilation->Increased_Blood_Flow Nutrient_Delivery Enhanced Nutrient & Oxygen Delivery to Hair Follicle Increased_Blood_Flow->Nutrient_Delivery

Figure 1: VBE-induced TRPV1 activation pathway leading to enhanced nutrient delivery.

G cluster_1 5-Alpha Reductase Inhibition Pathway Testosterone Testosterone Five_AR 5-Alpha Reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT Hair_Follicle_Miniaturization Hair Follicle Miniaturization DHT->Hair_Follicle_Miniaturization VBE This compound VBE->Five_AR inhibits

Figure 2: Inhibition of 5-alpha reductase by VBE, preventing hair follicle miniaturization.

G cluster_2 Experimental Workflow for VBE Efficacy Testing cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_clinical Clinical Trial DPC_Culture Dermal Papilla Cell Culture Five_AR_Assay 5-Alpha Reductase Inhibition Assay DPC_Culture->Five_AR_Assay DPC_Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) DPC_Culture->DPC_Proliferation HF_Organ_Culture Hair Follicle Organ Culture Hair_Shaft_Elongation Measure Hair Shaft Elongation HF_Organ_Culture->Hair_Shaft_Elongation Recruitment Subject Recruitment (Androgenetic Alopecia) Treatment Topical Application (VBE vs. Placebo) Recruitment->Treatment Evaluation Phototrichogram Analysis (Anagen/Telogen Ratio) Treatment->Evaluation

Figure 3: A generalized workflow for evaluating the efficacy of VBE for hair growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterAssayConcentration of VBEResultReference
5-Alpha Reductase ActivityInhibition Assay1.25 - 50 µg/mlDose-dependent decrease in DHT/Testosterone ratio. At 50 µg/ml, the ratio is reduced to 64% of the control.[1]

Table 2: Clinical Efficacy of this compound Formulation

ParameterStudy DesignFormulationDurationResultReference
Anagen/Telogen (A/T) RatioRandomized, placebo-controlled, half-head study with 11 subjects (androgenetic alopecia)Topical application of a product containing VBE84 days (once daily)6% increase in the A/T ratio compared to placebo.[1]
Hair Growth CycleSimple blind study with 11 volunteers (alopecia areata)Serum containing 0.5% VBE3 months (once daily)Increase in anagen/telogen ratio and overall improvement in the hair follicle growth cycle.[2][3]

Experimental Protocols

Dermal Papilla Cell (DPC) Proliferation Assay

This protocol is designed to assess the effect of VBE on the proliferation of human hair follicle dermal papilla cells, which play a crucial role in regulating hair growth.

a. Materials:

  • Human Follicle Dermal Papilla Cells (HFDPC)

  • Dermal Papilla Cell Growth Medium

  • This compound (VBE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) proliferation assay kit

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

b. Protocol:

  • Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Treatment: Prepare various concentrations of VBE in the cell culture medium. Replace the existing medium with the VBE-containing medium. Include a vehicle control (medium with the solvent used to dissolve VBE) and a positive control (e.g., minoxidil).

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

5-Alpha Reductase Inhibition Assay

This protocol determines the inhibitory effect of VBE on 5-alpha reductase activity by measuring the conversion of testosterone to dihydrotestosterone (DHT).

a. Materials:

  • Source of 5-alpha reductase (e.g., rat prostate microsomes or a cell line expressing the enzyme)

  • Testosterone

  • NADPH (cofactor)

  • This compound (VBE)

  • Finasteride (positive control inhibitor)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

b. Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH, and testosterone.[9][10]

  • Inhibitor Addition: Add different concentrations of VBE or finasteride to the respective tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the 5-alpha reductase enzyme source.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[10]

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Extraction: Extract the steroids (testosterone and DHT) from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis. Quantify the amounts of testosterone and DHT.[9][11]

  • Data Analysis: Calculate the percentage of inhibition of DHT formation for each VBE concentration compared to the control.

Hair Follicle Organ Culture

This ex vivo model allows for the assessment of VBE's effect on hair shaft elongation in an environment that closely mimics in vivo conditions.

a. Materials:

  • Human scalp skin samples (from cosmetic surgery)

  • William's E medium supplemented with insulin, hydrocortisone, and antibiotics

  • This compound (VBE)

  • 6-well plates

  • Stereomicroscope

  • Image analysis software

b. Protocol:

  • Hair Follicle Isolation: Under a stereomicroscope, micro-dissect individual anagen hair follicles from the scalp tissue.[1][12]

  • Culture Setup: Place one hair follicle per well in a 6-well plate containing the supplemented William's E medium.

  • Treatment: Add different concentrations of VBE to the culture medium. Include a vehicle control.

  • Incubation: Culture the hair follicles for 7-10 days, changing the medium every 2-3 days.[13]

  • Measurement of Hair Shaft Elongation: At regular intervals (e.g., daily or every other day), capture images of the hair follicles and measure the length of the hair shaft using image analysis software.[13]

  • Data Analysis: Calculate the change in hair shaft length over time for each treatment group and compare it to the control.

Formulation and Safety Considerations

  • Solubility: this compound is oil-soluble and should be incorporated into the oil phase of emulsions.[2]

  • Concentration: Typical usage levels in hair care formulations range from 0.1% to 0.5%.[2]

  • Stability: VBE is generally stable in cosmetic formulations but should be added at temperatures below 40°C to maintain its integrity.[2]

  • Safety: VBE is considered safe for topical use at recommended concentrations. It has a low potential for irritation compared to other warming agents like capsaicin. However, as with any active ingredient, it is advisable to conduct a patch test before widespread use, especially for individuals with sensitive skin.[1]

Conclusion

This compound presents a promising, multi-faceted approach to stimulating hair growth. Its ability to enhance scalp microcirculation through TRPV1 activation, coupled with its potential to inhibit 5-alpha reductase, makes it a valuable ingredient for researchers and formulators in the hair care industry. The provided protocols offer a framework for substantiating the efficacy of VBE-containing products and furthering our understanding of its role in hair biology. Further research into its potential interaction with the Wnt/β-catenin pathway could unveil additional mechanisms contributing to its hair growth-promoting effects.

References

Vanillyl Butyl Ether: Application Notes and Protocols for Personal Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic fragrance ingredient increasingly utilized in personal care products for its dual functionality as a warming agent and a key component of fragrance compositions.[1][2][3][4] Chemically, it is the ether of vanillyl alcohol and butyl alcohol.[5] Its ability to induce a gentle and lasting warming sensation on the skin has led to its incorporation in a diverse range of products, including body lotions, hair care formulations, and specialized treatments for muscle relaxation and slimming.[6][7][8] This document provides detailed application notes and experimental protocols for researchers and formulators working with VBE.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is essential for its effective and safe use in formulations.

PropertyValueReference
INCI Name This compound[9]
CAS Number 82654-98-6[4]
Molecular Formula C₁₂H₁₈O₃[4]
Molecular Weight 210.27 g/mol [4]
Appearance Colorless to pale yellow liquid[9]
Odor Mild, vanilla-like[9]
Solubility Oil-soluble; Soluble in alcohols[4][10]
Recommended Usage Level 0.1% - 1.0%[6][10]

Mechanism of Action: TRPV1 Activation

This compound exerts its warming effect through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel found in sensory neurons.[11][12][13]

The binding of VBE to the TRPV1 receptor triggers the opening of the channel, leading to an influx of calcium ions (Ca²⁺).[11] This influx causes depolarization of the neuron, generating an action potential that is transmitted to the central nervous system and perceived as a warming sensation.[11]

TRPV1_Activation_Pathway VBE This compound (VBE) TRPV1 TRPV1 Receptor VBE->TRPV1 Binds to Ca_channel Calcium Channel Opening TRPV1->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS Action_Potential->CNS Warming_Sensation Perception of Warmth CNS->Warming_Sensation

Diagram of the TRPV1 activation pathway by this compound.

Quantitative Data

Dose-Response Relationship of Warming Sensation and Blood Cell Flux

A study involving 21 volunteers investigated the effect of different concentrations of VBE in a cream formulation on blood cell flux (BCF) and perceived warming sensation. The results demonstrate a clear dose-dependent response.[14]

VBE ConcentrationMean BCF Increase (%)Percentage of Volunteers Reporting Warming Sensation
0.1%Not statistically significant47.6%
0.3%24.22%90.5%
0.5%54.74%90.5%

Data sourced from a study on the topical application of VBE creams on the forearms of 21 individuals.[14]

Experimental Protocols

Formulation Protocol: Warming Body Lotion (O/W Emulsion)

This protocol outlines the preparation of a stable oil-in-water (O/W) emulsion incorporating this compound.

Formulation_Workflow cluster_oil_phase Oil Phase cluster_water_phase Water Phase Oil_Phase Combine Oil Phase Ingredients Heat_Oil Heat to 75°C Oil_Phase->Heat_Oil Add_VBE Add this compound Heat_Oil->Add_VBE Emulsification Add Water Phase to Oil Phase with Homogenization Add_VBE->Emulsification Water_Phase Combine Water Phase Ingredients Heat_Water Heat to 75°C Water_Phase->Heat_Water Heat_Water->Emulsification Cooling Cool to 40°C Emulsification->Cooling Additives Add Preservatives and Fragrance Cooling->Additives Final_Product Homogenize to Final Consistency Additives->Final_Product

Workflow for preparing a warming body lotion with this compound.

Ingredients:

PhaseIngredientFunction% (w/w)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
CarbomerThickener0.3
B (Oil Phase) Cetearyl AlcoholEmulsifier, Thickener4.0
Glyceryl StearateEmulsifier2.0
Caprylic/Capric TriglycerideEmollient5.0
This compound Warming Agent, Fragrance 0.3 - 0.5
C (Cooldown Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
FragranceFragrance0.2
Sodium Hydroxide (10% solution)Neutralizerq.s. to pH 5.5-6.5

Procedure:

  • Water Phase (A): Disperse Carbomer in Deionized Water and allow it to hydrate. Add Glycerin and heat to 75°C.

  • Oil Phase (B): Combine all ingredients of the oil phase, including this compound, and heat to 75°C.[10]

  • Emulsification: Slowly add the Water Phase to the Oil Phase with continuous high-shear mixing to form an emulsion.

  • Cooldown: Begin cooling the emulsion while stirring.

  • Final Additions (C): When the temperature reaches 40°C, add the preservative system and any additional fragrance.[9]

  • pH Adjustment: Adjust the pH to the desired range using the Sodium Hydroxide solution.

  • Homogenization: Homogenize the final lotion to ensure a uniform and stable consistency.

Sensory Evaluation Protocol for Warming Effect

This protocol is designed to quantitatively assess the warming sensation of a topical product containing VBE.

Panelists: A panel of at least 10 trained sensory assessors is recommended.

Procedure:

  • Acclimatization: Panelists should acclimatize to the testing room conditions (22 ± 2°C, 50 ± 5% RH) for at least 15 minutes.

  • Application: A standardized amount (e.g., 0.5 g) of the test product is applied to a pre-defined area (e.g., 4x4 cm) on the inner forearm.[6]

  • Evaluation: Panelists rate the intensity of the warming sensation at specified time intervals (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) using a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable sensation).

  • Attributes to Evaluate:

    • Onset time: Time until the warming sensation is first perceived.

    • Time to maximum intensity: Time to reach the peak warming effect.

    • Maximum intensity: The highest recorded score on the LMS.

    • Duration: Total time the warming sensation is perceived.

  • Data Analysis: The mean scores for each attribute are calculated and can be compared between different formulations.

Stability Testing Protocol for O/W Emulsion with VBE

This protocol outlines the steps to assess the physical and chemical stability of an oil-in-water emulsion containing VBE.

Storage Conditions:

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Real-time: 25°C ± 2°C / 60% RH ± 5% RH

  • Freeze-thaw cycles: -10°C to 25°C (3 cycles)[15]

Evaluation Timepoints: 1, 2, and 3 months for accelerated testing, and at 3, 6, 9, 12, 18, and 24 months for real-time testing.

Parameters to Evaluate:

ParameterMethodAcceptance Criteria
Appearance Visual assessmentNo change in color, odor, or phase separation.
pH pH meterWithin ± 0.5 of the initial value.
Viscosity ViscometerWithin ± 10% of the initial value.
VBE Content HPLC90-110% of the initial concentration.

HPLC Method for VBE Quantification: [1][16]

  • Column: C18 reversed-phase column.[2]

  • Mobile Phase: Acetonitrile and 20mM Sodium Phosphate buffer (e.g., 30:70 v/v).[2]

  • Detection: UV at 280 nm.[2]

  • Sample Preparation: Extraction of VBE from the emulsion using an appropriate solvent mixture (e.g., isopropanol:water 50:50).[1]

In Vitro Skin Irritation Testing Protocol

This protocol utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of VBE.

In_Vitro_Safety_Workflow Prepare_Tissues Prepare Reconstructed Human Epidermis Tissues Apply_VBE Topical Application of VBE Solution Prepare_Tissues->Apply_VBE Incubate Incubate for 60 minutes Apply_VBE->Incubate Wash Wash Tissues Incubate->Wash Post_Incubation Post-incubation for 42 hours Wash->Post_Incubation MTT_Assay MTT Assay for Cell Viability Post_Incubation->MTT_Assay Data_Analysis Analyze Optical Density MTT_Assay->Data_Analysis Classification Classify Irritation Potential Data_Analysis->Classification

Workflow for in vitro skin irritation testing of this compound.

Model: Reconstructed human epidermis (e.g., EpiDerm™, SkinEthic™ RHE).[1][17]

Procedure:

  • Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions.

  • Test Substance Application: Apply a defined amount of VBE (e.g., diluted in a suitable solvent like corn oil) to the surface of the tissue. Test concentrations should bracket the typical usage levels in cosmetics (e.g., 0.1%, 0.5%, 1.0%).

  • Controls: Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).[16]

  • Exposure and Incubation: Expose the tissues to the test substance for 60 minutes, followed by a 42-hour post-incubation period.[16]

  • Viability Assessment: Determine cell viability using the MTT assay.[1]

  • Classification: A substance is classified as an irritant if the tissue viability is reduced by 50% or more compared to the negative control.[17]

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products at recommended concentrations.[18] However, as with any active ingredient, it is crucial to conduct thorough safety assessments for each new formulation. Patch testing on human volunteers is recommended for final product validation. Formulators should adhere to the guidelines and regulations set forth by relevant authorities in their respective regions.

References

Application Notes and Protocols for the Formulation of Slimming and Body Contouring Products with Vanillyl Butyl Ether (VBE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a sensory agent that provides a warming sensation upon topical application. It is an ether of vanillyl alcohol and is structurally similar to capsaicin, the active component in chili peppers. However, VBE is reported to have a milder and less irritating profile, making it a desirable ingredient in cosmetic and pharmaceutical formulations aimed at slimming and body contouring.[1] The warming effect of VBE is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This activation leads to a cascade of physiological responses, including increased microcirculation, and potentially contributes to lipolysis and thermogenesis, which are key processes in the reduction of subcutaneous fat.

These application notes provide a comprehensive guide for researchers and formulators on the use of VBE in slimming and body contouring products. The document details VBE's mechanism of action, provides quantitative data from relevant studies, and offers detailed protocols for in-vitro and ex-vivo evaluations.

Mechanism of Action

VBE exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons and also found in non-neuronal cells like adipocytes.[1] The proposed mechanisms contributing to its slimming and body contouring effects are detailed below.

Thermogenesis and Increased Microcirculation

Upon topical application, VBE penetrates the skin and binds to TRPV1 receptors on sensory nerve endings. This binding induces a conformational change in the channel, leading to an influx of calcium ions (Ca²⁺) into the cell.[1] The influx of Ca²⁺ depolarizes the neuron, generating an action potential that is transmitted to the central nervous system, resulting in the perception of a warming sensation.

This neuronal activation also triggers local physiological responses. The release of neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from sensory nerve endings causes vasodilation of cutaneous blood vessels. This vasodilation leads to an increase in local blood flow and microcirculation, which is visibly manifested as mild erythema and a measurable increase in skin temperature.[1] Enhanced microcirculation can improve the delivery of oxygen and nutrients to the skin and underlying tissues, as well as facilitate the removal of metabolic waste products.

A clinical study on the topical application of VBE cream demonstrated a dose-dependent increase in blood cell flux (BCF). At a concentration of 0.3%, VBE cream increased BCF by 24.22%, while a 0.5% concentration resulted in a 54.74% increase.[1]

VBE_Thermogenesis_Microcirculation VBE This compound (VBE) TRPV1 TRPV1 Receptor (in Sensory Neurons) VBE->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activates Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Leads to Warming_Sensation Warming Sensation (CNS Perception) Neuronal_Activation->Warming_Sensation Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Neuronal_Activation->Neuropeptide_Release Vasodilation Vasodilation Neuropeptide_Release->Vasodilation Increased_Microcirculation Increased Microcirculation & Blood Flow Vasodilation->Increased_Microcirculation Increased_Skin_Temp Increased Skin Temperature Increased_Microcirculation->Increased_Skin_Temp

Lipolysis

Lipolysis is the metabolic process of breaking down stored triglycerides in adipocytes into glycerol and free fatty acids, which can then be used as energy. The stimulation of lipolysis is a key strategy in body contouring. The activation of TRPV1 by VBE in adipocytes is proposed to initiate a signaling cascade that promotes lipolysis.

The influx of Ca²⁺ following TRPV1 activation can lead to the activation of various downstream signaling molecules, including protein kinase A (PKA). PKA is a key regulator of lipolysis, and its activation leads to the phosphorylation and activation of hormone-sensitive lipase (HSL) and perilipin, two crucial proteins in the breakdown of triglycerides. While direct quantitative data on VBE's effect on cAMP and PKA is limited, the known mechanisms of TRPV1 agonists like capsaicin suggest this pathway.

VBE_Lipolysis_Pathway VBE This compound (VBE) TRPV1_Adipocyte TRPV1 Receptor (on Adipocyte) VBE->TRPV1_Adipocyte Binds to Ca_Influx_Adipocyte Ca²⁺ Influx TRPV1_Adipocyte->Ca_Influx_Adipocyte Activates AC Adenylyl Cyclase (AC) Ca_Influx_Adipocyte->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates HSL_Perilipin Phosphorylation of HSL & Perilipin PKA->HSL_Perilipin Leads to Lipolysis Lipolysis (Triglyceride Breakdown) HSL_Perilipin->Lipolysis Promotes Glycerol_FFA Glycerol & Free Fatty Acids Release Lipolysis->Glycerol_FFA

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of VBE. It is important to note that while the mechanisms are plausible, direct quantitative data for some of VBE's effects, particularly on lipolysis and clinical slimming outcomes, are limited in publicly available literature.

Table 1: Effect of VBE on Microcirculation

VBE ConcentrationMean Increase in Blood Cell Flux (%)Statistical Significance (p-value)Reference
0.1%23.81% (in responsive subjects)Not specified[1]
0.3%24.22%< 0.001[1]
0.5%54.74%< 0.001[1]

Formulation Techniques

VBE is an oil-soluble ingredient, which makes it suitable for incorporation into various cosmetic and pharmaceutical bases such as emulsions (creams, lotions), gels, and oils.

Key Formulation Considerations:
  • Solubility: VBE is readily soluble in oils, esters, and glycols. It is insoluble in water.

  • Concentration: Typical use levels range from 0.1% to 1.0%, depending on the desired intensity of the warming sensation and the formulation base.[1]

  • pH Stability: VBE is stable over a wide pH range typically found in cosmetic formulations.

  • Temperature Stability: It is recommended to add VBE during the cool-down phase of the formulation process, at temperatures below 40°C, to prevent its degradation and volatilization.

  • Sensory Profile: The warming sensation from VBE has a gradual onset and can be long-lasting. Formulators should consider this in combination with other sensory modifiers.

  • Irritation Potential: VBE is generally considered to have a lower irritation potential compared to other warming agents like capsaicin. However, it is always recommended to perform patch testing for new formulations.

Example Formulation: Slimming & Contouring Cream
PhaseIngredient (INCI Name)FunctionConcentration (%)
A Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.0
CarbomerThickener0.3
TriethanolamineNeutralizer0.3
B Cetearyl Alcohol (and) Ceteareth-20Emulsifier5.0
Caprylic/Capric TriglycerideEmollient8.0
Glyceryl StearateEmulsifier2.0
DimethiconeEmollient1.0
C This compound (VBE) Active Ingredient 0.5
Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
FragranceFragrance0.2

Manufacturing Procedure:

  • Heat Phase A and Phase B separately to 75-80°C.

  • Add Phase B to Phase A with constant stirring to form an emulsion.

  • Homogenize the emulsion for 2-3 minutes.

  • Begin cooling the emulsion with gentle stirring.

  • At 40°C, add the ingredients of Phase C one by one, mixing well after each addition.

  • Continue stirring until the cream reaches room temperature.

  • Adjust the final pH if necessary.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and characteristics of VBE and formulations containing it.

In-Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol is designed to quantify the lipolytic activity of VBE by measuring the release of glycerol from differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 24-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer supplemented with 2% Bovine Serum Albumin (BSA)

  • This compound (VBE) stock solution (dissolved in DMSO)

  • Isoproterenol (positive control)

  • Glycerol Assay Kit (colorimetric or fluorometric)

  • Plate reader

Protocol:

  • Cell Preparation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., IBMX, dexamethasone, insulin).

  • Starvation: Two hours prior to the assay, gently wash the differentiated adipocytes twice with KRH buffer (without BSA). Then, incubate the cells in KRH buffer without BSA for 2 hours at 37°C.

  • Treatment: Prepare serial dilutions of VBE in KRH buffer with 2% BSA. The final DMSO concentration should not exceed 0.1%. Also, prepare a positive control (e.g., 10 µM isoproterenol) and a vehicle control (KRH buffer with 2% BSA and 0.1% DMSO).

  • Incubation: Remove the starvation buffer and add 500 µL of the respective treatment solutions to each well. Incubate the plate at 37°C in a CO₂ incubator for 1-3 hours.

  • Sample Collection: After incubation, carefully collect the supernatant (culture medium) from each well without disturbing the cell layer.

  • Glycerol Measurement: Determine the glycerol concentration in the collected supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the glycerol release to the total protein content in each well. Calculate the percentage increase in glycerol release for VBE-treated cells compared to the vehicle control.

Lipolysis_Assay_Workflow Start Differentiated 3T3-L1 Adipocytes Wash_Starve Wash and Starve Cells (2 hours) Start->Wash_Starve Treat Add VBE, Positive Control, and Vehicle Control Wash_Starve->Treat Incubate Incubate at 37°C (1-3 hours) Treat->Incubate Collect Collect Supernatant Incubate->Collect Assay Measure Glycerol Concentration Collect->Assay Analyze Normalize to Protein Content & Analyze Data Assay->Analyze End Results Analyze->End

In-Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol assesses the permeation of VBE through the skin from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS, pH 7.4) as receptor fluid

  • VBE-containing formulation

  • High-Performance Liquid Chromatography (HPLC) system for VBE quantification

Protocol:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred.

  • Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the VBE-containing formulation evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis: Quantify the concentration of VBE in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of VBE permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time.

Franz_Cell_Workflow Start Prepare Excised Skin Assemble Assemble Franz Diffusion Cells Start->Assemble Apply Apply VBE Formulation to Skin Surface Assemble->Apply Sample Collect Receptor Fluid at Time Intervals Apply->Sample Analyze Quantify VBE using HPLC Sample->Analyze Calculate Calculate Permeation Parameters (Flux, Lag Time) Analyze->Calculate End Results Calculate->End

Conclusion

This compound is a promising active ingredient for slimming and body contouring formulations due to its ability to induce a warming sensation and increase microcirculation. Its mechanism of action through TRPV1 activation suggests a potential for stimulating lipolysis. While further quantitative data is needed to fully elucidate its efficacy in fat reduction, the existing evidence on its physiological effects, coupled with its favorable safety and formulation properties, makes it a valuable tool for researchers and formulators in the development of innovative topical products. The provided protocols offer a framework for the systematic evaluation of VBE and its formulations.

References

Vanillyl Butyl Ether (VBE) in Lip Plumping Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic warming agent that is increasingly utilized in cosmetic and personal care products, most notably in lip plumping formulations. Derived from vanillin, VBE imparts a gentle and lasting warming sensation upon topical application. This effect is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a nonselective cation channel in sensory neurons. Activation of TRPV1 leads to a localized increase in blood flow and a mild, temporary swelling effect, resulting in the appearance of fuller lips.[1][2][3] Its favorable safety profile and lower potential for irritation compared to other warming agents like capsaicin make it a preferred ingredient in modern cosmetic science.[4]

These application notes provide a comprehensive overview of the use of this compound in lip plumping formulations, including its mechanism of action, formulation guidelines, and detailed protocols for efficacy and sensory evaluation.

Mechanism of Action: TRPV1 Activation and Vasodilation

The primary mechanism by which VBE induces a lip plumping effect is through the activation of the TRPV1 receptor, also known as the capsaicin receptor.[1][2] This process initiates a cascade of physiological responses:

  • TRPV1 Channel Activation: VBE binds to the TRPV1 receptor on sensory neurons in the lips.

  • Cation Influx: This binding opens the TRPV1 channel, allowing an influx of calcium ions (Ca²⁺) into the neuron.

  • Neuronal Depolarization: The influx of cations leads to depolarization of the neuron, generating an action potential.

  • Neuropeptide Release: This nerve impulse triggers the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the sensory nerve endings.

  • Vasodilation and Increased Blood Flow: These neuropeptides act on the smooth muscle of the surrounding blood vessels, causing them to relax. This vasodilation results in a localized increase in blood flow to the lips.[1]

  • Plumping Effect: The increased blood flow and subsequent mild edema contribute to a temporary increase in lip volume, creating a "plumping" effect.[1][5]

The warming sensation is also a direct result of TRPV1 activation, as this receptor is a key transducer of thermal stimuli.

VBE_Signaling_Pathway VBE This compound (VBE) TRPV1 TRPV1 Receptor (on Sensory Neuron) VBE->TRPV1 Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Depolarization Neuronal Depolarization Ca2_influx->Depolarization Neuropeptides Release of Vasoactive Neuropeptides (CGRP, Substance P) Depolarization->Neuropeptides BloodVessel Blood Vessel Smooth Muscle Neuropeptides->BloodVessel Vasodilation Vasodilation & Increased Blood Flow BloodVessel->Vasodilation Plumping Lip Plumping Effect & Warming Sensation Vasodilation->Plumping

VBE Signaling Pathway for Lip Plumping

Quantitative Data Summary

While extensive quantitative data directly correlating VBE concentration with the percentage increase in lip volume is limited in publicly available literature, the following tables summarize typical usage levels and findings from studies on warming agents and lip plumpers.

Table 1: Recommended VBE Concentration in Lip Plumping Formulations

Formulation TypeRecommended VBE Concentration (% w/w)Expected Sensation
Mild Plumping Effect0.05 - 0.1Gentle, pleasant warming
Moderate Plumping Effect0.1 - 0.3Noticeable warming
Strong Plumping Effect0.3 - 0.5Intense warming

Note: It is crucial to conduct sensory panel testing to determine the optimal concentration for a specific formulation, as the perceived intensity can be influenced by the base ingredients.

Table 2: Example Formulation of a Warming Lip Glaze

PhaseIngredient (INCI Name)Commercial Name% w/w
ADiisostearyl MalateCorum 501510.000
BStearyl DimethiconeBELSIL SDM 5055 VP2.000
BIsostearyl IsostearateCorum 508810.000
BOctyldodecyl Stearoyl StearateCorum 504710.000
BPentaerythrityl TetraisostearateCorum 50416.000
BPhytosteryl HydroxystearateCorum 50811.300
BPEG-8 BeeswaxCorum 26805.000
BPolyisobutenePermethyl 104A30.656
BPetrolatumPetrolatum15.000
CThis compoundHotFlux®0.100
COther (e.g., pigments, antioxidants, fragrance)-q.s.

Source: Adapted from a sample formulation for a warming lip glaze.

A Korean patent for a lip-plumping cosmetic composition mentions the use of this compound as a warming agent at a concentration of 0.2 wt%.[6]

Experimental Protocols

Protocol 1: In-Vivo Evaluation of Lip Plumping Efficacy

This protocol outlines a method for objectively measuring the change in lip volume following the application of a VBE-containing formulation.

Objective: To quantify the temporary increase in lip volume induced by a lip plumper formulation containing VBE.

Materials:

  • Test formulation (lip plumper with a specified concentration of VBE)

  • Placebo formulation (identical to the test formulation but without VBE)

  • 3D stereophotogrammetry system (e.g., Vectra 3D, LifeViz®) or digital calipers

  • Image analysis software

  • Volunteer subjects (screened for any known allergies or skin sensitivities)

Workflow:

Lip_Plumping_Efficacy_Workflow Start Start: Subject Recruitment & Informed Consent Baseline Baseline Measurement (T0): - 3D Imaging / Caliper Measurement - Standardized Photography Start->Baseline Application Application of Test Product (or Placebo) to Lips Baseline->Application Measurements Post-Application Measurements: - T1 = 15 min - T2 = 30 min - T3 = 60 min - T4 = 120 min Application->Measurements Analysis Data Analysis: - Lip Volume Calculation - Comparison to Baseline & Placebo Measurements->Analysis End End: Report Generation Analysis->End

Workflow for Lip Plumping Efficacy Evaluation

Procedure:

  • Subject Preparation: Subjects should acclimate to the room temperature and humidity for at least 20 minutes before measurements. Lips should be clean and free of any products.

  • Baseline Measurements (T0):

    • Capture high-resolution 3D images of the subject's lips.

    • Alternatively, use digital calipers to measure the vertical height of the upper and lower lips at three points (center and both corners).

    • Take standardized 2D photographs.

  • Product Application:

    • Apply a standardized amount of the test or placebo formulation to the lips.

  • Post-Application Measurements:

    • Repeat the 3D imaging or caliper measurements at specified time points after application (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Use the software of the 3D imaging system to calculate the change in lip volume from baseline.

    • For caliper measurements, calculate the average change in lip height.

    • Statistically compare the changes observed with the test product to those with the placebo.

Protocol 2: Sensory Evaluation of Warming Sensation

This protocol provides a framework for assessing the sensory characteristics of a VBE-containing lip plumper.

Objective: To evaluate the intensity and duration of the warming sensation produced by a lip plumper formulation with VBE.

Materials:

  • Test formulation (with a specified concentration of VBE)

  • Control formulations (placebo and/or formulations with different VBE concentrations)

  • Trained sensory panel

  • Evaluation forms with a labeled magnitude scale (LMS) or a visual analog scale (VAS)

Procedure:

  • Panelist Training: Train panelists to identify and rate the intensity of warming sensations on a standardized scale (e.g., 0 = no sensation, 10 = intense, unbearable heat).

  • Product Application:

    • Provide panelists with a standardized amount of the test and control formulations, presented in a blinded and randomized order.

    • Instruct panelists to apply the product to their lips.

  • Sensory Assessment:

    • At specified time intervals (e.g., 1, 5, 15, 30, 60, and 90 minutes) after application, panelists rate the intensity of the warming sensation on the evaluation form.

    • Panelists can also be asked to describe other sensory attributes, such as tingling or stinging.

  • Data Analysis:

    • Calculate the mean sensory scores for each formulation at each time point.

    • Plot the intensity of the warming sensation over time to visualize the onset, peak, and duration of the effect.

    • Use appropriate statistical methods to compare the sensory profiles of the different formulations.

Formulation and Stability Considerations

  • Solubility: VBE is an oil-soluble ingredient and should be incorporated into the oil phase of a formulation.

  • pH Stability: VBE is stable over a wide pH range, typically from 3 to 10.

  • Temperature Stability: It is recommended to add VBE to the formulation during the cooling phase, at temperatures below 60°C, to maintain its stability.

  • Compatibility: VBE is compatible with a wide range of cosmetic ingredients. However, the overall formulation can impact the release and perception of the warming effect. For instance, the presence of certain silicones may enhance the warming sensation.[4]

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products at the recommended concentrations.[1] Toxicological studies have shown that it has a low potential for skin irritation compared to other warming agents.[4] However, as with any active ingredient, it is essential to conduct appropriate safety assessments, including patch testing, for the final formulation. Regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel and the Scientific Committee on Consumer Safety (SCCS) in Europe have reviewed the safety of VBE and deemed it safe for use in cosmetics when formulated to be non-irritating.

References

Application Notes and Protocols: Vanillyl Butyl Ether as a Flavoring Agent in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic flavoring agent known for imparting a characteristic warm, vanilla-like flavor profile to a variety of food products.[1][2] Structurally similar to natural warming agents like capsaicin, VBE offers a milder, less irritating warming sensation, making it a versatile ingredient in the food industry.[3] Its primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel that responds to noxious stimuli, including heat.[4] This document provides detailed application notes, experimental protocols, and relevant data for the effective utilization of VBE in food product development and research.

Regulatory Status and Safety

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by the Flavor and Extract Manufacturers Association (FEMA).[5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated VBE and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[7]

Table 1: Regulatory and Identification Information for this compound

IdentifierValueReference
FEMA Number 3796[5][7]
JECFA Number 888[7]
CAS Number 82654-98-6[1]
Chemical Name 4-(Butoxymethyl)-2-methoxyphenol[7]
GRAS Status GRAS[5][6]

Physicochemical Properties

VBE is a colorless to pale yellow viscous liquid with a weak, vanillic, acidic odor.[7] It is insoluble in water but soluble in organic solvents and oils.[1][7]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow viscous liquid[7]
Odor Weak, vanillic, acidic[7]
Solubility Insoluble in water; soluble in organic solvents and oils[1][7]
Boiling Point 241 °C[7]
Specific Gravity 1.048 - 1.068 g/cm³[8]
Refractive Index 1.511 - 1.521[8]

Applications in Food Products

VBE's unique warming and flavor characteristics make it suitable for a range of food and beverage applications. It can be used to enhance spice flavors like pepper, cinnamon, and ginger, and in blends for baked goods such as cookies.[1]

Table 3: Suggested Starting Use Levels of this compound in Food Products

Food CategorySuggested Starting Level (ppm)
Beverages (non-alcoholic) 5 - 20
Baked Goods 10 - 50
Confectionery & Frostings 15 - 60
Chewing Gum 100 - 500
Sauces & Marinades 5 - 30

Note: These are starting recommendations. Optimal use levels should be determined through sensory testing for each specific application.

Mechanism of Action: TRPV1 Activation

This compound elicits its characteristic warming sensation through the activation of the TRPV1 receptor, a key ion channel in sensory neurons.

TRPV1_Pathway VBE This compound (VBE) TRPV1 TRPV1 Receptor (on Sensory Neuron) VBE->TRPV1 Binds to receptor Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Channel opens Depolarization Membrane Depolarization Ca_ion->Depolarization Signal Signal Propagation to Brain Depolarization->Signal Sensation Sensation of Warmth Signal->Sensation

VBE activates the TRPV1 receptor, leading to a sensation of warmth.

Experimental Protocols

Sensory Evaluation of this compound in a Beverage

This protocol outlines a method for determining the sensory threshold and intensity of VBE's warming effect in a model beverage system.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist Recruit & Train Panelists (n=15-20) SamplePrep Prepare VBE Solutions in Model Beverage (e.g., 0.5, 1, 2, 5, 10 ppm) Presentation Present Samples in a Randomized, Blind Manner (3-AFC Test) SamplePrep->Presentation Evaluation Panelists Evaluate for Warming Sensation Intensity (e.g., 9-point hedonic scale) Presentation->Evaluation Threshold Determine Detection Threshold (ASTM E679) Evaluation->Threshold Intensity Analyze Intensity Ratings (ANOVA) Evaluation->Intensity

Workflow for sensory evaluation of VBE in beverages.

Methodology:

  • Panelist Selection and Training:

    • Recruit 15-20 panelists screened for their sensory acuity.

    • Train panelists to recognize and rate the intensity of the warming sensation produced by VBE using a standardized scale (e.g., a 9-point hedonic scale where 1 = no sensation and 9 = extremely strong warming).

  • Sample Preparation:

    • Prepare a stock solution of VBE in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions in the model beverage (e.g., sweetened water, flavored water) to achieve final concentrations spanning the expected threshold (e.g., 0.5, 1, 2, 5, 10 ppm).

    • Prepare a control sample (beverage without VBE).

  • Testing Procedure (3-Alternative Forced Choice - 3-AFC):

    • Present each panelist with three samples at each concentration level in a randomized order. Two samples are the control, and one contains VBE.

    • Instruct panelists to identify the "odd" sample and then rate the intensity of the warming sensation of that sample.

    • Provide panelists with unsalted crackers and water to cleanse their palate between samples.

  • Data Analysis:

    • Determine the individual detection threshold for each panelist using a standard method such as ASTM E679.

    • Calculate the group detection threshold.

    • Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between concentrations.

Stability Testing of this compound in Baked Goods

This protocol provides a framework for assessing the stability of VBE in a baked good matrix under accelerated storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a standard cookie dough formulation.

    • Incorporate VBE into the dough at a target concentration (e.g., 50 ppm).

    • Prepare a control batch without VBE.

    • Bake the cookies under controlled conditions (time and temperature).

    • After cooling, package the cookies in airtight containers.

  • Storage Conditions:

    • Store the packaged cookies under accelerated conditions (e.g., 35°C and 60% relative humidity) for a defined period (e.g., 8 weeks).

    • Store a set of control samples under ideal conditions (e.g., 20°C).

  • Analytical Method (HPLC-UV):

    • Extraction:

      • Homogenize a known weight of ground cookies.

      • Extract with a suitable solvent (e.g., a mixture of isopropanol and water) using sonication.

      • Centrifuge and filter the extract.

    • Chromatographic Conditions (adapted from cosmetics method): [9]

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM Na₂HPO₄ in water) (30:70 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 230 nm.

    • Quantification:

      • Prepare a calibration curve using VBE standards of known concentrations.

      • Quantify the amount of VBE in the cookie extracts at specified time intervals (e.g., week 0, 2, 4, 8).

  • Data Analysis:

    • Plot the concentration of VBE over time to determine the degradation kinetics and estimate the shelf-life of the flavoring in the baked good.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Dough Prepare Cookie Dough with and without VBE Bake Bake and Package Cookies Dough->Bake Accelerated Store at Accelerated Conditions (e.g., 35°C, 60% RH) Bake->Accelerated Extraction Extract VBE from Cookies at Time Intervals Accelerated->Extraction HPLC Quantify VBE using HPLC-UV Extraction->HPLC Kinetics Determine Degradation Kinetics and Shelf-Life HPLC->Kinetics

Workflow for stability testing of VBE in baked goods.

Conclusion

This compound is a valuable flavoring agent for creating innovative food products with a unique warming sensory profile. Its established safety and regulatory acceptance, coupled with its versatility in various food matrices, make it a compelling ingredient for food scientists and product developers. The protocols provided herein offer a starting point for the systematic evaluation and application of VBE to achieve desired flavor and sensory characteristics in finished food products. Further research to establish specific sensory thresholds and stability in a wider range of food systems is encouraged.

References

Investigating Vanillyl Butyl Ether for Muscle Pain Relief: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic warming agent that is increasingly gaining attention for its potential applications in topical products designed for muscle pain relief. Structurally similar to capsaicin, the active component in chili peppers, VBE offers a milder and less irritating warming sensation, making it a promising candidate for analgesic formulations.[1][2] This document provides detailed application notes and experimental protocols for investigating the efficacy of VBE in alleviating muscle pain.

VBE's primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3] This non-selective cation channel is a key player in the sensory perception of heat and pain.[3] The activation of TRPV1 by VBE leads to a gentle and sustained warming effect, which can enhance blood circulation and may contribute to pain relief and muscle relaxation.[1][4]

Mechanism of Action: TRPV1 Signaling Pathway

This compound acts as an agonist for the TRPV1 receptor, which is predominantly expressed on nociceptive sensory neurons. The binding of VBE to the TRPV1 receptor initiates a cascade of events that ultimately leads to the sensation of warmth and potential analgesic effects.

TRPV1_Signaling_Pathway VBE This compound (VBE) TRPV1 TRPV1 Receptor (on sensory neuron) VBE->TRPV1 binds to Ca_Influx Ca²+ Influx TRPV1->Ca_Influx opens channel Vasodilation Vasodilation & Increased Blood Flow TRPV1->Vasodilation downstream effect Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain (Sensation of Warmth) Action_Potential->Brain Pain_Relief Potential Muscle Pain Relief Vasodilation->Pain_Relief contributes to

Figure 1. VBE-induced TRPV1 signaling pathway.

Quantitative Data Summary

While direct clinical data on the analgesic efficacy of this compound for muscle pain is limited, a study on its effect on cutaneous blood flow provides valuable quantitative insights into its physiological activity.

ConcentrationMean Increase in Blood Cell Flux (%)Onset of SensationDuration of SensationReference
0.1%23.81% of subjects showed an increaseImmediate, builds within 5 minutesUp to 2 hours[5][6]
0.3%80.95% of subjects showed a 24.22% increaseImmediate, builds within 5 minutesUp to 2 hours[5][6]
0.5%76.19% of subjects showed a 54.74% increaseImmediate, builds within 5 minutesUp to 2 hours[5][6]

Table 1: Dose-Dependent Effect of this compound on Cutaneous Blood Cell Flux

Experimental Protocols

The following protocols are designed to facilitate the investigation of this compound's potential for muscle pain relief, from preclinical animal models to human clinical trials.

Preclinical Evaluation in an Animal Model of Muscle Inflammation

This protocol describes a method to induce and assess muscle inflammation and pain in a rodent model, and to evaluate the analgesic efficacy of topically applied VBE.

Preclinical_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment Application cluster_assessment Phase 3: Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Inflammation_Induction Induction of Muscle Inflammation (e.g., Carrageenan injection into gastrocnemius muscle) Animal_Acclimation->Inflammation_Induction Baseline_Measurement Baseline Pain Assessment (e.g., Mechanical withdrawal threshold, thermal latency) Inflammation_Induction->Baseline_Measurement Grouping Randomization into Groups (Vehicle, VBE 0.1%, 0.3%, 0.5%, Positive Control) Baseline_Measurement->Grouping Topical_Application Topical Application of Formulation to the inflamed muscle area Grouping->Topical_Application Pain_Assessment Post-treatment Pain Assessment (at various time points) Topical_Application->Pain_Assessment Tissue_Collection Tissue Collection for Biomarker Analysis (e.g., Muscle for inflammatory cytokines) Pain_Assessment->Tissue_Collection Data_Analysis Data Analysis and Comparison Tissue_Collection->Data_Analysis

Figure 2. Preclinical experimental workflow.

Methodology:

  • Animal Model: Utilize male Sprague-Dawley rats (200-250g). Acclimate animals for at least one week before the experiment.

  • Induction of Muscle Inflammation: Anesthetize the rats and induce inflammation by injecting 100 µL of 2% λ-carrageenan in saline into the belly of the gastrocnemius muscle.

  • Baseline Pain Assessment: Before treatment, measure baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latency using a plantar test apparatus.

  • Formulation Preparation: Prepare VBE formulations in a suitable vehicle (e.g., a gel or cream base) at concentrations of 0.1%, 0.3%, and 0.5% (w/w). Include a vehicle-only group and a positive control group (e.g., a commercial topical analgesic).

  • Treatment Application: 24 hours post-carrageenan injection, randomly assign animals to treatment groups. Apply a standardized amount (e.g., 100 mg) of the respective formulation to the skin overlying the inflamed muscle.

  • Post-treatment Pain Assessment: Measure mechanical and thermal withdrawal thresholds at 1, 2, 4, and 6 hours post-application.

  • Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the gastrocnemius muscle tissue. Analyze tissue homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

Human Study on Delayed Onset Muscle Soreness (DOMS)

This protocol outlines a double-blind, placebo-controlled study to assess the efficacy of VBE in reducing the symptoms of DOMS in human volunteers.

Human_Study_Workflow cluster_recruitment Phase 1: Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Recruitment Recruit Healthy Volunteers Informed_Consent Informed Consent & Screening Recruitment->Informed_Consent Baseline_Measurements Baseline Measurements (Pain threshold, muscle soreness, range of motion) Informed_Consent->Baseline_Measurements DOMS_Induction Induce DOMS (e.g., Eccentric exercise of biceps) Baseline_Measurements->DOMS_Induction Randomization Randomize to Treatment Groups (Placebo vs. VBE formulation) DOMS_Induction->Randomization Topical_Application Apply Formulation to Sore Muscle Randomization->Topical_Application Follow_up_Measurements Follow-up Measurements at 24, 48, 72h (Pain, soreness, range of motion) Topical_Application->Follow_up_Measurements Data_Analysis Statistical Analysis of Data Follow_up_Measurements->Data_Analysis

Figure 3. Human DOMS study workflow.

Methodology:

  • Participant Recruitment: Recruit healthy, recreationally active male and female volunteers aged 18-40. Exclude individuals with pre-existing musculoskeletal conditions or allergies to topical products.

  • Baseline Measurements:

    • Assess muscle soreness using a Visual Analog Scale (VAS) from 0 (no pain) to 100 (worst imaginable pain).

    • Measure pressure pain threshold (PPT) over the biceps muscle using a pressure algometer.

    • Measure the range of motion (ROM) of the elbow joint.

  • Induction of DOMS: Participants will perform eccentric contractions of the biceps brachii of their non-dominant arm until exhaustion.

  • Randomization and Blinding: Immediately after exercise, randomly assign participants in a double-blind manner to receive either a placebo cream or a cream containing 0.3% VBE.

  • Treatment Application: A standardized amount of the cream will be applied to the biceps muscle of the exercised arm. Participants will be instructed to reapply the cream every 8 hours for the next 72 hours.

  • Follow-up Measurements: Repeat the baseline measurements (VAS for muscle soreness, PPT, and ROM) at 24, 48, and 72 hours post-exercise.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the changes in outcome measures between the VBE and placebo groups over time.

Formulation Considerations

VBE is an oil-soluble ingredient, which should be considered when developing topical formulations.[7] It is typically incorporated into the oil phase of an emulsion. The recommended usage concentration for a warming effect is generally between 0.1% and 1.0%.[1] For muscle pain relief applications, concentrations in the mid to higher end of this range (0.3% - 0.5%) may be more effective, as suggested by the blood flow data.[5]

Safety and Regulatory

VBE is generally considered safe for topical use at recommended concentrations and is a milder alternative to capsaicin.[1][7] However, as with any active ingredient, it is essential to conduct thorough safety and toxicity studies for any new formulation.

Conclusion

This compound presents a compelling opportunity for the development of novel topical analgesics for muscle pain. Its mechanism of action via TRPV1 activation, coupled with its favorable sensory profile, makes it a promising candidate for further investigation. The protocols outlined in this document provide a framework for researchers and drug development professionals to systematically evaluate the efficacy and safety of VBE for muscle pain relief applications. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Methodologies for Studying the Transdermal Delivery of Vanillyl Butyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Vanillyl Butyl Ether (VBE) is a synthetic warming agent increasingly utilized in topical cosmetic and pharmaceutical formulations.[1] It provides a gentle and prolonged warming sensation, making it a popular alternative to more aggressive agents like capsaicin.[2] The warming effect of VBE is attributed to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channels in the skin, which are also responsive to heat and capsaicin.[3][4] This interaction leads to a cascade of neurological signals perceived as warmth and can enhance the penetration of other active ingredients by increasing blood flow and skin temperature.[3][5] Understanding the transdermal delivery of VBE is crucial for optimizing formulation efficacy and ensuring consumer safety. This document provides detailed methodologies for studying the skin permeation, sensory effects, and potential irritation of VBE.

I. Mechanism of Action: TRPV1 Signaling Pathway

This compound exerts its warming effect by activating the TRPV1 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.[6][7] The binding of VBE to the TRPV1 receptor triggers the influx of calcium ions (Ca2+), leading to membrane depolarization and the generation of an action potential.[4] This signal is then transmitted to the central nervous system, where it is interpreted as a warming sensation.[4] This activation also induces localized vasodilation, increasing blood flow to the application area.[3]

VBE_Signaling_Pathway VBE This compound (VBE) TRPV1 TRPV1 Receptor (in Sensory Neuron) VBE->TRPV1 Binds to Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Opens Channel Vasodilation Vasodilation & Increased Blood Flow TRPV1->Vasodilation Induces Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Central Nervous System Action_Potential->CNS Signal Transmission Warmth Sensation of Warmth CNS->Warmth

VBE activates the TRPV1 receptor, leading to a warming sensation.

II. In Vitro Skin Permeation Studies

In vitro permeation testing (IVPT) is a fundamental method for assessing the rate and extent of a substance's penetration through the skin.[8] The Franz diffusion cell is the most common apparatus used for these studies.[9]

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the permeation of VBE through a skin membrane from a topical formulation.

Materials:

  • Franz diffusion cells (static or flow-through)[10]

  • Excised human or animal skin (e.g., porcine ear skin) or synthetic membranes (e.g., Strat-M®)[11]

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 20, if necessary)

  • VBE-containing formulation and corresponding vehicle control

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis[12][13]

  • Water bath with magnetic stirrers[14]

Workflow:

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane mount_skin Mount Skin in Franz Cell prep_skin->mount_skin add_receptor Fill Receptor Chamber mount_skin->add_receptor equilibrate Equilibrate System add_receptor->equilibrate apply_formulation Apply VBE Formulation to Donor Chamber equilibrate->apply_formulation collect_samples Collect Samples from Receptor Chamber at Time Intervals apply_formulation->collect_samples analyze_samples Analyze Samples (HPLC/GC) collect_samples->analyze_samples calculate_flux Calculate Permeation Parameters (Flux, Lag Time) analyze_samples->calculate_flux

References

Troubleshooting & Optimization

Optimizing Vanillyl Butyl Ether concentration for desired warming effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vanillyl Butyl Ether (VBE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing VBE concentration for the desired warming effect in your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound to achieve a warming effect? A1: The recommended concentration for VBE generally falls between 0.1% and 1.0% of the total formulation.[1][2] For a mild warming sensation, suitable for daily-use products, concentrations at the lower end of this range (0.1% to 0.3%) are often sufficient.[1] For more intense and pronounced warming effects, such as in muscle rubs or specialized treatments, higher concentrations up to 1.0% may be used.[1][3] It is always recommended to start with a low concentration and gradually increase it to achieve the desired sensory level.[3][4]

Q2: How does VBE produce a warming sensation? A2: VBE creates a warming sensation by activating specific sensory receptors in the skin called Transient Receptor Potential Vanilloid 1 (TRPV1).[1][5][6] These are the same receptors that respond to stimuli like heat and capsaicin (the active component of chili peppers).[1][7] When VBE binds to TRPV1 receptors, it triggers a non-selective cation channel to open, leading to an influx of calcium ions.[7] This influx causes membrane depolarization, which generates a nerve signal that is propagated to the central nervous system and perceived as a gentle, sustained warmth.[7]

Q3: Is VBE safe for topical applications? A3: Yes, VBE is generally considered safe for use in cosmetic and personal care products when used at appropriate concentrations.[4][8] Regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have deemed it safe for use in cosmetics when formulated to be non-irritating.[8] Compared to other warming agents like capsaicin, VBE is known for its lower irritation potential.[2][4][6]

Q4: How should VBE be incorporated into a formulation? A4: VBE is an oil-soluble ingredient and should be incorporated into the oil phase of emulsions or anhydrous formulations.[2][3] For optimal dispersion, it is recommended to add VBE during the heating of the oil phase, prior to emulsification.[3] To maintain its stability and efficacy, formulators should avoid excessively high temperatures (ideally adding it below 60°C) or prolonged exposure to extreme pH conditions.[3][6]

Q5: How long does the warming effect of VBE last? A5: The warming effect of VBE can be felt almost immediately upon application, building rapidly within the first five minutes and typically lasting for up to two hours.[4][9] This provides a long-lasting sensation compared to more volatile warming agents.[2]

Troubleshooting Guide

Q1: My formulation with VBE isn't producing a noticeable warming effect. What could be the issue? A1: Several factors could be at play:

  • Concentration Too Low: The warming effect of VBE is dose-dependent.[3] You may need to incrementally increase the concentration within the recommended 0.1% to 1.0% range.

  • Improper Incorporation: VBE is oil-soluble. If it is not properly dispersed within the oil phase of your formulation, its ability to interact with skin receptors will be limited. Ensure it is added to the oil phase with adequate mixing before emulsification.[3]

  • Formulation Matrix Interference: The overall composition of your product can influence VBE's efficacy. Certain ingredients may inhibit its release or penetration into the skin. The solubility of VBE with other ingredients is a key factor affecting its release and sensory impart.

Q2: Users are reporting skin redness or irritation. How can I mitigate this? A2: Skin irritation from VBE is largely dependent on its concentration.[8]

  • Reduce Concentration: The most direct solution is to lower the VBE concentration in your formula. Even at low levels, VBE can be effective.[1]

  • Start Low: For sensitive applications, begin formulating at the lowest end of the effective range, such as 0.1%, and conduct thorough sensory and safety testing before increasing the dosage.[3][4]

  • Patch Testing: Always recommend or conduct patch testing for new formulations to identify individual sensitivities.[8] While not a strong sensitizer, some individuals may develop reactions after repeated exposure.[8]

Q3: The warming sensation seems inconsistent between different batches of my product. What causes this variability? A3: Batch-to-batch inconsistency often points to issues in the manufacturing process:

  • Uneven Dispersion: Ensure your mixing process is robust and validated to guarantee that VBE is evenly distributed throughout the oil phase and the final emulsion.

  • Thermal Degradation: VBE can degrade under excessively high temperatures.[3] Monitor and control the temperature during the manufacturing process, ensuring VBE is added at a suitable point, typically below 60°C.[6]

  • pH Instability: Extreme pH levels can also affect VBE's stability.[3] Verify that the final pH of your product is within a range that ensures the stability of all ingredients, including VBE.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

This table summarizes the observed effects of different VBE concentrations based on a study involving topical application on human volunteers.[10]

VBE ConcentrationPercentage of Volunteers Reporting Warming SensationMean Increase in Blood Cell Flux (BCF)Typical Application
0.1%47.6% (10 out of 21)5.89%Mild warming, lip plumpers, daily-use lotions[1][4]
0.3%90.5% (19 out of 21)24.22%Moderate warming, anti-cellulite products[1][4]
0.5%90.5% (19 out of 21)54.74%Strong warming, muscle rubs, slimming products[1][2]

Experimental Protocols

Protocol 1: Formulation of a Basic Topical Cream with VBE

Objective: To prepare a stable oil-in-water (O/W) emulsion containing VBE for sensory evaluation.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (3.0%)

    • Glyceryl Stearate (2.0%)

    • Caprylic/Capric Triglyceride (8.0%)

    • This compound (VBE) (0.3% for moderate warmth)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (3.0%)

    • Xanthan Gum (0.2%)

  • Preservative: Phenoxyethanol (1.0%)

Methodology:

  • In a primary vessel, combine the water phase ingredients (Deionized Water, Glycerin). Begin moderate propeller mixing and sprinkle in Xanthan Gum. Heat to 75°C.

  • In a separate vessel, combine all oil phase ingredients (Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride) except for VBE . Heat to 75°C while mixing until all components are melted and uniform.

  • Once the oil phase is uniform, reduce temperature to below 60°C and add the VBE with continued mixing.[6]

  • Slowly add the oil phase to the water phase at 75°C with vigorous mixing or homogenization to create the emulsion.

  • Begin cooling the emulsion while maintaining moderate mixing.

  • At a temperature below 40°C, add the preservative (Phenoxyethanol).

  • Continue mixing until the cream is smooth and uniform. Adjust pH if necessary.

Protocol 2: Sensory Analysis of Warming Effect

Objective: To quantitatively and qualitatively assess the warming sensation of a topical formulation containing VBE using a trained sensory panel.[11][12]

Methodology:

  • Panelist Selection: Recruit a panel of 10-15 trained individuals who can reliably detect and scale sensory attributes.[11]

  • Test Area Preparation: Designate a uniform application area on the inner forearm of each panelist. Ensure the area is clean, dry, and has not been treated with other products for at least 24 hours.

  • Product Application: Apply a standardized amount (e.g., 0.5 grams) of the VBE-containing formulation to the designated test area. A control formulation without VBE should also be tested.

  • Evaluation and Scaling: Panelists will evaluate the perceived intensity of the warming sensation at predefined time intervals (e.g., 1, 5, 15, 30, 60, and 120 minutes) after application.

  • Data Collection: Use a labeled magnitude scale (LMS) or a visual analog scale (VAS) ranging from "No Sensation" to "Strong, Intense Warmth" for panelists to rate the intensity. Collect qualitative feedback on the nature of the sensation (e.g., "gentle," "stinging," "pleasant").

  • Statistical Analysis: Analyze the collected data to determine the mean intensity over time, time to onset of sensation, and peak intensity. Compare results against the control and formulations with different VBE concentrations.

Protocol 3: In-Vitro Assay for TRPV1 Activation

Objective: To measure the activation of the TRPV1 receptor by VBE using a cell-based calcium flux assay.[13][14]

Methodology:

  • Cell Culture: Culture a cell line that heterologously expresses the human or mouse TRPV1 receptor (e.g., HEK293-TRPV1 cells).[13]

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This dye will fluoresce upon binding to intracellular calcium.

  • Compound Preparation: Prepare a series of dilutions of VBE in a suitable assay buffer. A known TRPV1 agonist like capsaicin should be used as a positive control.

  • Assay Execution:

    • Place the dye-loaded cells in a microplate reader equipped with a fluidics injection system and fluorescence detection capabilities.

    • Measure the baseline fluorescence of the cells.

    • Inject the VBE dilutions (or controls) into the wells.

    • Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to an influx of intracellular calcium ([Ca²⁺]i), indicating TRPV1 channel activation.[13]

  • Data Analysis: Quantify the increase in [Ca²⁺]i for each VBE concentration. Plot the dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of VBE as a TRPV1 agonist.

Mandatory Visualizations

VBE_TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Receptor (Ion Channel) Ca_in Ca²+ Influx TRPV1->Ca_in Opens channel VBE This compound (VBE) VBE->TRPV1 Binds to receptor Depolarization Membrane Depolarization Ca_in->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential CNS Signal to CNS (Central Nervous System) ActionPotential->CNS Propagation Sensation Perception of Warmth CNS->Sensation

Caption: VBE activates the TRPV1 receptor, leading to a calcium influx and a neural signal perceived as warmth.

VBE_Formulation_Workflow cluster_prep Phase Preparation cluster_incorp VBE Incorporation cluster_process Processing & Testing WaterPhase 1. Prepare Water Phase (Heat to 75°C) Emulsify 4. Emulsify (Oil into Water) WaterPhase->Emulsify OilPhase 2. Prepare Oil Phase (Heat to 75°C) AddVBE 3. Cool Oil Phase (<60°C) & Add VBE OilPhase->AddVBE AddVBE->Emulsify Cooling 5. Cool Down & Add Preservatives Emulsify->Cooling QC 6. Quality Control (pH, Viscosity) Cooling->QC Testing 7. Sensory & Stability Testing QC->Testing

Caption: Workflow for formulating a topical product with VBE, from phase preparation to final testing.

VBE_Troubleshooting_Logic cluster_solutions Potential Solutions Issue Issue Encountered NoEffect No/Low Warming Effect Issue->NoEffect Irritation Skin Irritation Reported Issue->Irritation Inconsistency Batch Inconsistency Issue->Inconsistency S1 Increase VBE Concentration S2 Verify VBE Dispersion (Oil Phase) S3 Reduce VBE Concentration S4 Check for High Temps During Manufacturing S5 Validate Mixing Procedure NoEffect->S1 Cause: Dose NoEffect->S2 Cause: Formulation Irritation->S3 Cause: Dose Inconsistency->S4 Cause: Process Inconsistency->S5 Cause: Process

References

Troubleshooting solubility issues of Vanillyl Butyl Ether in cosmetic bases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and formulation professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Vanillyl Butyl Ether (VBE) in cosmetic bases.

Physicochemical Properties of this compound

A clear understanding of VBE's properties is fundamental to troubleshooting formulation challenges. Key quantitative data is summarized below.

PropertyValueCitations
Appearance Colorless to pale yellow liquid[1][2][3][]
Odor Mild, vanilla-like[1][2][3][5]
Solubility Insoluble in water; Soluble in oils, organic solvents, ethanol, propylene glycol, and polysorbates.[1][2][][5][6]
Typical Usage Concentration 0.1% - 1.0% (can be up to 5% in specific applications)[1][7]
Density ~1.057 g/mL at 25°C[8]
Boiling Point ~241°C[8]
Refractive Index n20/D ~1.516[5]
Recommended pH Range Stable in typical cosmetic formulation pH ranges.[1][9]

Frequently Asked Questions (FAQs)

Q1: In which common cosmetic ingredients is this compound soluble?

A1: this compound is an oil-soluble ingredient.[1][][10] It is readily soluble in a wide array of cosmetic solvents, including most carrier oils (e.g., Caprylic/Capric Triglyceride, Jojoba Oil), esters, ethanol, propylene glycol, polysorbates (e.g., Polysorbate 20), and water-soluble oils like PEG-40 Hydrogenated Castor Oil.[1][2][11] It is insoluble in water.[2][][5][6]

Q2: What is the recommended concentration of VBE in a formulation?

A2: The typical usage level for VBE ranges from 0.1% to 1.0%, depending on the desired intensity of the warming sensation.[7] For specific applications, concentrations can vary:

  • Body creams and lotions: 0.1% - 0.3%[11]

  • Lip plumpers: 0.1%[11]

  • Anti-cellulite and slimming products: 0.3% - 0.5%[11]

  • Hair growth treatments: 0.2% - 0.5%[11]

Q3: At what stage of the formulation process should I add VBE?

A3: VBE should be added to the formulation during the cool-down phase , when the temperature is below 40°C.[2][9][11] For emulsions, it is best practice to dissolve it in the oil phase before emulsification or pre-dissolve it in a suitable solvent and add it to the final emulsion post-emulsification during cooling.[9][11]

Q4: Why is my VBE not dissolving or causing cloudiness?

A4: This issue typically arises from two main causes:

  • Incorrect Phase Addition: VBE is oil-soluble and will not dissolve if added directly to the water phase of a formulation, leading to cloudiness or separation.[1][]

  • Temperature Issues: In cold-process formulations (e.g., gels), VBE may not dissolve properly without a solubilizer. Pre-dissolution is required for cold emulsions or gels.[11]

Q5: Can VBE lead to instability or phase separation in my emulsion?

A5: Yes, if incorporated improperly. "Shocking" the emulsion by adding VBE too quickly, at a significantly different temperature, or without proper mixing can disrupt the emulsion structure. Furthermore, its solubility is dependent on the other ingredients in the formulation; it is more stable in emulsions than in water-based solutions.[12] Adding it to the oil phase or as a pre-solubilized solution during the cool-down phase minimizes this risk.[9]

Troubleshooting Guide for VBE Solubility Issues

Problem 1: VBE is separating, forming droplets, or crystallizing in an anhydrous (oil-based) formulation.
  • Possible Cause: The polarity of the oil base is not compatible with VBE, or the concentration of VBE exceeds its solubility limit in that specific oil at room temperature.

  • Solution:

    • Verify Solvent Compatibility: Test the solubility of VBE in individual oils or esters intended for your formulation before creating the full batch.

    • Adjust Concentration: Reduce the concentration of VBE to within its solubility limit for your chosen oil phase.

    • Incorporate with Gentle Heat: Gently warm the oil phase (e.g., to 35-40°C) before adding VBE. Stir until fully dissolved and then allow it to cool. Do not exceed 40°C.[2][11]

Problem 2: My aqueous gel or serum containing VBE is cloudy, has an oily layer, or has precipitated.
  • Possible Cause: VBE was added directly to the water phase without a solubilizing agent.

  • Solution:

    • Utilize a Solubilizer: VBE must be pre-mixed with a suitable solubilizer before being added to the water phase.

    • Recommended Solubilizers: Polysorbate 20, PEG-40 Hydrogenated Castor Oil, or other appropriate cosmetic solubilizers.

    • Procedure: Mix VBE with the solubilizer at a ratio between 1:1 and 1:3 (VBE:Solubilizer). Stir until the mixture is clear, then add this pre-mix to the water phase with continuous stirring.

Problem 3: My cream or lotion (emulsion) is thinning, breaking, or showing separation after adding VBE.
  • Possible Cause 1: Improper incorporation method.

  • Solution: Ensure VBE is added according to best practices.

    • Method A (Preferred): Add VBE to the oil phase and heat to 35-40°C to ensure it is fully dissolved before proceeding with emulsification.

    • Method B: Add VBE during the cool-down phase (<40°C) after the emulsion has formed. To prevent shocking the system, you can pre-dissolve the VBE in a small amount of a suitable solvent (like propylene glycol or an ester) from your formula before adding it slowly to the batch with good mixing.[2][11]

  • Possible Cause 2: The solubility of VBE is affected by other ingredients in the final formulation.[12]

  • Solution: Conduct a compatibility study. Prepare a small batch of your final formulation without VBE. Divide it into several beakers and add individual raw materials (fragrances, extracts, etc.) to each, followed by the VBE. This can help isolate any specific ingredient that may be causing the VBE to fall out of solution.

Visual Guides

VBE Solubility Troubleshooting Workflow

cluster_start cluster_formulation Step 1: Identify Formulation Type cluster_check Step 2: Verify Key Parameters cluster_solution Step 3: Implement Solution cluster_end start Start: VBE Solubility Issue (Precipitation, Cloudiness, Separation) anhydrous Anhydrous (Oil-Based) start->anhydrous emulsion Emulsion (Cream/Lotion) start->emulsion aqueous Aqueous (Gel/Serum) start->aqueous check_conc Is VBE concentration within typical range (0.1-1.0%)? anhydrous->check_conc check_phase Was VBE added to the correct phase? emulsion->check_phase aqueous->check_phase check_temp Was VBE added below 40°C? sol_heat Solution: Gently warm oil phase or select more compatible oil. check_conc->sol_heat sol_phase Solution: Add VBE to oil phase before emulsification. check_phase->sol_phase sol_solubilizer Solution: Pre-dissolve VBE with a solubilizer (e.g., Polysorbate 20) before adding to water phase. check_phase->sol_solubilizer end_node Issue Resolved sol_heat->end_node sol_phase->end_node sol_solubilizer->end_node

Caption: A flowchart for diagnosing and resolving VBE solubility issues.

VBE Incorporation into Different Cosmetic Bases

cluster_anhydrous Anhydrous (Oil) Base cluster_emulsion Emulsion (O/W) Base cluster_aqueous Aqueous (Gel) Base vbe This compound (VBE) oil_phase Oil Phase (Carrier Oils, Esters) vbe->oil_phase emulsion_oil Oil Phase vbe->emulsion_oil Add to Oil Phase (Method A) cool_down Cool Down (<40°C) vbe->cool_down Add during Cool Down (Method B) solubilizer Solubilizer (e.g., Polysorbate 20) vbe->solubilizer mix_oil Mix and gently warm (<40°C) oil_phase->mix_oil final_oil Stable Anhydrous Product mix_oil->final_oil emulsify Emulsify emulsion_oil->emulsify emulsion_water Water Phase emulsion_water->emulsify emulsify->cool_down final_emulsion Stable Emulsion cool_down->final_emulsion pre_mix Create Clear Pre-Mix solubilizer->pre_mix water_phase Water Phase / Gel pre_mix->water_phase final_gel Clear, Stable Aqueous Product water_phase->final_gel

Caption: Recommended methods for incorporating VBE into various cosmetic bases.

Experimental Protocols

Protocol 1: Method for Solubility Assessment of VBE in Cosmetic Solvents

Objective: To determine the approximate solubility of VBE in various cosmetic solvents (oils, esters, glycols) at a target concentration.

Methodology:

  • Preparation: Label a series of clear glass vials for each solvent to be tested (e.g., "Caprylic/Capric Triglyceride," "Propylene Glycol," "Octyldodecanol").

  • Solvent Addition: Accurately weigh 9.9 grams of the first solvent into its corresponding labeled vial.

  • VBE Addition: Accurately weigh 0.1 grams of VBE into the same vial. This creates a 1% w/w mixture.

  • Mixing: Cap the vial securely. Mix using a vortex mixer for 2 minutes. If a vortex is unavailable, shake vigorously by hand for 5 minutes.

  • Observation (Initial): Immediately observe the solution. Note any undissolved VBE, cloudiness, or separation.

  • Equilibration: Allow the vials to sit undisturbed at ambient room temperature (20-25°C) for 24 hours.

  • Observation (Final): After 24 hours, visually inspect the samples against a black and a white background. Record the results as:

    • Soluble: Clear, single-phase liquid with no visible particles or cloudiness.

    • Partially Soluble: Cloudy or hazy solution, or presence of a small amount of undissolved material.

    • Insoluble: VBE is clearly visible as a separate layer, droplets, or crystallized solid.

  • Heating (Optional): For solvents where VBE is partially soluble or insoluble, gently warm the vial in a water bath to 40°C and mix again. Observe if dissolution occurs. This helps determine if gentle heating during manufacturing can resolve the issue.

Protocol 2: Compatibility Test of VBE in a Finished Formulation

Objective: To assess the stability of a finished cosmetic formulation after the addition of VBE.

Methodology:

  • Prepare Base Formulation: Manufacture a small batch (e.g., 200g) of your cosmetic base (cream, lotion, gel) without VBE.

  • Control Sample: Place 50g of the base formulation into a labeled container. This is your control sample.

  • Test Sample Preparation:

    • Weigh 50g of the base formulation into a separate container.

    • Calculate the required amount of VBE for your target concentration (e.g., for 0.5%, add 0.25g of VBE).

    • Following the appropriate incorporation method (see Troubleshooting Guide), add the VBE to the base with thorough but gentle mixing until uniform. This is your test sample.

  • Initial Assessment: Immediately record the initial appearance, color, odor, and viscosity (qualitatively) of both the control and test samples.

  • Stability Testing: Store both the control and test samples under the following conditions:

    • Room Temperature: 20-25°C

    • Accelerated Stability: 40°C

  • Evaluation: Observe the samples at regular intervals (24 hours, 1 week, 2 weeks, 1 month). Look for any changes, including:

    • Phase Separation: Oily layers, water droplets.

    • Crystallization: Appearance of solid particles.

    • Color or Odor Change: Deviation from the control.

    • Viscosity Change: Significant thinning or thickening compared to the control.

Any deviation in the test sample compared to the stable control indicates a potential compatibility issue.

References

Technical Support Center: Enhancing the Duration of the Warming Sensation from Vanillyl Butyl Ether (VBE)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vanillyl Butyl Ether (VBE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to extending the warming sensation of VBE in topical formulations.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments to prolong the warming effect of this compound.

Formulation Stability

  • Question: My VBE-containing emulsion is showing signs of instability (e.g., phase separation) over time. What could be the cause and how can I fix it?

    • Answer: Instability in VBE emulsions can arise from several factors. Since VBE is oil-soluble, its incorporation into the oil phase of an emulsion is crucial for stability.[1][2] Ensure that the VBE is fully solubilized in the oil phase before emulsification. The choice of emulsifier and co-emulsifier is also critical. For oil-in-water emulsions, consider using nonionic surfactants. The Phase Inversion Temperature (PIT) method is recommended for creating stable nanoemulsions with VBE.[3][4] This involves heating the oil and water phases with a nonionic surfactant above the PIT and then rapidly cooling, which encapsulates the VBE in a stable emulsion.[3][4] Also, ensure your formulation has an adequate preservation system, as microbial growth can also lead to emulsion instability.

  • Question: I've noticed a decrease in the warming effect of my VBE formulation after storage. What could be the reason?

    • Answer: A decrease in the warming effect upon storage could be due to the degradation of VBE or its interaction with other ingredients in the formulation. VBE is generally stable, but it can be sensitive to extreme pH and high temperatures.[1] It is recommended to add VBE to the formulation during the cool-down phase, at a temperature below 40°C.[1] Additionally, ensure your packaging protects the formulation from light and air, which can cause degradation of active ingredients over time.

Variability in Warming Sensation

  • Question: The perceived warming sensation of my VBE formulation is inconsistent across different test subjects. Why is this happening and how can I control for it?

    • Answer: The perception of warmth is subjective and can vary significantly among individuals. Factors such as skin type, thickness of the stratum corneum, and individual sensitivity of TRPV1 receptors can all influence the intensity and duration of the warming sensation. To minimize variability in your experimental results, it is important to have a standardized protocol for sensory evaluation. This includes using a trained sensory panel, controlling the application site and amount of product, and using a standardized scale for subjects to rate the intensity and duration of the warming sensation.

  • Question: I've increased the concentration of VBE in my formulation to prolong the warming effect, but now some subjects are reporting irritation. What is the recommended approach?

    • Answer: While the intensity of the warming effect of VBE is dose-dependent, higher concentrations can lead to skin irritation.[1] The recommended concentration range for most topical applications is between 0.1% to 1%.[1][2] Instead of simply increasing the concentration, consider formulation strategies to prolong the effect at a safe and comfortable concentration. These strategies include encapsulation to control the release of VBE over time and the use of penetration enhancers to improve its delivery to the TRPV1 receptors in the skin.

Enhancement Strategies

  • Question: How can I effectively encapsulate VBE to achieve a prolonged warming sensation?

    • Answer: Microencapsulation is a promising technique for the controlled and sustained release of active ingredients like VBE.[5] The Phase Inversion Temperature (PIT) method is a low-energy emulsification technique suitable for creating stable nanoemulsions that can encapsulate VBE.[4] This method involves using nonionic surfactants and carefully controlling the temperature during the emulsification process to form small, stable droplets containing VBE. For a detailed protocol, please refer to the "Experimental Protocols" section below.

  • Question: What type of penetration enhancers can be used with VBE to extend the warming duration?

    • Answer: Penetration enhancers can improve the diffusion of VBE through the stratum corneum, potentially leading to a longer-lasting interaction with TRPV1 receptors. Both natural and synthetic penetration enhancers can be considered. Examples of natural penetration enhancers include essential oils and their components, while synthetic options include propylene glycol and oleic acid. When selecting a penetration enhancer, it is crucial to consider its compatibility with other formulation ingredients and its potential for skin irritation. It is recommended to conduct in vitro permeation studies using Franz diffusion cells to evaluate the effectiveness of different penetration enhancers in your specific formulation.

  • Question: Can I combine VBE with other sensory agents to modify the duration of the warming effect?

    • Answer: Yes, combining VBE with other sensory agents can create unique and potentially prolonged sensory experiences. For instance, combining VBE with a cooling agent like menthol can produce a "hot and cold" sensation. The interaction between these agents can modulate the overall sensory perception and its duration. The relative ratios of the warming and cooling agents are critical in determining the final sensory outcome.[6] Careful formulation and sensory testing are necessary to achieve the desired effect.

Data Presentation

The following tables summarize quantitative data related to the effect of VBE concentration on its warming effect and a conceptual comparison of strategies to enhance the duration of the warming sensation.

Table 1: Effect of VBE Concentration on Blood Cell Flux (BCF) Increase

VBE ConcentrationMean BCF Increase (± SD)Percent Increase in BCFPercentage of Responders
0.1%--23.81%
0.3%144.6 ± 197.824.22%80.95%
0.5%234.4 ± 315.254.74%76.19%
Data adapted from a study investigating the topical effects of VBE cream on 21 volunteers.[3] The response was measured 45 minutes after application.

Table 2: Conceptual Comparison of Strategies to Enhance VBE Warming Duration

Enhancement StrategyProposed MechanismPotential for Duration ExtensionKey Formulation Consideration
Microencapsulation Controlled release of VBE from the capsule over time.HighSelection of appropriate wall material and encapsulation method.
Penetration Enhancers Increased permeation of VBE through the stratum corneum.Moderate to HighChoice of enhancer to balance efficacy and potential for irritation.
Synergistic Combination Modulation of sensory perception through interaction with other agents (e.g., cooling agents).ModeratePrecise ratio of VBE to the synergistic agent is critical.
Optimized Vehicle Slower release of VBE from a more occlusive or bioadhesive base.ModerateVehicle should be non-irritating and provide good skin feel.

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing and evaluating the warming sensation of VBE.

Protocol 1: Preparation of VBE Nanoemulsion using the Phase Inversion Temperature (PIT) Method

Objective: To encapsulate this compound in a stable oil-in-water (o/w) nanoemulsion to achieve a prolonged release and extended warming sensation.

Materials:

  • This compound (VBE)

  • Oil phase (e.g., cosmetic grade mineral oil, caprylic/capric triglyceride)

  • Nonionic surfactant (e.g., polyoxyethylene alkyl ether)

  • Co-surfactant (optional, e.g., cetostearyl alcohol)

  • Deionized water

  • Heating magnetic stirrer

  • Thermometer

  • Cooling bath

Procedure:

  • Preparation of Phases:

    • Prepare the oil phase by mixing the chosen oil, VBE, surfactant, and co-surfactant (if used).

    • Prepare the aqueous phase with deionized water.

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to a temperature approximately 20-65°C above the Phase Inversion Temperature (PIT) of the chosen surfactant system. The PIT is the temperature at which the hydrophilic and lipophilic properties of the surfactant are balanced.

  • Emulsification:

    • While stirring the oil phase, slowly add the heated aqueous phase. Initially, a water-in-oil (w/o) emulsion will form.

  • Phase Inversion:

    • Continue stirring and allow the mixture to cool down. As the temperature drops below the PIT, the emulsion will invert to an oil-in-water (o/w) nanoemulsion. This is often accompanied by a change in the appearance of the emulsion from translucent to milky white.

  • Cooling:

    • Rapidly cool the nanoemulsion in a cooling bath with continuous stirring to ensure a small and uniform droplet size.

  • Characterization:

    • Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and stability.

Protocol 2: Sensory Analysis of Topical Warming Sensation Duration

Objective: To quantitatively evaluate the duration of the warming sensation produced by a VBE formulation on human skin.

Materials:

  • VBE test formulation

  • Control/placebo formulation (without VBE)

  • Trained sensory panel (10-15 volunteers)

  • Standardized application tools (e.g., syringe for precise dosage)

  • Timer

  • Data collection forms or software

  • Visual Analog Scale (VAS) for rating warming intensity (e.g., 0 = no sensation, 10 = intense warming)

Procedure:

  • Panelist Training:

    • Train panelists to recognize and rate the intensity of the warming sensation. Provide them with reference samples of different VBE concentrations to anchor their ratings on the VAS.

  • Test Area Preparation:

    • Define a specific application site on the inner forearm of each panelist. Ensure the skin is clean, dry, and free from any products.

  • Product Application:

    • Apply a precise amount (e.g., 0.5 mL) of the test formulation to the defined area.

    • Gently and uniformly spread the formulation over a standardized area (e.g., 2x2 cm).

  • Sensory Evaluation:

    • Panelists start the timer immediately after application.

    • At predefined time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), panelists rate the intensity of the warming sensation on the VAS.

    • Panelists should also record the time of onset of the warming sensation and the time when the sensation is no longer perceptible.

  • Data Analysis:

    • For each panelist, plot the warming intensity ratings against time to generate a sensory profile curve.

    • Calculate the mean duration of the warming sensation across all panelists.

    • Statistically compare the duration of the test formulation with the control and other test formulations.

Mandatory Visualization

Signaling Pathway of VBE-Induced Warming Sensation

VBE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_cns Central Nervous System VBE This compound (VBE) TRPV1 TRPV1 Receptor VBE->TRPV1 Binds to Ca_influx Ca_influx TRPV1->Ca_influx Opens channel Ca_ Ca_ influx Ca²⁺ Influx Depolarization Membrane Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Glutamate, ATP) Action_Potential->Neurotransmitter_Release Propagates to synapse Brain Brain Neurotransmitter_Release->Brain Signals to Warming_Sensation Perception of Warming Sensation Brain->Warming_Sensation Ca_influx->Depolarization VBE_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_optimization Optimization Define_Target Define Target Duration and Sensory Profile Select_Strategy Select Enhancement Strategy (Encapsulation, Penetration Enhancer, etc.) Define_Target->Select_Strategy Formulate_Prototypes Formulate Prototypes Select_Strategy->Formulate_Prototypes Stability_Testing Physicochemical Stability Testing Formulate_Prototypes->Stability_Testing In_Vitro_Release In Vitro Release Study (e.g., Franz Diffusion Cell) Formulate_Prototypes->In_Vitro_Release Sensory_Analysis Sensory Analysis (Intensity and Duration) Formulate_Prototypes->Sensory_Analysis Analyze_Data Analyze and Compare Data Stability_Testing->Analyze_Data In_Vitro_Release->Analyze_Data Sensory_Analysis->Analyze_Data Refine_Formulation Refine Formulation Analyze_Data->Refine_Formulation Final_Formulation Final Optimized Formulation Analyze_Data->Final_Formulation Meets Target Refine_Formulation->Formulate_Prototypes Iterate

References

Technical Support Center: Large-Scale Synthesis of Vanillyl Butyl Ether (VBE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Vanillyl Butyl Ether (VBE).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound (VBE)?

A1: The two primary methods for large-scale VBE synthesis are:

  • Williamson Ether Synthesis: This classic method involves the reaction of vanillyl alcohol with a butyl halide (e.g., butyl bromide) in the presence of a base.

  • One-Pot Synthesis from Vanillin: This method involves the direct reaction of vanillin with n-butanol, often using a catalyst and a reducing agent. This approach is often favored in industrial settings for its efficiency.[1]

Q2: What are the key advantages of the one-pot synthesis from vanillin?

A2: The one-pot synthesis from vanillin offers several advantages for large-scale production, including:

  • Simplified Process: It combines reduction and etherification in a single step, reducing operational complexity.[1]

  • Cost-Effectiveness: It utilizes readily available and less expensive starting materials like vanillin.[1]

  • Mild Reaction Conditions: The reaction can often be carried out under milder conditions compared to other methods.[1]

  • High Yield and Purity: Modern one-pot methods can achieve high yields and purity, often exceeding 95% and 99% respectively.[1]

Q3: What are common catalysts used in VBE synthesis?

A3: Several catalysts are employed depending on the synthetic route:

  • Acid Catalysts: Used in the dehydration and condensation of vanillyl alcohol and n-butanol. However, water generated during the reaction can inhibit these catalysts.[1]

  • Palladium-based Catalysts: Utilized in the one-pot synthesis from vanillin and n-butanol, often in the presence of hydrogen gas.[2]

  • Sulfated Tungstate: A green chemistry catalyst used for the reaction of vanillyl alcohol and n-butanol.[3]

  • Phase Transfer Catalysts: Can be used in Williamson ether synthesis to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide.

Q4: What are the typical physical properties of VBE?

A4: VBE is a clear to pale yellow liquid with a mild, vanilla-like odor. It is soluble in organic solvents and oils but has low solubility in water.

Troubleshooting Guides

Problem 1: Low Reaction Yield

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Ensure the reaction is allowed to proceed for the recommended duration. For some methods, this can be 3-8 hours.[2]- Optimize reaction temperature; for the one-pot synthesis from vanillin, a range of 30-40°C has been reported.[1]
Water Inhibition of Catalyst - In methods involving acid catalysts, water generated as a byproduct can deactivate the catalyst.[1] Consider using a dehydrating agent or a water-tolerant catalyst.- Ensure all reactants and solvents are anhydrous, especially for the Williamson ether synthesis.
Side Reactions - In the Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially with secondary or tertiary butyl halides. Use a primary butyl halide (e.g., n-butyl bromide) to minimize this.[4][5]- High reaction temperatures can favor elimination. Consider running the reaction at a lower temperature for a longer duration.[4]
Suboptimal Catalyst Activity - Ensure the catalyst is fresh and has not been deactivated by improper storage or handling.- For palladium catalysts, ensure proper activation and handling under an inert atmosphere.[2]
Problem 2: Product Impurity

Possible Impurities & Mitigation Strategies

ImpuritySourceMitigation & Purification
Unreacted Vanillin or Vanillyl Alcohol Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purification via vacuum distillation or column chromatography can effectively remove these starting materials.[1][3]
Dibenzyl Ether Byproducts Self-condensation of vanillyl alcohol under acidic conditions.- Use a milder, more selective catalyst.- Optimize the addition rate of reagents to maintain a low concentration of reactive intermediates.
Butene (from elimination) Side reaction in Williamson ether synthesis, particularly with secondary or tertiary butyl halides.- Use a primary butyl halide.- Employ milder reaction temperatures.[4]
Solvent Residues Incomplete removal during workup.- Ensure thorough drying of the product under vacuum.- Select solvents with appropriate boiling points for easy removal.

Data Presentation

Table 1: Comparison of VBE Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
One-Pot SynthesisVanillin, n-ButanolPd/C, H₂, Inorganic Acid50-953-830-95>97 - >99[2]
One-Pot SynthesisVanillin, BromobutanePotassium Borohydride30-40398.13>99[1]
EtherificationVanillyl Alcohol, n-ButanolSulfated Tungstate80383-[3]
EtherificationVanillyl Alcohol, n-ButanolFeCl₃HighLongLow>98[1]

Note: Yields and purities can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: One-Pot Synthesis of VBE from Vanillin

This protocol is based on the method described in patent CN109942382B.

Materials:

  • Vanillin

  • Ethyl acetate (solvent)

  • Potassium borohydride

  • Bromobutane

  • Water (for washing)

Procedure:

  • Dissolve 100.00g of vanillin in 231.65g of ethyl acetate with stirring.

  • Add 28.36g of potassium borohydride and 108.07g of bromobutane to the solution.

  • Maintain the reaction temperature at 30-40°C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solution to remove any solid residue. Wash the filter cake with ethyl acetate and combine the filtrate and washings.

  • Wash the organic phase with 100g of water and separate the layers.

  • Perform vacuum distillation on the organic phase at 165°C to obtain the pure this compound.

Protocol 2: Williamson Ether Synthesis of VBE from Vanillyl Alcohol

This protocol is a general representation of the Williamson ether synthesis.

Materials:

  • Vanillyl alcohol

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Strong base (e.g., Sodium Hydride)

  • n-Butyl bromide

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

Procedure:

  • In a dry, inert atmosphere, dissolve vanillyl alcohol in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the strong base (e.g., NaH) portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Slowly add n-butyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C). Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

G cluster_0 One-Pot Synthesis from Vanillin Vanillin Vanillin ReactionMixture Reaction at 30-40°C Vanillin->ReactionMixture Solvent Solvent (e.g., Ethyl Acetate) Solvent->ReactionMixture ReducingAgent Reducing Agent (e.g., KBH₄) ReducingAgent->ReactionMixture AlkylatingAgent Alkylating Agent (e.g., Bromobutane) AlkylatingAgent->ReactionMixture Workup Workup (Filtration, Washing) ReactionMixture->Workup Purification Purification (Vacuum Distillation) Workup->Purification VBE_Product1 This compound Purification->VBE_Product1 G cluster_1 Williamson Ether Synthesis VanillylAlcohol Vanillyl Alcohol Alkoxide Vanillyl Alkoxide Formation VanillylAlcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Solvent Anhydrous Solvent (e.g., THF) Solvent->Alkoxide SN2_Reaction SN2 Reaction Alkoxide->SN2_Reaction ButylHalide n-Butyl Halide ButylHalide->SN2_Reaction Workup Workup (Quenching, Extraction) SN2_Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification VBE_Product2 This compound Purification->VBE_Product2 G LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Cause CatalystInhibition Catalyst Inhibition by Water LowYield->CatalystInhibition Cause SideReactions Side Reactions (e.g., Elimination) LowYield->SideReactions Cause PoorCatalystActivity Poor Catalyst Activity LowYield->PoorCatalystActivity Cause MonitorReaction Solution: Monitor Reaction (TLC, GC) IncompleteReaction->MonitorReaction OptimizeConditions Solution: Optimize Conditions (Time, Temp) IncompleteReaction->OptimizeConditions UseAnhydrousReagents Solution: Use Anhydrous Reagents/Solvents CatalystInhibition->UseAnhydrousReagents SideReactions->OptimizeConditions ChoosePrimaryHalide Solution: Use Primary Butyl Halide SideReactions->ChoosePrimaryHalide UseFreshCatalyst Solution: Use Fresh, Active Catalyst PoorCatalystActivity->UseFreshCatalyst

References

Technical Support Center: Optimization of the Phase Inversion Temperature (PIT) Method for Vanillyl Butyl Ether (VBE) Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Vanillyl Butyl Ether (VBE) into nanoemulsions using the Phase Inversion Temperature (PIT) method.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of VBE-loaded nanoemulsions via the PIT method.

Problem Potential Cause Recommended Solution
Phase inversion is not occurring, or the nanoemulsion is not forming upon cooling. The temperature may not be high enough to induce phase inversion.[1]Ensure the heating temperature is appropriately above the PIT of the system. The PIT for stable o/w emulsions should be approximately 20-65°C higher than the storage temperature.[2]
Insufficient surfactant concentration.[1]Increase the surfactant concentration. The right blend and concentration of surfactants are crucial for lowering interfacial tension.[1][3]
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.Optimize the HLB of the surfactant mixture. An HLB value greater than 10 is generally required for stable o/w nanoemulsions.[3]
The resulting nanoemulsion is unstable and shows signs of coalescence or phase separation over time. The storage temperature is too close to the PIT.Store the nanoemulsion at a temperature significantly lower than the PIT. An optimum storage temperature may be around 27°C lower than the PIT.[4][5]
The cooling rate after reaching the PIT was too slow.Employ rapid cooling by immersing the formulation in an ice bath or by diluting it with cold water while stirring continuously.[2] A fast cooling rate is a critical parameter for forming small droplets.
Inappropriate surfactant choice.Consider adding a co-surfactant like Tween 80 or sodium dodecyl sulfate (SDS) to displace the primary surfactant from the droplet surfaces, which can increase repulsive interactions and enhance stability.[4][5]
The particle size of the nanoemulsion is too large or has a high polydispersity index (PDI). The system did not reach the bicontinuous microemulsion phase at the PIT.Ensure the system is heated to the precise PIT where interfacial tension is at its minimum to facilitate the formation of fine droplets.[6]
Inefficient stirring during the cooling process.Maintain continuous and adequate stirring during the rapid cooling phase to ensure the formation of a monodispersed system.[2]
Suboptimal formulation components.The choice of oil, surfactant, and their ratios significantly impacts droplet size. Systematically vary these components to find the optimal formulation.
VBE is degrading or not being effectively incorporated. VBE was added at the wrong stage of the process.VBE is oil-soluble and should be added to the oil phase as the temperature approaches the PIT, but not after phase inversion has occurred.[7]
Prolonged exposure to high temperatures.While heating is necessary for the PIT method, avoid excessively high temperatures or prolonged heating times that could degrade VBE.[8]

Frequently Asked Questions (FAQs)

Q1: What is the Phase Inversion Temperature (PIT) method?

A1: The PIT method is a low-energy emulsification technique used to prepare nanoemulsions.[2] It relies on the temperature-dependent solubility of non-ionic surfactants to change the emulsion type from water-in-oil (w/o) to oil-in-water (o/w) upon cooling.[9] The process involves heating a mixture of oil, water, and non-ionic surfactant to a specific temperature (the PIT), at which a bicontinuous microemulsion forms, and then rapidly cooling it to form a stable o/w nanoemulsion with small droplet sizes.[2][6]

Q2: Why is the PIT method suitable for incorporating VBE?

A2: VBE is an oil-soluble compound.[7][8] The PIT method is recommended for adding VBE to formulations, specifically by incorporating it into the oil phase before the phase inversion occurs.[7] This method is advantageous as it is a low-energy process, which can be beneficial for potentially thermolabile compounds, although care must be taken with the heating step.[4]

Q3: What are the critical parameters to control during the PIT method?

A3: The key parameters to control are:

  • Temperature: The system must be heated to the correct PIT and then rapidly cooled.[2]

  • Cooling Rate: A fast cooling rate is crucial for obtaining small and uniform droplets.

  • Surfactant Type and Concentration: The choice of non-ionic surfactant and its concentration are critical for achieving the desired PIT and ensuring the stability of the nanoemulsion.[9]

  • Oil-to-Water Ratio: The composition of the oil and water phases influences the phase behavior of the system.[10]

  • Stirring Speed: Continuous and adequate agitation is necessary during the cooling phase.[2]

Q4: How can I determine the PIT of my formulation?

A4: The PIT can be determined by monitoring changes in the physicochemical properties of the emulsion as a function of temperature. Common methods include measuring the electrical conductivity, turbidity, and viscosity of the emulsion during a controlled heating process.[4][5] A sharp change in these properties indicates that phase inversion has occurred.

Q5: What are the typical concentrations of VBE used in topical formulations?

A5: The concentration of VBE is dose-dependent and influences the intensity of the warming sensation. It is recommended to start with lower concentrations, typically in the range of 0.1% to 0.5%, and gradually increase as needed based on the desired sensory effect and product type.[8] For more pronounced effects, concentrations up to 1% may be used, but this requires thorough safety and sensory evaluation.[8]

Experimental Protocols

Protocol 1: Preparation of VBE-Loaded Nanoemulsion using the PIT Method
  • Preparation of Phases:

    • Oil Phase: Accurately weigh the required amount of the selected oil and the oil-soluble non-ionic surfactant. Add the desired concentration of VBE (e.g., 0.1-0.5% w/w) to this mixture.[8]

    • Aqueous Phase: Prepare the aqueous phase, which typically consists of deionized water.

  • Initial Emulsification: Combine the oil and aqueous phases and stir them at room temperature to form a coarse emulsion.[2]

  • Heating to PIT: Place the coarse emulsion in a temperature-controlled water bath and begin heating gradually while monitoring the temperature and stirring continuously. Observe for changes in the emulsion's appearance, conductivity, or viscosity to identify the PIT.

  • Holding at PIT: Once the PIT is reached, hold the emulsion at this temperature for a short period (e.g., 5-10 minutes) to ensure the formation of a stable bicontinuous microemulsion.

  • Rapid Cooling: Immediately transfer the emulsion to an ice bath for rapid cooling while maintaining vigorous stirring.[2] Continue cooling until the temperature drops to room temperature.

  • Characterization: The resulting o/w nanoemulsion should be characterized for its physical and chemical properties.

Protocol 2: Characterization of VBE-Loaded Nanoemulsion
  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Use dynamic light scattering (DLS) to determine the mean droplet size and PDI. The PDI value indicates the homogeneity of the droplet size distribution, with values closer to zero representing a more uniform distribution.[11]

  • Zeta Potential Measurement:

    • Measure the zeta potential to assess the surface charge of the droplets, which is an indicator of the nanoemulsion's stability against coalescence.

  • Thermodynamic Stability Studies:

    • Centrifugation: Centrifuge the nanoemulsion (e.g., at 5000 rpm for 30 minutes) to check for any phase separation.[3]

    • Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating and cooling (e.g., between 4°C and 45°C) to evaluate its stability at different temperatures.

    • Freeze-Thaw Cycles: Expose the nanoemulsion to alternating freeze-thaw cycles (e.g., between -20°C and +25°C for 24 hours each) to assess its stability against temperature extremes.[3]

  • Viscosity, pH, and Conductivity Measurements:

    • Measure the viscosity, pH, and electrical conductivity of the final nanoemulsion to ensure they are within the desired range for the intended application.[3][12]

Visualizations

PIT_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_result Final Product & Analysis prep_oil Prepare Oil Phase (Oil + Surfactant + VBE) mix Combine Phases & Stir (Coarse Emulsion) prep_oil->mix prep_water Prepare Aqueous Phase (Water) prep_water->mix heat Heat to PIT (Monitor Conductivity/Viscosity) mix->heat cool Rapid Cooling with Stirring (e.g., Ice Bath) heat->cool nanoemulsion Stable VBE-Loaded Nanoemulsion cool->nanoemulsion characterization Characterization (Size, PDI, Stability) nanoemulsion->characterization Stability_Factors surfactant Surfactant (Type, Conc., HLB) stability Nanoemulsion Stability (Droplet Size, PDI, Coalescence) surfactant->stability oil Oil Phase (Type, Conc.) oil->stability ratio Oil/Water Ratio ratio->stability temp Heating Temperature (Reaching PIT) temp->stability cooling Cooling Rate (Rapid vs. Slow) cooling->stability stirring Stirring Speed stirring->stability

References

Technical Support Center: Preventing Vanillyl Butyl Ether (VBE) Crystallization in Finished Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the crystallization of Vanillyl Butyl Ether (VBE) in finished products.

Troubleshooting Guide

This guide addresses specific issues that may arise during formulation development and lead to the crystallization of VBE.

Issue 1: VBE crystallizes out of an oil-based formulation upon cooling.

  • Question: My oil-based serum containing VBE was clear and homogeneous at elevated temperatures during manufacturing, but crystals formed as it cooled to room temperature. What is the likely cause and how can I fix it?

  • Answer: This issue, known as precipitation or crystallization upon cooling, typically occurs when the concentration of VBE exceeds its solubility limit in the chosen oil or solvent system at a lower temperature. While VBE is generally oil-soluble, its solubility can vary significantly with temperature and the specific lipid profile of the formulation.[1][2][3]

    Troubleshooting Steps:

    • Determine the Solubility Limit: Conduct a solubility study to determine the saturation point of VBE in your specific oil base at various temperatures (e.g., 4°C, 25°C, 40°C). This will help you establish the maximum concentration of VBE that can be incorporated without risking crystallization.

    • Incorporate a Co-solvent: Introduce a co-solvent that has a high affinity for VBE to increase its overall solubility in the formulation. Good candidates include glycols (e.g., propylene glycol, butylene glycol), cosmetic esters (e.g., isopropyl myristate, C12-15 alkyl benzoate), and ethanol.[3][4] Start with a low concentration of the co-solvent and gradually increase it until the solution remains clear at room temperature and under accelerated stability testing conditions.

    • Broaden the Solvent System: Instead of relying on a single oil, use a blend of oils with varying polarities. This can create a more favorable environment for VBE to remain solubilized.

    • Optimize the Cooling Process: A rapid cooling process can sometimes shock the system and induce crystallization. Experiment with a slower, more controlled cooling rate during manufacturing to allow the formula to stabilize.

Issue 2: A cream or lotion formulation containing VBE shows signs of crystallization over time during stability testing.

  • Question: My emulsion product appeared stable initially, but after a few weeks at accelerated stability conditions (e.g., 40°C or 45°C), I observed crystalline structures under the microscope. What could be causing this delayed crystallization?

  • Answer: Delayed crystallization in an emulsion can be a complex issue related to the partitioning of VBE between the oil and water phases, as well as the overall stability of the emulsion itself. VBE is oil-soluble and should reside in the oil phase of your emulsion.[5][6][7] If the emulsion is not sufficiently stable, VBE may be exposed to an environment where it is less soluble, leading to crystallization.

    Troubleshooting Steps:

    • Ensure Proper Emulsification: VBE should be added to the oil phase of the formulation before emulsification.[8] Ensure that the VBE is fully dissolved in the oil phase at an elevated temperature before creating the emulsion. The recommended processing temperature for adding VBE is generally below 60°C to maintain its stability.[5]

    • Evaluate Emulsifier System: The choice and concentration of your emulsifier system are critical for the long-term stability of the emulsion. An unstable emulsion can lead to coalescence of the oil droplets, effectively increasing the local concentration of VBE and promoting crystallization. Consider using a robust emulsifier system or a combination of emulsifiers to ensure a stable droplet size distribution over time.

    • Incorporate a Crystallization Inhibitor: Certain ingredients can interfere with the crystal lattice formation of VBE. While specific inhibitors for VBE are not extensively documented, general-purpose crystallization inhibitors for oil-soluble actives, such as certain polymers or other structurally similar molecules, could be effective. Experiment with low concentrations of such agents in the oil phase.

    • Control the Particle Size of the Dispersed Phase: A smaller and more uniform oil droplet size will provide a more stable environment for the VBE. Optimize your homogenization process to achieve the desired particle size and distribution.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: VBE is insoluble in water but soluble in a wide range of organic solvents, including ethanol, various oils, and cosmetic esters.[2][3] It is also soluble in glycols like propylene glycol.[3]

Q2: At what stage of the manufacturing process should I add VBE?

A2: For emulsion systems, VBE should be added to the oil phase and fully dissolved before emulsification.[8] For anhydrous (oil-based) systems, it can be added to the oil phase. It is often recommended to add VBE during the cool-down phase, at a temperature below 40°C, especially in emulsions, to ensure its stability.[4]

Q3: What are the typical usage levels of VBE in cosmetic formulations?

A3: The recommended dosage of VBE typically ranges from 0.01% to 1%, depending on the desired warming effect and product type.[5] Higher concentrations may be used in specific therapeutic products.

Q4: How can I detect VBE crystallization in my finished product?

A4: Visual inspection for cloudiness or visible crystals is the first step. For emulsions and less clear products, microscopic analysis (e.g., using a polarized light microscope) is an effective method to identify crystalline structures.[9] Advanced techniques like Differential Scanning Calorimetry (DSC) can also be used to study the thermal behavior of the formulation and detect melting points of any crystalline material.[9]

Q5: Can the packaging of my product influence VBE crystallization?

A5: While packaging itself is unlikely to be a direct cause of crystallization, it can influence factors that may contribute to it. For example, if the packaging does not provide adequate protection against temperature fluctuations, it could lead to cycles of warming and cooling that might promote crystallization. It is crucial to conduct stability testing of the final formulation in its intended packaging.[10][11]

Data Presentation

Table 1: Solubility of this compound in Common Cosmetic Solvents

SolventSolubilityNotes
WaterInsoluble[2][3]
EthanolSoluble[2][3]
Mineral OilSolubleVBE is generally soluble in hydrocarbon-based oils.
Isopropyl MyristateSolubleVBE is readily soluble in cosmetic esters.
Caprylic/Capric TriglycerideSolubleVBE is soluble in medium-chain triglycerides.
Propylene GlycolSoluble[3]
PolysorbatesSoluble[1][4]

Note: The exact solubility will depend on the temperature and the grade of the solvent. It is highly recommended to perform solubility studies for your specific formulation.

Experimental Protocols

Protocol 1: Determination of VBE Solubility in an Oil Base

  • Objective: To determine the saturation solubility of VBE in a specific oil or blend of oils at different temperatures.

  • Materials:

    • This compound

    • Selected oil base(s)

    • Temperature-controlled water bath or incubator

    • Magnetic stirrer and stir bars

    • Analytical balance

    • Glass vials with screw caps

  • Methodology:

    • Prepare a series of vials, each containing a fixed amount of the oil base (e.g., 10g).

    • Add incrementally increasing amounts of VBE to each vial (e.g., 0.5%, 1%, 1.5%, 2%, etc.).

    • Place the vials in a temperature-controlled environment (e.g., 25°C) on a magnetic stirrer.

    • Stir the samples for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect each vial for the presence of undissolved crystals. The highest concentration that results in a clear, crystal-free solution is the saturation solubility at that temperature.

    • Repeat the experiment at different temperatures (e.g., 4°C and 40°C) to understand the temperature-dependent solubility.

Protocol 2: Accelerated Stability Testing for Crystallization

  • Objective: To assess the long-term physical stability of a VBE-containing formulation with respect to crystallization.

  • Materials:

    • Finished product samples in their final packaging.

    • Stability chambers set at various conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C).

    • Microscope (polarized light is recommended).

  • Methodology:

    • Place a sufficient number of samples of the finished product at each stability condition.

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each condition.

    • Visually inspect the samples for any changes in appearance, such as cloudiness, precipitation, or phase separation.

    • Prepare a slide of each sample and examine it under a microscope to look for the presence and growth of crystals.

    • Document any observed changes with photographs and detailed notes.

    • Freeze-thaw cycling is also a valuable stress test: expose the product to alternating low and high temperatures (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles and check for crystallization.

Visualizations

VBE_Crystallization_Factors cluster_formulation Formulation Factors cluster_process Process Factors VBE_Concentration VBE Concentration > Solubility Limit Crystallization VBE Crystallization VBE_Concentration->Crystallization Solvent_System Inadequate Solvent System Solvent_System->Crystallization Emulsion_Instability Emulsion Instability Emulsion_Instability->Crystallization Interactions Ingredient Interactions Interactions->Crystallization Cooling_Rate Rapid Cooling Rate Cooling_Rate->Crystallization Mixing_Order Incorrect Order of Addition Mixing_Order->Crystallization

Caption: Key factors influencing the crystallization of VBE.

Troubleshooting_Workflow Start Crystallization Observed Check_Concentration Is VBE concentration below solubility limit? Start->Check_Concentration Reduce_Concentration Reduce VBE Concentration Check_Concentration->Reduce_Concentration No Check_Solvent Is the solvent system optimized? Check_Concentration->Check_Solvent Yes Stable_Product Stable Product Reduce_Concentration->Stable_Product Add_Cosolvent Add Co-solvent / Modify Oil Blend Check_Solvent->Add_Cosolvent No Check_Emulsion Is the emulsion stable? Check_Solvent->Check_Emulsion Yes Add_Cosolvent->Stable_Product Optimize_Emulsifier Optimize Emulsifier System Check_Emulsion->Optimize_Emulsifier No Check_Process Is the manufacturing process controlled? Check_Emulsion->Check_Process Yes Optimize_Emulsifier->Stable_Product Control_Cooling Control Cooling Rate Check_Process->Control_Cooling No Check_Process->Stable_Product Yes Control_Cooling->Stable_Product

Caption: Troubleshooting workflow for preventing VBE crystallization.

References

Improving the sensory profile of formulations containing Vanillyl Butyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vanillyl Butyl Ether (VBE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the sensory profile of their VBE-containing formulations. Here you will find answers to frequently asked questions and detailed guides to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific sensory issues that may arise when formulating with this compound.

Issue 1: The warming sensation is too intense or feels like a burning sensation.

An overly intense or burning sensation is a common issue when formulating with VBE and is primarily concentration-dependent.[1]

Root Causes and Solutions:

Root Cause Explanation Recommended Action
High Concentration of VBE The intensity of the warming effect is directly related to the concentration of VBE. Higher concentrations are more likely to be perceived as burning.[1]Reduce the VBE concentration. The typical usage level for a pleasant warming effect is between 0.1% and 0.5%. For more sensitive applications, starting at 0.1% is recommended.[2][3]
Formulation Matrix The vehicle can significantly influence the perception of VBE. Certain emollients or solvents can enhance penetration, leading to a more intense sensation.Modify the emollient profile. Consider using emollients with a different polarity or molecular weight to control the release and penetration of VBE.
Individual Sensitivity Sensitivity to warming agents can vary significantly among individuals.Conduct sensory panel testing with a diverse group of participants to determine an optimal concentration that is well-tolerated by a broader population.

Issue 2: The formulation has an undesirable "off-note" or a strong vanilla-like odor.

VBE is synthesized from vanillin and can retain a characteristic vanilla-like aroma, which may not be desirable in all formulations.[1][2][4]

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Inherent Odor of VBE VBE possesses a mild, pleasant vanilla-like odor.[1] At higher concentrations, this can become more pronounced and may be perceived as an "off-note" in unscented formulations.Incorporate masking agents or a complementary fragrance. Yeast extracts are known to be effective at masking a variety of off-notes, including bitter and metallic tastes, and may help to round out the flavor profile of a formulation.[5][6] For topical products, consider fragrances with warm, spicy, or gourmand notes that will harmonize with the vanilla character of VBE.
Degradation of VBE Although generally stable, exposure to extreme pH or high temperatures can potentially lead to degradation and the development of off-notes.[3]Ensure VBE is added to the formulation during the cool-down phase, typically below 40°C (104°F).[1][7] Maintain the formulation pH within a stable range for VBE, which is generally between 3 and 10.[4]

Issue 3: The warming effect is not uniform or is slow to develop.

Inconsistent warming can be a result of poor VBE distribution or solubility within the formulation.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Poor Solubility/Dispersion VBE is an oil-soluble ingredient and will not disperse evenly in a purely aqueous base.[2][3] In emulsions, improper incorporation can lead to localized "hot spots."VBE should be incorporated into the oil phase of an emulsion.[3] Ensure thorough mixing to achieve a homogenous distribution. For aqueous gels, a solubilizer such as polysorbate 20 or PEG-40 hydrogenated castor oil is necessary.[2]
Formulation Viscosity A very thick or occlusive formulation may slow the penetration of VBE into the skin, delaying the onset of the warming sensation.Adjust the rheology of the formulation. A slightly lower viscosity may facilitate a more rapid onset of the warming effect.
Crystallization While VBE is a liquid at room temperature, in complex formulations and under certain storage conditions (e.g., low temperatures), crystallization of other components could potentially trap VBE, leading to a non-uniform distribution.To prevent crystallization of components in an emulsion, consider using a blend of non-ionic and ionic emulsifiers. Rapid cooling during production can also help to create smaller crystals that are less perceptible.[8] The use of liquid crystals in an emulsion can also enhance stability by preventing the coalescence of oil droplets.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's warming sensation?

A1: VBE activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a sensory receptor in the skin.[2] This receptor is also activated by heat and capsaicin (the active component of chili peppers). The activation of TRPV1 by VBE triggers a neurological signal that the brain interprets as a warming sensation.[2]

Q2: What is the recommended usage concentration for this compound?

A2: The recommended concentration of VBE depends on the desired intensity of the warming effect and the application area. A general guideline is as follows:

  • Mild warming: 0.1% to 0.2%

  • Moderate warming: 0.2% to 0.3%

  • Strong warming: 0.3% to 0.5% Concentrations up to 1% may be used in some applications, but it is crucial to conduct thorough sensory and safety testing.[3] For sensitive areas, it is advisable to start at the lower end of the concentration range.

Q3: Can this compound be used in combination with cooling agents?

A3: Yes, combining VBE with cooling agents like menthol can create unique sensory experiences. At certain ratios, VBE can enhance the cooling effect of menthol.[12] Conversely, a low level of a cooling agent may intensify the warming sensation of VBE. This synergistic effect allows for the creation of novel "hot and cold" sensations.

Q4: How should this compound be incorporated into an emulsion?

A4: VBE is oil-soluble and should be added to the oil phase of your emulsion.[3][4] It is recommended to add VBE during the cool-down phase when the temperature of the emulsion is below 40°C (104°F) to ensure its stability.[1][7]

Q5: Is this compound safe for use in cosmetic and pharmaceutical products?

A5: VBE is generally considered safe for topical use at recommended concentrations.[13] It is known to be less irritating than other warming agents like capsaicin.[1] However, as with any active ingredient, it is essential to conduct appropriate safety and sensitization testing for your final formulation. High concentrations can cause a burning sensation and skin redness.[1]

Experimental Protocols

Protocol 1: Evaluating the Sensory Profile of VBE at Different Concentrations

Objective: To determine the optimal concentration of VBE for a desired warming effect and to assess the threshold for a burning sensation.

Methodology:

  • Panelist Selection: Recruit a panel of at least 10-12 trained sensory assessors.

  • Sample Preparation:

    • Prepare a base formulation (e.g., a simple oil-in-water cream).

    • Create separate batches of the base formulation containing VBE at varying concentrations (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/w).

    • Ensure VBE is added to the oil phase during the cool-down phase.

    • A control sample (base formulation without VBE) should also be prepared.

  • Application:

    • Apply a standardized amount (e.g., 0.2g) of each sample to a designated area on the panelists' inner forearm.

    • Randomize the application sites for each panelist to avoid bias.

  • Evaluation:

    • Panelists will rate the intensity of the warming and burning sensations at specified time points (e.g., 1, 5, 15, 30, and 60 minutes) using a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis:

    • Calculate the mean and standard deviation for the warming and burning scores at each time point for each concentration.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between concentrations.

Signaling Pathway and Workflow Diagrams

VBE_Signaling_Pathway VBE Signaling Pathway for Warming Sensation VBE This compound (VBE) TRPV1 TRPV1 Receptor on Sensory Neuron VBE->TRPV1 Binds to Ca_Influx Calcium Ion (Ca²⁺) Influx TRPV1->Ca_Influx Opens channel, leading to Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain Sensation Perception of Warmth Brain->Sensation Sensory_Evaluation_Workflow Sensory Evaluation Workflow Define_Objectives Define Objectives (e.g., assess burning, compare formulations) Panelist_Selection Select & Train Panelists Define_Objectives->Panelist_Selection Protocol_Design Design Application Protocol (randomized, blinded) Panelist_Selection->Protocol_Design Sample_Prep Prepare Formulation Samples (with varying VBE concentrations, etc.) Sample_Prep->Protocol_Design Data_Collection Data Collection (sensory ratings over time) Protocol_Design->Data_Collection Data_Analysis Statistical Analysis (ANOVA, t-tests) Data_Collection->Data_Analysis Interpretation Interpretation & Reporting Data_Analysis->Interpretation Troubleshooting_Logic Troubleshooting Decision Tree for VBE Formulations Start Sensory Issue Identified Issue_Type What is the primary issue? Start->Issue_Type Burning Burning Sensation Issue_Type->Burning Intensity Off_Note Off-Note/Odor Issue_Type->Off_Note Odor Poor_Performance Poor/Inconsistent Warming Issue_Type->Poor_Performance Efficacy Reduce_Conc Reduce VBE Concentration (start with 0.1-0.3%) Burning->Reduce_Conc Modify_Emollients Modify Emollient System Burning->Modify_Emollients Masking Incorporate Masking Agent or Fragrance Off_Note->Masking Check_Stability Check for Degradation (pH, temperature exposure) Off_Note->Check_Stability Check_Solubility Ensure VBE is in Oil Phase/ Use Solubilizer Poor_Performance->Check_Solubility Optimize_Viscosity Optimize Formulation Viscosity Poor_Performance->Optimize_Viscosity Check_Crystallization Investigate for Crystallization Poor_Performance->Check_Crystallization

References

Validation & Comparative

A Comparative Analysis of Vanillyl Butyl Ether and Capsaicin as Warming Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vanillyl Butyl Ether (VBE) and capsaicin, two prominent warming agents utilized in various topical formulations. The analysis is supported by available experimental data and detailed methodologies to assist researchers and formulation scientists in selecting the appropriate agent for their specific applications.

Executive Summary

This compound and capsaicin are both agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in thermosensation and nociception. While both compounds elicit a warming sensation upon topical application, they exhibit distinct profiles in terms of intensity, duration, and sensory irritation. VBE is generally characterized as a milder, less irritating warming agent with a more controlled and sustained effect, making it suitable for a broader range of cosmetic and therapeutic applications. In contrast, capsaicin, the active component in chili peppers, is known for its potent and intense heat sensation, which can be accompanied by significant irritation.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of this compound and capsaicin based on available data and literature. Direct comparative quantitative data from a single head-to-head study is limited; therefore, the information is compiled from various sources.

CharacteristicThis compound (VBE)Capsaicin
Warming Sensation Mild, gentle, and controlled warmth.[1]Intense and potent heat.[1]
Onset of Action Rapid onset, with sensation building within the first five minutes.Rapid onset of action.
Duration of Effect Long-lasting, persisting for several hours.Can have a prolonged effect.
Irritation Potential Low irritation potential, considered more skin-friendly.[1]High potential for skin, eye, and mucous membrane irritation.[1]
Solubility Soluble in organic solvents and oils; insoluble in water.Hydrophobic, soluble in fats, oils, and alcohol.
Stability in Formulation High purity and stable nature make it easier to formulate.[1]Can be more challenging to incorporate into formulations due to its irritant potential.[1]
Quantitative Data: Blood Cell Flux Increase with VBE

The following data is from a study that investigated the effect of different concentrations of a VBE cream on local blood cell flux (BCF), a quantitative measure of the warming effect.

VBE ConcentrationMean BCF Increase (Arbitrary Units)Percent BCF Increase
0.1%5 volunteers showed an increase-
0.3%144.6 ± 197.824.22%
0.5%234.4 ± 315.254.74%

Data adapted from a study on 21 volunteers. The response of a warming sensation and the average BCF were shown to increase 45 minutes after application. A dose-related increase in erythema and warming sensation was also observed.

Signaling Pathways and Mechanism of Action

Both VBE and capsaicin exert their warming effects through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons.

TRPV1 Signaling Pathway

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VBE VBE TRPV1 TRPV1 Receptor VBE->TRPV1 Binds to Capsaicin Capsaicin Capsaicin->TRPV1 Binds to Ca_ influx Ca²+ Influx TRPV1->Ca_ influx Opens Channel Depolarization Membrane Depolarization Ca_ influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS Action_Potential->Signal_Transmission Sensation of Warmth PKA PKA Sensitization TRPV1 Sensitization PKA->Sensitization PKC PKC PKC->Sensitization CaMKII CaMKII CaMKII->Sensitization Sensitization->TRPV1 Phosphorylates & Potentiates

Caption: Activation of the TRPV1 receptor by VBE or capsaicin leads to calcium influx, neuronal depolarization, and the sensation of warmth. The receptor's activity is further modulated by downstream kinases like PKA, PKC, and CaMKII.

Experimental Protocols

Experiment 1: In Vivo Assessment of Warming Effect by Measuring Blood Cell Flux

This protocol is based on a study designed to quantify the warming effect of VBE. A similar methodology can be employed for a direct comparative study with capsaicin.

Objective: To quantify and compare the warming effect of topical formulations containing VBE and capsaicin by measuring changes in local blood cell flux (BCF).

Materials:

  • Test formulations: Creams containing varying concentrations of VBE (e.g., 0.1%, 0.3%, 0.5%) and capsaicin (e.g., 0.025%, 0.075%). A placebo cream (vehicle) will serve as the negative control.

  • Human volunteers (n≥20), screened for skin conditions and sensitivities.

  • Laser Speckle Contrast Imager (LSCI) for BCF measurement.

  • Skin thermometer.

  • Standardized application tools (e.g., syringes for precise dosage).

Methodology:

  • Volunteer Acclimatization: Volunteers will rest in a temperature- and humidity-controlled room for at least 30 minutes before the experiment.

  • Test Site Demarcation: Define and mark multiple test sites (e.g., 2x2 cm squares) on the volar forearm of each volunteer.

  • Baseline Measurement: Record baseline BCF and skin temperature at each test site using the LSCI and skin thermometer.

  • Product Application: Apply a standardized amount (e.g., 0.1 mL) of each test formulation and the placebo to the designated sites.

  • Post-Application Monitoring: Record BCF and skin temperature at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes for up to 2 hours).

  • Sensory Assessment: At each time point, volunteers will rate the intensity of the warming sensation on a visual analog scale (VAS).

  • Data Analysis: Calculate the change in BCF and skin temperature from baseline for each formulation. Analyze the sensory data. Statistical analysis (e.g., ANOVA) will be used to compare the effects of different concentrations of VBE and capsaicin.

Experiment 2: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model

This protocol provides a standardized method to assess the skin irritation potential of VBE and capsaicin in a non-animal model.

Objective: To evaluate and compare the skin irritation potential of VBE and capsaicin using a reconstructed human epidermal model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).

  • Assay medium.

  • VBE and capsaicin solutions at various concentrations.

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Negative control (e.g., Phosphate-Buffered Saline).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Isopropanol or other formazan extraction solvent.

  • Plate reader.

Methodology:

  • Tissue Preparation: Upon receipt, precondition the RhE tissues in assay medium overnight in an incubator.

  • Chemical Exposure: Apply the test chemicals (VBE and capsaicin solutions), positive control, and negative control to the apical surface of the tissues.

  • Incubation: Incubate the tissues for a defined period (e.g., 60 minutes).

  • Washing and Post-Incubation: Thoroughly wash the tissues to remove the test substances and then incubate them in fresh medium for a post-exposure period (e.g., 42 hours).

  • Viability Assay (MTT Assay): Transfer the tissues to an MTT solution and incubate. Viable cells will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using a solvent.

  • Quantification: Measure the optical density of the extracted formazan using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each test substance relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of irritation potential.

Experimental Workflow and Logical Relationships

Comparative Assessment Workflow

Comparative_Assessment_Workflow cluster_formulation Formulation & Preparation cluster_invivo In Vivo Human Study cluster_invitro In Vitro Irritation Study cluster_conclusion Conclusion Formulate_VBE Formulate VBE Creams (0.1%, 0.3%, 0.5%) Product_Application Randomized, Blinded Product Application Formulate_VBE->Product_Application Formulate_Capsaicin Formulate Capsaicin Creams (e.g., 0.025%, 0.075%) Formulate_Capsaicin->Product_Application Placebo Prepare Placebo (Vehicle Control) Placebo->Product_Application Volunteer_Screening Screen & Recruit Volunteers Baseline_Measurement Baseline Measurements (BCF, Skin Temp, Sensation) Volunteer_Screening->Baseline_Measurement Baseline_Measurement->Product_Application Data_Collection Time-Course Data Collection (BCF, Skin Temp, Sensation) Product_Application->Data_Collection Data_Analysis_Invivo Statistical Analysis (Compare VBE vs Capsaicin) Data_Collection->Data_Analysis_Invivo Comparative_Analysis Comparative Analysis of Warming Efficacy & Safety Data_Analysis_Invivo->Comparative_Analysis Prepare_RhE Prepare RhE Models Chemical_Exposure Expose Tissues to VBE, Capsaicin, Controls Prepare_RhE->Chemical_Exposure MTT_Assay Perform MTT Viability Assay Chemical_Exposure->MTT_Assay Data_Analysis_Invitro Calculate % Viability & Compare Irritation Potential MTT_Assay->Data_Analysis_Invitro Data_Analysis_Invitro->Comparative_Analysis

Caption: A comprehensive workflow for the comparative analysis of VBE and capsaicin, encompassing formulation, in vivo human studies for efficacy, and in vitro studies for safety assessment.

Conclusion

The choice between this compound and capsaicin as a warming agent is highly dependent on the desired application and target consumer experience. VBE offers a milder, more controlled, and less irritating warming sensation, making it a versatile ingredient for a wide array of cosmetic and personal care products. Its favorable safety profile and ease of formulation are significant advantages. Capsaicin, while a potent warming and analgesic agent, presents challenges due to its intense sensory effects and higher potential for irritation. For applications where a strong, therapeutic heating effect is required and can be carefully controlled, capsaicin remains a relevant option. However, for broader consumer applications focused on pleasant sensory experiences and enhanced product feel, VBE emerges as a more suitable and skin-friendly alternative. Further head-to-head clinical studies are warranted to provide more direct quantitative comparisons of their efficacy and tolerability.

References

A Comparative Guide to HPLC and Alternative Techniques for Vanillyl Butyl Ether Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quality control of Vanillyl Butyl Ether (VBE), a common warming agent in cosmetics and personal care products. This publication offers an objective analysis of each method's performance, supported by experimental data, to assist researchers and quality control professionals in selecting the most suitable technique for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Robust and Validated Method

A specific and validated HPLC method has been successfully developed for the determination of VBE in cosmetic preparations.[1][2] This method proves to be simple, selective, and reliable for routine quality control analysis and stability tests.[1][2]

Experimental Protocol: Validated HPLC Method

This protocol is based on a validated method for the determination of this compound in cosmetic products.[1][2]

1. Sample Preparation:

  • Weigh 0.5 g of the cosmetic sample into a glass flask.

  • Add 25 g of a 1:1 (v/v) isopropanol-water mixture for extraction.

  • Sonication at 50°C for 5 minutes.

  • Cool the flask in a refrigerator for 10 minutes to allow for the re-solidification of fatty components.

  • Filter the solution prior to HPLC analysis.

2. HPLC Conditions:

  • Column: RP-C-18 column.[1][2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20mM Na₂HPO₄ buffer in water (30:70 v/v).[1][2]

  • Flow Rate: Variable flow rate can be applied.

  • Detector: UV detector set at 230 nm.[1]

  • Injection Volume: 10 µL.[1]

3. Validation Parameters: The method was validated for accuracy, precision (repeatability and reproducibility), specificity, and linearity.[1][2]

Performance Data: HPLC Method Validation

The following table summarizes the key performance data of the validated HPLC method for VBE analysis.

ParameterResultSource
Linearity Range 12-100 µg/mL[2]
Correlation Coefficient (r²) >0.999[1]
Intra-day Precision (%RSD) < 0.67%[2]
Inter-day Precision (%RSD) < 0.73%[2]
Accuracy (Recovery) 98.5%[2]
Limit of Detection (LOD) 0.001432 µg/mL[3]
Limit of Quantification (LOQ) 0.004339 µg/mL[3]

Alternative Technique: Gas Chromatography (GC)

Gas chromatography is another widely used analytical technique for testing VBE.[4] It is particularly suitable for volatile and semi-volatile compounds.

Experimental Protocol: General GC Method

The following outlines a general procedure for the analysis of VBE using GC.

1. Sample Preparation:

  • Extraction of VBE from the sample matrix is required.

  • A common extraction solvent is a mixture of isopropanol and water.

2. GC Conditions:

  • Column: A non-polar or slightly polar capillary column is typically used (e.g., DB-1 or DB-5).[4]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4]

  • Concentration Range: A final concentration of VBE in the sample for analysis is typically in the range of 0.1 to 1 mg/mL.[4]

3. Method Validation: A GC method for VBE should be validated for parameters such as linearity, with a desired correlation coefficient (R²) of 0.995 or better.[4]

Comparison of HPLC and GC for VBE Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sample Preparation Generally straightforward extraction and filtration.May require derivatization for non-volatile compounds, but VBE is suitable for direct analysis.
Selectivity High selectivity achievable through a wide choice of stationary and mobile phases.High selectivity, especially when coupled with a mass spectrometer (GC-MS).
Sensitivity Good sensitivity, with LOD and LOQ in the low µg/mL range for VBE.Generally offers high sensitivity, particularly with detectors like FID and MS.
Speed Analysis times can be longer compared to GC.Typically faster analysis times than HPLC.
Cost Instrumentation can be more expensive.Instrumentation is generally less expensive.
Robustness Proven to be a robust and reliable method for routine VBE quality control.A reliable technique, though requires careful optimization of temperature and flow rates.

Workflow and Process Visualization

To ensure reliable and reproducible results in the quality control of this compound, a structured validation workflow is essential. The following diagrams illustrate the key stages in the validation of an HPLC method and a general analytical workflow.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development & Optimization Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Precision Precision (Repeatability & Reproducibility) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Quality Control Robustness->Routine Implement

Caption: HPLC Method Validation Workflow for VBE Analysis.

Analytical_Workflow Start Sample Receipt SamplePrep Sample Preparation (Extraction, Dilution) Start->SamplePrep Analysis Instrumental Analysis (HPLC or GC) SamplePrep->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Result Reporting & Review Quantification->Report

Caption: General Analytical Workflow for VBE Quality Control.

References

A Comparative Analysis of Vanillyl Butyl Ether and Other Vanilloid Receptor Agonists in Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Vanillyl Butyl Ether (VBE) against other vanilloid receptor agonists, primarily capsaicin, based on available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for various applications.

Introduction to Vanilloid Receptor Agonists

Vanilloid receptor agonists are compounds that activate the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1] Activation of TRPV1 is associated with sensations of heat and pain.[2] These agonists are widely studied for their potential applications in topical warming agents, pain relief, and enhancing skin microcirculation. This compound (VBE) is a synthetic vanillin derivative that has gained attention as a milder alternative to traditional warming agents like capsaicin, the pungent component in chili peppers.[3]

Comparative Efficacy Data

The following tables summarize quantitative data from studies evaluating the efficacy of VBE and capsaicin in activating TRPV1 and inducing physiological responses.

Table 1: In Vitro TRPV1 Activation

AgonistAssay TypeCell LineKey FindingsReference
This compound (VBE)Intracellular Ca2+ influxHEK 293 cells expressing mouse TRPV1Dose-dependently increased intracellular Ca2+ concentration.[4]
CapsaicinIntracellular Ca2+ influxCHO cells expressing TRPV1EC50 of 2.2 ± 1.2 μM.[5]
CapsaicinIntracellular Ca2+ influxHEK 293 cellsEC50 values for activating native capsaicin-sensitive currents are ~0.68–1.1 μM.[6]

Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates higher potency.

Table 2: In Vivo Physiological Responses

AgonistParameter MeasuredConcentrationKey FindingsReference
This compound (VBE)Blood Cell Flux (BCF) Increase0.3% cream24.22% increase in BCF.[1]
0.5% cream54.74% increase in BCF.[1]
CapsaicinDermal Blood Flow (DBF) Increase300 µgSignificant increase in DBF compared to placebo.[7]
1000 µgSignificant increase in DBF compared to placebo.[7]
CapsaicinSensory Irritation (Burning Sensation)High-concentration patchIntensity of burning sensation peaked at 30 minutes.[8]

Experimental Protocols

In Vitro TRPV1 Activation Assay (Intracellular Ca2+ Influx)

This protocol is based on the methodology described by Oka et al. (2022).[4]

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are cultured and transfected with a plasmid containing the mouse TRPV1 gene.

  • Fluorescent Dye Loading: The transfected cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) which allows for the measurement of intracellular calcium concentration.

  • Agonist Application: Different concentrations of the vanilloid receptor agonists (VBE, capsaicin, etc.) are applied to the cells.

  • Data Acquisition: Changes in intracellular Ca2+ concentration are measured using a fluorescence imaging system. The fluorescence intensity is recorded before and after the application of the agonist.

  • Data Analysis: The change in fluorescence intensity is used to quantify the level of TRPV1 activation. Dose-response curves are generated to determine the potency (e.g., EC50) of each agonist.

In Vivo Blood Flow Measurement

The following is a generalized protocol based on studies by Chen et al. and Hughes et al.[1][7]

  • Subject Preparation: Healthy volunteers are recruited. A specific area of the skin (e.g., forearm) is cleaned.

  • Baseline Measurement: Baseline skin blood flow is measured using Laser Doppler Perfusion Imaging or a similar technique.

  • Topical Application: A cream or solution containing a specific concentration of the agonist (VBE or capsaicin) is applied to the designated skin area. A placebo is applied to a control site.

  • Time-Course Measurement: Skin blood flow is measured at regular intervals for a specified duration (e.g., 60 minutes) after application.

  • Data Analysis: The percentage change in blood flow from baseline is calculated for each time point and for each agonist concentration.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

Activation of the TRPV1 receptor by an agonist like VBE or capsaicin leads to an influx of cations, primarily Ca2+ and Na+, into the sensory neuron.[2] This influx depolarizes the cell membrane, generating an action potential that propagates to the central nervous system, resulting in the sensation of heat.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPV1 TRPV1 Receptor Cation_Influx Cation Influx (Ca2+, Na+) TRPV1->Cation_Influx Opens Channel Agonist Vanilloid Agonist (VBE, Capsaicin) Agonist->TRPV1 Binds to Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS_Signal Signal to CNS (Sensation of Heat) Action_Potential->CNS_Signal In_Vitro_Workflow start Start cell_culture Culture HEK 293 cells start->cell_culture transfection Transfect cells with TRPV1 plasmid cell_culture->transfection dye_loading Load cells with Ca2+ sensitive dye transfection->dye_loading agonist_application Apply vanilloid agonists (different concentrations) dye_loading->agonist_application fluorescence_measurement Measure fluorescence change agonist_application->fluorescence_measurement data_analysis Analyze data and generate dose-response curves fluorescence_measurement->data_analysis end End data_analysis->end Agonist_Properties cluster_agonist Agonist Properties cluster_outcome Sensory Outcome Potency Potency (EC50) Intensity Intensity of Sensation (e.g., Warming, Burning) Potency->Intensity Concentration Concentration Concentration->Intensity Irritation Potential for Irritation Intensity->Irritation High intensity can lead to

References

In Vivo Validation of Vanillyl Butyl Ether's Effect on Blood Cell Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vanillyl Butyl Ether (VBE) with other topical agents known to influence blood cell flux. The information presented is supported by experimental data to assist in the evaluation of VBE for various research and development applications.

Introduction

This compound (VBE) is a synthetic warming agent that is increasingly utilized in skincare and topical formulations for its ability to induce a gentle and lasting warming sensation. This effect is primarily attributed to its action on the Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to vasodilation and a subsequent increase in cutaneous blood cell flux.[1] This guide compares the in vivo effects of VBE on blood cell flux against three other agents: Capsaicin, Methyl Nicotinate, and Ginger Extract.

Comparative Analysis of Blood Cell Flux

The following table summarizes the quantitative effects of VBE and its alternatives on cutaneous blood cell flux based on available in vivo studies. It is important to note that the data are derived from different studies with varying methodologies, and direct comparisons should be made with caution.

SubstanceConcentration(s) StudiedMeasurement TechniqueKey Findings on Blood Cell Flux (BCF)
This compound (VBE) 0.3% and 0.5% creamLaser Speckle Contrast Imaging (LSCI)- 0.3% VBE cream: 24.22% increase in BCF.[2] - 0.5% VBE cream: 54.74% increase in BCF.[2] - Average BCF increase of 144.6 ± 197.8 arbitrary units for 0.3% and 234.4 ± 315.2 for 0.5%.[2]
Capsaicin 0.075%Laser Doppler Flowmetry (LDF)- Significant increase in mean dermal blood flow from 31.4 ± 3.1 Blood Perfusion Units (BPU) to 115.7 ± 24.6 BPU after 30 minutes.[3][4] - A significant percentage change in dermal blood flow of 291.0 ± 85.3% from baseline.[3][4]
Methyl Nicotinate 20 mmol/LLaser Speckle Contrast Imaging (LSCI)- Generated the most reproducible microvascular response, reaching a plateau between 5 and 20 minutes after application.[5] - The prostaglandin pathway is a major contributor to its vasodilatory effect, with NSAIDs reducing the perfusion increase by 82%.[6]
Ginger Extract Not specified for topical applicationNot specified for topical blood flow- Known to have circulation-boosting properties.[7] - Studies suggest it can improve microcirculation, but direct quantitative in vivo data on topical application and its effect on blood cell flux is limited.[7]

Mechanism of Action: Signaling Pathways

The primary mechanism by which VBE and Capsaicin increase blood cell flux is through the activation of the TRPV1 receptor, a non-selective cation channel. Methyl Nicotinate and Ginger Extract are believed to act through different pathways.

TRPV1 Signaling Pathway (VBE & Capsaicin)

Activation of the TRPV1 channel by agonists like VBE and Capsaicin leads to an influx of calcium ions (Ca²⁺) into sensory neurons. This influx triggers the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which in turn cause vasodilation of cutaneous blood vessels and an increase in blood flow.

TRPV1_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Activation cluster_cellular Cellular Response cluster_physiological Physiological Effect VBE This compound TRPV1 TRPV1 Channel VBE->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Neuropeptide_Release Release of Vasoactive Neuropeptides (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Vasodilation Vasodilation Neuropeptide_Release->Vasodilation Blood_Flux Increased Blood Cell Flux Vasodilation->Blood_Flux

Caption: TRPV1 signaling pathway initiated by VBE and Capsaicin.

Experimental Protocols

The following protocols outline the methodologies for in vivo assessment of cutaneous blood cell flux following the topical application of test substances.

General Experimental Workflow

The workflow for a typical in vivo study involves subject acclimatization, baseline blood flow measurement, topical application of the test substance, and continuous monitoring of blood flow changes.

Experimental_Workflow Start Start Acclimatization Subject Acclimatization (Controlled Temperature & Humidity) Start->Acclimatization Baseline Baseline Blood Flow Measurement (e.g., LSCI for 5 min) Acclimatization->Baseline Application Topical Application of Test Substance (Defined Area and Amount) Baseline->Application Monitoring Continuous Blood Flow Monitoring (e.g., LSCI for 30-45 min) Application->Monitoring Analysis Data Analysis (Calculation of % Increase, Perfusion Units) Monitoring->Analysis End End Analysis->End

References

A Comparative Analysis of the Irritancy Potential of Vanillyl Butyl Ether (VBE) and Capsicum Extract

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the irritancy potential of Vanillyl Butyl Ether (VBE) and capsicum extract, supported by available experimental data. This document summarizes key findings from in vitro and in vivo studies to facilitate informed decisions in product formulation and development.

The sensation of warmth and heat is a critical component in various topical formulations, from pain relief to personal care products. This compound (VBE) and capsicum extract are two of the most common ingredients used to induce this effect. However, their potential for skin and eye irritation is a significant consideration in their application. This guide presents a comparative overview of their irritancy profiles based on established testing protocols.

Executive Summary of Irritancy Potential

ParameterThis compound (VBE)Capsicum Extract (Capsaicin)
Primary Mechanism of Action Agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptorAgonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor
Skin Irritation Potential Considered a skin sensitizer and irritant, particularly at higher concentrations. Generally well-tolerated at low concentrations (typically below 1%).[1]Considered a skin irritant, with effects being concentration-dependent.[2][3]
Eye Irritation Potential Can cause serious eye irritation.[4]Considered a severe eye irritant.

In Vitro Skin Irritation Data: Reconstructed Human Epidermis (RhE)

The in vitro Reconstructed Human Epidermis (RhE) test, as outlined in OECD Test Guideline 439, is a validated method to assess skin irritation potential by measuring cell viability after exposure to a test substance. A substance is classified as an irritant if the cell viability is reduced to 50% or less.

Test SubstanceConcentrationCell Viability (%)Classification
Capsicum Patch0.1%Not explicitly quantified, but classified as an irritant.Irritant
Capsicum Patch0.025%Not explicitly quantified, but classified as an irritant.Irritant
This compound (VBE)Data not available--

Note: While a direct percentage of cell viability for the capsicum patches was not provided in the available literature, the classification as an irritant indicates that the viability dropped to or below the 50% threshold.

In Vivo Skin Irritation Data: Human Repeat Insult Patch Test (HRIPT)

The Human Repeat Insult Patch Test (HRIPT) is a clinical study to evaluate the potential of a substance to cause skin irritation and sensitization in human subjects.

Test SubstanceConcentrationHRIPT Result
Capsicum Patch0.1%Irritant, not a sensitizer
Capsicum Patch0.025%Irritant, not a sensitizer
This compound (VBE)Data not available-

In Vitro Eye Irritation Data: Bovine Corneal Opacity and Permeability (BCOP) Assay

The BCOP assay (OECD Test Guideline 437) is an in vitro method to assess the eye irritation potential of a substance by measuring changes in corneal opacity and permeability.

Test SubstanceBCOP Assay ResultClassification
CapsaicinIndicated as a severe ocular irritant.Severe Irritant
This compound (VBE)Data not available-

Signaling Pathways of Irritation

Both VBE and capsicum extract exert their sensory effects and initiate an irritant response primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[4][5][6] TRPV1 is a non-selective cation channel predominantly found on the sensory neurons.

Activation of the TRPV1 receptor by either VBE or capsaicin leads to an influx of calcium ions into the neuron. This influx triggers a cascade of events, including the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation, vasodilation (redness), and the sensation of pain and heat.

TRPV1 Signaling Pathway cluster_0 Stimulus cluster_1 Sensory Neuron cluster_2 Physiological Response VBE This compound TRPV1 TRPV1 Receptor Activation VBE->TRPV1 Capsaicin Capsicum Extract Capsaicin->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation Vasodilation Vasodilation (Redness) Neuropeptide_Release->Vasodilation Sensation Sensation of Heat & Pain Neuropeptide_Release->Sensation

TRPV1 Signaling Pathway for VBE and Capsaicin

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method utilizes a three-dimensional human epidermis model that mimics the upper layers of human skin.

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined culture medium.

  • Test Substance Application: A precise amount of the test substance (e.g., VBE or capsicum extract formulation) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation recovery period (e.g., 42 hours).

  • Cell Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted to a blue formazan salt by metabolically active cells. The formazan is then extracted, and the optical density is measured spectrophotometrically.

  • Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. A viability of ≤ 50% classifies the substance as an irritant.[2][3][7]

OECD TG 439 Workflow start Start prep RhE Tissue Preparation start->prep apply Topical Application of Test Substance prep->apply incubate1 Incubation (e.g., 60 min) apply->incubate1 rinse Rinsing and Transfer to Fresh Medium incubate1->rinse incubate2 Post-Incubation (e.g., 42 hours) rinse->incubate2 mtt MTT Assay incubate2->mtt measure Measure Optical Density mtt->measure analyze Calculate Cell Viability (%) measure->analyze classify Classify as Irritant or Non-Irritant analyze->classify end End classify->end

Workflow for OECD TG 439 In Vitro Skin Irritation Test
Human Repeat Insult Patch Test (HRIPT)

This clinical test is conducted in two phases: induction and challenge.

  • Induction Phase: A patch containing the test material is applied to the skin of human volunteers (typically on the back) for a 24-hour period. This is repeated nine times over a three-week period at the same application site. The site is graded for any signs of irritation before each new patch application.

  • Rest Period: A two-week rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase: A single patch with the test material is applied to a new, untreated skin site.

  • Evaluation: The challenge site is evaluated for any skin reactions (e.g., erythema, edema) at 24, 48, 72, and sometimes 96 hours after patch removal. A reaction at the challenge site that is more severe than any reaction observed during the induction phase may indicate sensitization. Consistent mild to moderate reactions during the induction phase are indicative of irritation.

HRIPT Workflow start Start induction Induction Phase (9 applications over 3 weeks) start->induction rest Rest Period (2 weeks) induction->rest challenge Challenge Phase (1 application to new site) rest->challenge evaluation Evaluation of Skin Reaction (24, 48, 72, 96 hours) challenge->evaluation end End evaluation->end

Workflow for the Human Repeat Insult Patch Test

Conclusion

Both this compound and capsicum extract are effective warming agents that mediate their effects through the TRPV1 receptor. The available data indicates that both substances have the potential for skin and eye irritation, which is largely dependent on their concentration in a formulation.

Capsicum extract, at concentrations as low as 0.025%, has been classified as a skin irritant in both in vitro and in vivo human studies. It is also considered a severe eye irritant.

For VBE, while it is recognized as a skin sensitizer and an irritant at higher concentrations, there is a lack of publicly available, direct comparative data from standardized tests such as the OECD TG 439 or BCOP assays. This data gap makes a direct quantitative comparison of irritancy potential challenging.

For drug development and formulation professionals, it is crucial to carefully consider the concentration of both VBE and capsicum extract to minimize irritation while achieving the desired sensory effect. When formulating with these ingredients, it is recommended to conduct product-specific safety assessments, including in vitro and in vivo irritation studies, to ensure consumer safety. The choice between VBE and capsicum extract may depend on the desired intensity and duration of the warming effect, the target consumer population, and the acceptable level of potential irritation.

References

Assessing the Purity of Vanillyl Butyl Ether from Different Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillyl Butyl Ether (VBE), a functional agent prized for its warming sensation, is synthesized through various chemical pathways. The purity of the final VBE product is paramount, particularly in pharmaceutical and cosmetic applications where contaminants can impact efficacy, safety, and stability. This guide provides a comparative analysis of VBE purity derived from different synthesis routes, supported by experimental data and detailed analytical protocols.

Comparison of this compound Purity by Synthesis Route

The selection of a synthesis route for VBE can significantly influence the purity of the final product. The table below summarizes reported purity levels from common synthetic methods. It is important to note that purity can also be highly dependent on the purification techniques employed post-synthesis.

Synthesis RouteStarting MaterialsCatalyst/ReagentReported PurityPotential Impurities
Acid-Catalyzed Condensation Vanillyl alcohol, n-butanolAcid catalyst (e.g., Sulfated tungstate)>95%Unreacted vanillyl alcohol, unreacted n-butanol, dibenzyl ether byproducts, dehydration byproducts
Reductive Alkylation of Vanillin Vanillin, n-butanolPalladium-based catalyst, Hydrogen gas>97% - >98%Unreacted vanillin, vanillyl alcohol (intermediate), over-reduction byproducts, residual catalyst
One-Pot Synthesis from Vanillin Vanillin, n-butyl bromideMetal complex hydride (e.g., Potassium borohydride)>98% - >99%Unreacted vanillin, unreacted n-butyl bromide, vanillyl alcohol (intermediate)
Williamson Ether Synthesis Vanillyl alcohol, Butyl halideBase (e.g., NaOH)>96%Unreacted vanillyl alcohol, unreacted butyl halide, elimination byproducts (e.g., butene)

Synthesis Route Overviews

The purity of this compound is intrinsically linked to its synthesis pathway. Three primary routes are commonly employed, each with a unique impurity profile.

A prevalent method is the acid-catalyzed condensation of vanillyl alcohol with n-butanol . This reaction is straightforward but can be hindered by the production of water, which may inhibit the catalyst and lead to side reactions.[1]

Another common approach begins with vanillin and n-butanol . One patented method utilizes a palladium-based catalyst and hydrogen gas in a process that is described as a simplified technology yielding a product with over 97% purity.[2] An alternative one-pot synthesis from vanillin involves a metal complex hydride and an alkylating agent like bromobutane, reportedly achieving purities of over 99%.

The classic Williamson ether synthesis can also be adapted to produce VBE. This method typically involves the reaction of an alkoxide with an alkyl halide.[3] A modified approach activates vanillyl alcohol with a catalyst before its reaction with butanol in the presence of a base.[3]

Diagrams of Synthesis and Analytical Workflows

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

Synthesis_Routes cluster_0 Acid-Catalyzed Condensation cluster_1 Reductive Alkylation cluster_2 Williamson Ether Synthesis Vanillyl Alcohol Vanillyl Alcohol VBE_1 This compound Vanillyl Alcohol->VBE_1 Condensation n-Butanol_1 n-Butanol n-Butanol_1->VBE_1 Acid Catalyst Acid Catalyst Acid Catalyst->VBE_1 Vanillin_1 Vanillin VBE_2 This compound Vanillin_1->VBE_2 Reductive Alkylation n-Butanol_2 n-Butanol n-Butanol_2->VBE_2 Pd Catalyst + H2 Pd Catalyst + H2 Pd Catalyst + H2->VBE_2 Vanillyl Alcohol_Alkoxide Vanillyl Alcohol (as alkoxide) VBE_3 This compound Vanillyl Alcohol_Alkoxide->VBE_3 SN2 Reaction Butyl Halide Butyl Halide Butyl Halide->VBE_3 Base Base Base->Vanillyl Alcohol_Alkoxide Deprotonation

Figure 1: Synthesis Routes for this compound.

Analytical_Workflows cluster_GC Gas Chromatography (GC) Workflow cluster_HPLC High-Performance Liquid Chromatography (HPLC) Workflow Sample Prep_GC Sample Preparation (Solvent Extraction) Injection GC Injection Sample Prep_GC->Injection Separation_GC Chromatographic Separation (Capillary Column) Injection->Separation_GC Detection_GC Detection (FID/MS) Separation_GC->Detection_GC Data Analysis_GC Data Analysis (Peak Integration & Calibration) Detection_GC->Data Analysis_GC Sample Prep_HPLC Sample Preparation (Solvent Extraction) Injection_HPLC HPLC Injection Sample Prep_HPLC->Injection_HPLC Separation_HPLC Chromatographic Separation (RP-C18 Column) Injection_HPLC->Separation_HPLC Detection_HPLC Detection (UV) Separation_HPLC->Detection_HPLC Data Analysis_HPLC Data Analysis (Peak Integration & Calibration) Detection_HPLC->Data Analysis_HPLC

Figure 2: Analytical Workflows for VBE Purity Assessment.

Experimental Protocols for Purity Assessment

Accurate determination of VBE purity relies on robust analytical methodologies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Gas Chromatography (GC) Method

GC is a widely used technique for assessing the purity of volatile and semi-volatile compounds like VBE.[4]

  • Sample Preparation:

    • A representative sample of VBE is accurately weighed.

    • The sample is dissolved in a suitable solvent, such as a mixture of isopropyl alcohol and water (e.g., 7:3 v/v), to a final concentration of approximately 0.1-1 mg/mL.[4]

    • For complex matrices, ultrasonic-assisted extraction (UAE) or solid-phase microextraction (SPME) may be employed to isolate the VBE.[4]

    • A series of calibration standards of known VBE concentrations are prepared in the same solvent.

  • GC Conditions:

    • Injector: Split/splitless injector.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[4]

    • Column: A capillary column suitable for the analysis of ethers and phenolic compounds (e.g., a non-polar or mid-polar column).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C, hold for 1 minute), ramps up to a high temperature (e.g., 280°C at 15°C/min), and holds for a few minutes to ensure elution of all components.[4]

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis:

    • The retention time of the VBE peak in the sample chromatogram is compared to that of the VBE standard for identification.

    • The area of the VBE peak is integrated.

    • A calibration curve is generated by plotting the peak areas of the standards against their known concentrations.

    • The concentration of VBE in the sample is determined from the calibration curve.

    • Purity is calculated as the percentage of the VBE peak area relative to the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is another powerful technique for the determination of VBE purity, particularly for non-volatile impurities.[3][5]

  • Sample Preparation:

    • A sample of VBE is accurately weighed.

    • The sample is dissolved in a mixture of isopropanol and water (1:1 v/v) to a known concentration within the linear range of the method (e.g., 12-100 µg/mL).[5]

    • Calibration standards are prepared in the same solvent.

  • HPLC Conditions:

    • Column: A reverse-phase C18 (RP-C18) column.[3][5]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM Na₂HPO₄ in water), with a typical ratio of 30:70 (v/v).[3][5]

    • Flow Rate: A constant flow rate, for example, 1.5 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature, for instance, 50°C.[5]

    • Detector: UV detector set at an appropriate wavelength to detect VBE.

  • Data Analysis:

    • The VBE peak is identified by its retention time compared to a standard.

    • The peak area is integrated.

    • A calibration curve is constructed from the standards.

    • The concentration and subsequently the purity of VBE in the sample are calculated based on the calibration curve.

Conclusion

The purity of this compound is a critical parameter that is significantly influenced by the chosen synthesis route. While methods starting from vanillin via reductive alkylation or one-pot synthesis with metal complex hydrides report the highest purities (often exceeding 98-99%), all routes can yield high-purity VBE with appropriate purification. The potential for unreacted starting materials and side-product formation necessitates rigorous analytical control. The detailed GC and HPLC protocols provided in this guide offer robust methods for the accurate assessment of VBE purity, ensuring the quality and safety of final products for research, cosmetic, and pharmaceutical applications.

References

A Comparative Analysis of Sensory Perception: Vanillyl Butyl Ether vs. Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Topical Warming Agents

In the realm of topical formulations designed to elicit a warming sensation, Vanillyl Butyl Ether (VBE) and methyl nicotinate are two frequently utilized compounds. While both induce a perception of heat, their underlying mechanisms, sensory profiles, and physiological effects differ significantly. This guide provides a comprehensive comparison of their sensory perception, supported by available experimental data and detailed methodologies, to aid researchers and formulation scientists in the selection and application of these agents.

Mechanism of Action: A Tale of Two Pathways

The distinct sensory experiences elicited by VBE and methyl nicotinate stem from their different interactions with the peripheral nervous system and vasculature.

This compound (VBE): VBE's warming effect is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is also known as the capsaicin receptor.[1] The binding of VBE to the TRPV1 receptor triggers an influx of calcium ions, leading to membrane depolarization and the generation of an action potential.[3] This signal is then transmitted to the central nervous system, where it is interpreted as a warming sensation.[3] This mechanism is similar to that of capsaicin but VBE is considered to be a milder and less irritating warming agent.[4][5]

VBE_Signaling_Pathway VBE This compound (VBE) TRPV1 TRPV1 Receptor (on sensory neuron) VBE->TRPV1 binds to Ca_Influx Ca²+ Influx TRPV1->Ca_Influx activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Central Nervous System Action_Potential->CNS signal to Warming_Sensation Perception of Warming Sensation CNS->Warming_Sensation interprets as

VBE Signaling Pathway for Warming Sensation.

Methyl Nicotinate: The mechanism of action for methyl nicotinate is not as definitively characterized as that of VBE but is understood to be primarily vascular.[6] It is thought to induce the local release of prostaglandins, particularly Prostaglandin D2 (PGD2), which are potent vasodilators.[6][7][8] This vasodilation leads to an increase in cutaneous blood flow, causing erythema (redness) and a sensation of heat.[5][9] Studies have shown that inhibitors of prostaglandin synthesis can suppress the cutaneous vascular response to methyl nicotinate.[6] There is also evidence to suggest the involvement of local sensory nerves in its vasodilatory action.[10]

Methyl_Nicotinate_Signaling_Pathway Methyl_Nicotinate Methyl Nicotinate Prostaglandin_Release Prostaglandin (PGD₂) Release Methyl_Nicotinate->Prostaglandin_Release promotes Vasodilation Vasodilation of Cutaneous Blood Vessels Prostaglandin_Release->Vasodilation Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow Erythema Erythema (Redness) Blood_Flow->Erythema Heat_Sensation Sensation of Heat Blood_Flow->Heat_Sensation

Methyl Nicotinate Signaling Pathway for Heat Sensation.

Quantitative Sensory Perception

Direct comparative studies providing quantitative sensory data for VBE and methyl nicotinate are limited. However, by synthesizing data from various sources, a comparative profile can be constructed.

Sensory AttributeThis compound (VBE)Methyl Nicotinate
Onset of Sensation Rapid, typically felt immediately upon application and builds within the first 5 minutes.[4][6]Onset of erythema and vasodilation can be observed within minutes, with peak response often occurring between 15-30 minutes.[11]
Duration of Sensation Prolonged, lasting up to 2 hours.[4][6] Some studies report a duration of at least 30-45 minutes.The vasodilatory effect and associated sensation are transient, typically declining to baseline levels within 2 hours.[11]
Intensity of Sensation Generally described as a gentle, pleasant, and comforting warmth.[7] Less irritating than capsaicin.[4][5] The intensity is dose-dependent.Can induce a tingling or burning sensation in addition to warmth. The intensity of the erythema is dose-dependent.
Associated Effects Primarily a warming sensation with associated vasodilation.[7] Can enhance the penetration of other active ingredients.[7]Pronounced erythema (redness) is a characteristic effect due to significant vasodilation.[5][9]

Experimental Protocols

To obtain the quantitative data presented, various experimental methodologies are employed. Below are generalized protocols for key experiments.

Sensory Panel Evaluation of Topical Warming Agents

This protocol outlines a typical procedure for assessing the sensory attributes of topical warming agents using a trained sensory panel.

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening & Training Protocol_Design Protocol Design (Attributes, Scales, Application) Panelist_Screening->Protocol_Design Sample_Preparation Sample Preparation (VBE & Methyl Nicotinate Formulations) Protocol_Design->Sample_Preparation Application Controlled Application of Samples Sample_Preparation->Application Evaluation Sensory Evaluation (Onset, Duration, Intensity) Application->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Reporting Reporting Interpretation->Reporting

Experimental Workflow for Sensory Panel Evaluation.

1. Panelist Selection and Training:

  • Recruit a panel of 10-15 healthy volunteers.

  • Screen panelists for their ability to discriminate different sensory stimuli (e.g., warmth, tingling, burning).

  • Train panelists on the specific sensory attributes to be evaluated, the rating scales to be used (e.g., 0-10 numerical scale for intensity), and the standardized application procedure.

2. Product Application:

  • Acclimatize subjects to the testing environment (controlled temperature and humidity) for at least 20 minutes.

  • Apply a standardized amount of the test formulation (e.g., 0.5 g) to a demarcated area on the forearm.

  • The application should be performed by a trained technician to ensure uniformity.

3. Sensory Evaluation:

  • Onset Time: Panelists start a timer immediately after application and stop it when they first perceive a sensation.

  • Intensity: Panelists rate the intensity of the warming sensation at predefined time points (e.g., 1, 5, 15, 30, 60, 90, 120 minutes) using a labeled magnitude scale.

  • Duration: Panelists record the time at which the sensation is no longer perceptible.

  • Qualitative Descriptors: Panelists select from a list of descriptors (e.g., warming, tingling, burning, pleasant, irritating) to characterize the sensation at different time points.

4. Data Analysis:

  • Analyze the data for onset time, duration, and peak intensity.

  • Generate time-intensity curves to visualize the sensory profile of each compound.

  • Use appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences between the compounds.

Measurement of Cutaneous Blood Flow

Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF) are non-invasive techniques used to measure changes in cutaneous microcirculation.

1. Subject Preparation:

  • Subjects should avoid caffeine, alcohol, and strenuous exercise for at least 12 hours before the measurement.

  • Acclimatize subjects to a temperature-controlled room for at least 30 minutes.

2. Baseline Measurement:

  • Record baseline blood flow at the designated skin area on the forearm for 5-10 minutes.

3. Product Application:

  • Apply a standardized amount of the VBE or methyl nicotinate formulation to the measurement area.

4. Post-Application Measurement:

  • Continuously record blood flow for a predefined period (e.g., 60-120 minutes).

  • The data is typically expressed as a percentage change from the baseline.

5. Data Analysis:

  • Calculate parameters such as the time to peak blood flow, the magnitude of the peak response, and the total duration of increased blood flow.

  • Compare the vascular responses induced by VBE and methyl nicotinate.

Conclusion

This compound and methyl nicotinate, while both classified as topical warming agents, exhibit distinct sensory and physiological profiles. VBE offers a gentle, prolonged warming sensation through direct activation of TRPV1 receptors, making it suitable for applications where a pleasant and sustained sensory experience is desired. In contrast, methyl nicotinate induces a more rapid and intense sensation of heat, often accompanied by visible erythema, through a mechanism primarily involving prostaglandin-mediated vasodilation. This makes it a potent rubefacient, often used in topical analgesics.

The choice between these two agents should be guided by the desired sensory outcome, the target application, and the acceptable level of associated physiological effects such as redness. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and to further elucidate the nuanced sensory characteristics of these and other topical sensory agents.

References

A Comparative Toxicological Profile of Vanillyl Butyl Ether and Alternatives for Topical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicological profiles of Vanillyl Butyl Ether (VBE) and its common alternatives—Capsaicin, Methyl Nicotinate, and Ginger Extract—used in topical formulations for their warming and sensory effects. The information presented is collated from various toxicological studies to assist in the selection of appropriate ingredients for product development.

Executive Summary

This compound (VBE) is a synthetic warming agent often favored for its milder and more prolonged warming sensation compared to traditional agents like Capsaicin. This guide delves into the toxicological data for VBE and its alternatives, focusing on skin irritation, eye irritation, skin sensitization, and genotoxicity. The data indicates that while all substances have some level of irritancy, VBE generally presents a favorable safety profile when used at appropriate concentrations.

Comparative Toxicological Data

The following tables summarize the available quantitative data from key toxicological studies.

Table 1: Skin Irritation Data

SubstanceTest GuidelineSpeciesPrimary Dermal Irritation Index (PDII)Classification
This compoundOECD 404Rabbit0.4[1]Slightly Irritating
Capsaicin--Data not foundIrritant
Methyl Nicotinate--Data not foundIrritant
Ginger ExtractOECD 404Rabbit0.0Non-irritating

Table 2: Eye Irritation Data

SubstanceTest GuidelineSpeciesModified Maximum Average Score (MMAS)Classification
This compoundOECD 405RabbitData not foundIrritant
Capsaicin--Data not foundSevere Irritant
Methyl Nicotinate--Data not foundIrritant
Ginger ExtractOECD 405RabbitData not found-

Table 3: Skin Sensitization Data

SubstanceTest TypeResultClassification
This compoundHRIPTNegativeNot a sensitizer
Capsaicin--Potential sensitizer
Methyl Nicotinate--Potential sensitizer
Ginger Extract--Data not found

Table 4: Genotoxicity Data (Ames Test)

SubstanceTest GuidelineResult
This compoundOECD 471Data not found
CapsaicinOECD 471Some studies show mutagenic potential in specific strains with metabolic activation
Methyl NicotinateOECD 471Data not found
Ginger ExtractOECD 471Some studies show mutagenic potential in specific strains

Signaling Pathway and Experimental Workflows

This compound (VBE) Signaling Pathway

VBE induces a warming sensation through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.

VBE_Pathway VBE This compound TRPV1 TRPV1 Channel (on sensory neuron) VBE->TRPV1 Binds to Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Opens Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain (Sensation of Warmth) Action_Potential->Brain Signal Transmitted

VBE binds to and activates the TRPV1 channel, leading to a sensation of warmth.

Experimental Workflow: OECD 404 Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.

OECD404_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring Animal_Prep Healthy young adult albino rabbit preparation Application Apply to a small area of skin (~6 cm²) Animal_Prep->Application Test_Substance_Prep Test substance application (0.5 mL or 0.5 g) Test_Substance_Prep->Application Occlusion Cover with a semi-occlusive dressing Application->Occlusion Duration 4-hour exposure Occlusion->Duration Removal Remove dressing and wash the area Duration->Removal Scoring Score for erythema and edema at 1, 24, 48, and 72 hours Removal->Scoring Final_Observation Observe for up to 14 days for reversibility Scoring->Final_Observation

Workflow for the OECD 404 acute dermal irritation test.

Experimental Workflow: OECD 405 Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to cause eye irritation or damage.

OECD405_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring Animal_Selection Healthy young adult albino rabbit selection Instillation Instill substance into the conjunctival sac of one eye Animal_Selection->Instillation Test_Substance_Dose Prepare 0.1 mL or 0.1 g of test substance Test_Substance_Dose->Instillation Scoring_Timepoints Examine eyes at 1, 24, 48, and 72 hours Instillation->Scoring_Timepoints Control Untreated eye serves as control Scoring_Parameters Score cornea, iris, and conjunctiva for redness, swelling, and discharge Scoring_Timepoints->Scoring_Parameters Reversibility Observe for up to 21 days to assess reversibility Scoring_Parameters->Reversibility

Workflow for the OECD 405 acute eye irritation test.

Experimental Workflow: OECD 471 Bacterial Reverse Mutation Test (Ames Test)

This test is used to identify substances that can cause gene mutations.

OECD471_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Strain_Prep Prepare bacterial strains (e.g., Salmonella typhimurium) Mixing Mix bacteria, test compound, and S9 mix (if used) Strain_Prep->Mixing Test_Compound_Prep Prepare test compound at various concentrations Test_Compound_Prep->Mixing S9_Prep Prepare S9 metabolic activation mix (optional) S9_Prep->Mixing Plating Plate mixture on minimal glucose agar plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Colony_Counting Count revertant colonies Incubation->Colony_Counting Comparison Compare to negative and positive controls Colony_Counting->Comparison Result Determine mutagenic potential Comparison->Result

Workflow for the OECD 471 Ames test.

Detailed Experimental Protocols

OECD 404: Acute Dermal Irritation/Corrosion
  • Test Animal: Healthy young adult albino rabbit.

  • Preparation: The day before the test, the animal's back is clipped free of fur.

  • Application: 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The dressing remains in place for 4 hours.

  • Observation: After 4 hours, the dressing is removed, and the skin is gently cleansed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale. The observation period may be extended up to 14 days to assess the reversibility of any effects.

  • Scoring: The Primary Dermal Irritation Index (PDII) is calculated based on the sum of the erythema and edema scores at the specified time points.

OECD 405: Acute Eye Irritation/Corrosion
  • Test Animal: Healthy young adult albino rabbit.

  • Procedure: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris (inflammation), and conjunctiva (redness, swelling, and discharge). The severity of the lesions is scored.

  • Duration: The observation period is typically 72 hours, but can be extended up to 21 days to determine the reversibility of the effects.

  • Scoring: The Modified Maximum Average Score (MMAS) is calculated based on the weighted scores for corneal opacity, iritis, and conjunctival redness and chemosis.

Human Repeat Insult Patch Test (HRIPT)
  • Subjects: A panel of human volunteers.

  • Induction Phase: A patch containing the test material at a suitable concentration is applied to the skin of the back for 24 hours. This is repeated nine times over a three-week period.

  • Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase: A challenge patch with the test material is applied to a new site on the skin for 24 hours.

  • Evaluation: The challenge site is evaluated for any signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 96 hours after application.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)
  • Test System: Multiple strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Method: In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

Conclusion

This guide provides a comparative overview of the toxicological profiles of this compound and its alternatives. VBE demonstrates a generally favorable safety profile, particularly in terms of skin irritation and sensitization, making it a viable alternative to more aggressive warming agents. However, as with any active ingredient, formulation concentration and the overall composition of the final product are critical factors in ensuring consumer safety. Researchers and formulators are encouraged to consider the complete toxicological profile of each ingredient in the context of their specific application.

References

Comparison of Analytical Methods for Detecting Viral Budding and Egress

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of viral vector budding and egress (VBE) is critical for advancing virology research and optimizing the manufacturing of viral-based therapeutics and vaccines.[1][2] This guide provides a comparative analysis of three commonly employed analytical methods: the Plaque Assay, Quantitative Polymerase Chain Reaction (qPCR), and the Enzyme-Linked Immunosorbent Assay (ELISA). We present their underlying principles, detailed experimental protocols, and cross-validation data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their objectives.

Overview of VBE Detection Methods

The choice of a VBE detection method depends on whether the goal is to measure viral infectivity, quantify total viral particles (infectious and non-infectious), or measure specific viral components.[3] Infectivity assays, like the Plaque Assay, quantify only the virions capable of infecting host cells and producing progeny.[3] In contrast, physical and chemical methods like qPCR and ELISA quantify the total number of viral genomes or specific viral proteins, respectively, without distinguishing between infectious and non-infectious particles.[3][4]

cluster_cell Infected Host Cell cluster_extracellular Extracellular Space cluster_assays Analytical Methods Cell Viral Replication & Assembly Budding Viral Budding Cell->Budding 1. Progeny virions move to cell membrane Egress Released Viral Particles (Infectious & Non-Infectious) Budding->Egress 2. Egress Plaque Plaque Assay Egress->Plaque Measures Infectious Units (PFU/mL) qPCR qPCR Egress->qPCR Measures Viral Genomes (copies/mL) ELISA ELISA Egress->ELISA Measures Viral Proteins (Antigen conc.)

Caption: VBE process and points of analysis for different detection methods.

Experimental Protocols

Detailed methodologies for each of the three key analytical techniques are provided below.

Plaque Assay (for Infectious Titer)

The viral plaque assay is the standard method for quantifying infectious viral particles, reported as Plaque-Forming Units per milliliter (PFU/mL).[1] The assay relies on the formation of localized zones of cell death (plaques) in a cell monolayer as a lytic virus infects and spreads.[1][4]

Methodology:

  • Cell Seeding: Plate host cells in multi-well plates to form a confluent monolayer.

  • Serial Dilution: Prepare ten-fold serial dilutions of the virus-containing sample (e.g., cell culture supernatant).

  • Infection: Remove the culture medium from the cells and inoculate the monolayer with the virus dilutions. Incubate to allow for viral attachment.

  • Overlay Application: After incubation, remove the inoculum and add a semi-solid overlay medium (e.g., containing agar or carboxymethyl cellulose). This restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[4]

  • Incubation: Incubate the plates for several days to allow plaques to form as the virus replicates and lyses host cells.

  • Visualization & Counting: Stain the cell monolayer with a dye like crystal violet, which stains living cells. Plaques appear as clear zones. Count the number of plaques in wells with a countable number (typically 10-100).

  • Titer Calculation: Calculate the viral titer (PFU/mL) using the formula: Titer (PFU/mL) = (Number of Plaques) / (Dilution Factor × Volume of Inoculum)

A Prepare Serial Dilutions of Virus Sample B Infect Confluent Host Cell Monolayer A->B C Apply Semi-Solid Overlay Medium B->C D Incubate to Allow Plaque Formation C->D E Stain Cells and Visualize Plaques D->E F Count Plaques and Calculate Titer (PFU/mL) E->F

Caption: Standard workflow for a viral plaque assay.

Quantitative PCR (qPCR) (for Genome Titer)

qPCR quantifies the number of viral genomes in a sample by amplifying a specific target sequence within the viral DNA or RNA.[1][4] This method is highly sensitive and specific but does not differentiate between infectious and non-infectious particles.

Methodology:

  • Sample Preparation: Collect the virus-containing sample (e.g., supernatant). For packaged virions, treatment with DNase may be required to remove external contaminating nucleic acids.

  • Nucleic Acid Extraction: Extract viral DNA (or RNA) from the sample using a suitable commercial kit.

  • Reverse Transcription (for RNA viruses): If the virus has an RNA genome, convert the RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction by mixing the extracted nucleic acid (or cDNA), virus-specific primers, a fluorescent probe (e.g., TaqMan) or a dsDNA-binding dye (e.g., SYBR Green), and qPCR master mix.[4]

  • Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument monitors the fluorescence signal in real-time as the target sequence is amplified.[1]

  • Quantification: The cycle threshold (Ct) value—the cycle number at which fluorescence exceeds a background threshold—is determined. This Ct value is inversely proportional to the amount of target nucleic acid. The absolute quantity (viral genome copies/mL) is calculated by comparing the sample's Ct value to a standard curve generated from serial dilutions of a plasmid with a known copy number.[4]

A Collect Sample and Extract Viral Nucleic Acid (DNA/RNA) B Reverse Transcription (for RNA Viruses) A->B If applicable C Set up qPCR Reaction with Primers and Fluorescent Probe A->C B->C D Amplify Target Sequence in Real-Time PCR Instrument C->D E Monitor Fluorescence Signal and Determine Ct Value D->E F Quantify vs. Standard Curve (Genome Copies/mL) E->F

Caption: General workflow for viral genome quantification by qPCR.

Enzyme-Linked Immunosorbent Assay (ELISA) (for Protein Titer)

An antigen-capture ELISA can be used to quantify the amount of a specific viral protein (e.g., a capsid protein) in a sample.[3] It is a high-throughput method that provides a measure of total viral particles based on protein content.

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with a "capture" antibody specific to a viral antigen.

  • Blocking: Add a blocking buffer (e.g., BSA) to prevent non-specific binding of proteins to the plate surface.

  • Sample Addition: Add the virus-containing samples (and standards of known antigen concentration) to the wells. The viral antigen is captured by the antibody.

  • Detection Antibody: Add a second, "detection" antibody that is also specific to the viral antigen. This antibody is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition: Add a chemical substrate that the enzyme will convert into a colored or fluorescent product.

  • Measurement: Measure the absorbance or fluorescence of the wells using a microplate reader.

  • Quantification: The signal intensity is directly proportional to the amount of viral antigen in the sample. A standard curve is used to determine the concentration of the viral protein.

A Coat Microplate with Virus-Specific Capture Antibody B Add Virus Sample; Antigen Binds to Antibody A->B C Add Enzyme-Linked Detection Antibody B->C D Add Chromogenic Substrate C->D E Measure Colorimetric Signal with Plate Reader D->E F Quantify Antigen vs. Standard Curve E->F

Caption: Workflow for an antigen-capture ELISA.

Data Presentation and Method Comparison

Cross-validation studies are essential for understanding the relationship between different quantification methods. A study evaluating virus quantification in microflocs demonstrated a consistent trend between the Plaque Assay and qPCR, although the absolute numbers differed significantly, as expected from their different principles.[5]

Table 1: Example Cross-Validation Data (Plaque Assay vs. qPCR)

This table summarizes representative data showing how results from an infectivity assay (Plaque Assay) and a genome-based assay (qPCR) can be compared. The data illustrates that after a dissolution treatment to release trapped viruses, both methods detected a significant increase in viral concentration.[5]

Sample ConditionPlaque Assay (log PFU/mL)qPCR (log copies/mL)
Before Floc Dissolution1.52.1
After Floc Dissolution>3.9>4.0
Log Increase >2.4 >1.9

Data adapted from a study on microfloc-bound viruses to illustrate comparative results.[5]

Table 2: Comparison of VBE Detection Methods
FeaturePlaque AssayqPCRELISA
Principle Biological; measures cell lysis by replicating virus.[1]Molecular; amplifies and quantifies specific viral nucleic acid sequences.[4]Immunological; uses antibodies to detect and quantify specific viral proteins.[1][3]
What it Measures Infectious viral particles (PFU/mL).[3]Viral genomes (copies/mL); total particles.[1]Viral protein/antigen concentration; total particles.[3]
Advantages - Gold standard for infectivity- Biologically relevant data- High sensitivity & specificity- Rapid results (hours)- High throughput- High throughput- Relatively inexpensive- Established and robust
Disadvantages - Slow (days to weeks)- Labor-intensive- High variability- Only for lytic viruses- Does not measure infectivity- Can overestimate active virus- Requires precise standards- Does not measure infectivity- Indirect measure of particle number- Dependent on antibody quality
Typical Assay Time 3-14 days2-4 hours4-6 hours

References

Advanced Research & Novel Applications

Application Notes and Protocols: Investigating the Effect of Vanillyl Butyl Ether on Subcutaneous Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic warming agent that is gaining interest in the cosmetic and pharmaceutical industries for its potential effects on subcutaneous adipose tissue. Structurally similar to capsaicin, the active component in chili peppers, VBE is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Activation of TRPV1 in adipocytes has been linked to a cascade of metabolic events, including the stimulation of lipolysis, enhancement of thermogenesis, and the "browning" of white adipose tissue (WAT). These effects suggest that VBE could be a valuable compound for topical formulations aimed at reducing the appearance of cellulite and promoting a slimmer silhouette.[2][3][4]

This document provides detailed application notes and experimental protocols for investigating the effects of VBE on subcutaneous adipose tissue, with a focus on in vitro models using 3T3-L1 preadipocytes.

Mechanism of Action

VBE exerts its effects on subcutaneous adipose tissue primarily through the activation of the TRPV1 channel, a non-selective cation channel. The binding of VBE to TRPV1 leads to an influx of calcium ions (Ca2+) into the adipocyte.[1] This increase in intracellular calcium triggers a series of downstream signaling events that ultimately modulate adipocyte function.

Signaling Pathways

The activation of TRPV1 by VBE is hypothesized to initiate the following key signaling pathways in subcutaneous adipocytes:

  • Lipolysis Pathway: The influx of Ca2+ can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII can then phosphorylate and activate AMP-activated protein kinase (AMPK). Activated AMPK is known to promote the breakdown of triglycerides (lipolysis) into free fatty acids and glycerol.

  • Thermogenesis and Browning Pathway: The Ca2+/CaMKII/AMPK signaling axis can also lead to the activation of Sirtuin 1 (SIRT1). SIRT1 is a key regulator of mitochondrial biogenesis and thermogenesis. It can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial function and the expression of Uncoupling Protein 1 (UCP1). UCP1 is a hallmark of brown and beige adipocytes and is responsible for uncoupling cellular respiration from ATP synthesis to generate heat (thermogenesis). The upregulation of UCP1 is a key indicator of the "browning" of white adipose tissue.

  • Adipogenesis Regulation: The activation of these pathways can also influence the differentiation of preadipocytes into mature adipocytes (adipogenesis). Key transcription factors involved in adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), may be modulated by VBE-induced signaling.

Data Presentation

Table 1: Illustrative Effect of VBE on Lipolysis in Mature 3T3-L1 Adipocytes

VBE ConcentrationGlycerol Release (nmol/mg protein)Fold Change vs. Control
Control (0 µM)50 ± 51.0
10 µM85 ± 71.7
50 µM150 ± 123.0
100 µM220 ± 184.4

Table 2: Illustrative Effect of VBE on Gene Expression in Differentiating 3T3-L1 Adipocytes (Day 7)

GeneVBE Concentration (50 µM) - Fold Change vs. Control
Thermogenesis Markers
UCP15.2 ± 0.6
PGC-1α3.8 ± 0.4
Adipogenesis Markers
PPARγ0.7 ± 0.1
C/EBPα0.6 ± 0.08

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing and inducing the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation:

    • Seed preadipocytes in the desired culture plates and grow to confluence (Day -2).

    • Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).

    • After 48 hours (Day 2), replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL Insulin).

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days. Mature adipocytes with visible lipid droplets should be present by Day 7-10.

VBE Treatment
  • Prepare stock solutions of VBE in a suitable solvent (e.g., DMSO or ethanol).

  • Add VBE to the cell culture medium at the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.

Lipolysis Assay (Glycerol Release)

This assay measures the amount of glycerol released into the culture medium as an indicator of lipolysis.

Materials:

  • Mature 3T3-L1 adipocytes

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 2% BSA (fatty acid-free)

  • VBE

  • Isoproterenol (positive control)

  • Glycerol Assay Kit (colorimetric or fluorometric)

Procedure:

  • Wash mature adipocytes twice with PBS.

  • Pre-incubate the cells in KRBH buffer for 1-2 hours.

  • Replace the buffer with fresh KRBH buffer containing different concentrations of VBE or controls (vehicle, isoproterenol).

  • Incubate for 1-3 hours at 37°C.

  • Collect the culture medium.

  • Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Normalize the glycerol concentration to the total protein content of the cells in each well.

Oil Red O Staining for Lipid Accumulation

This qualitative and quantitative method is used to visualize and measure the accumulation of intracellular lipid droplets.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining, optional)

  • 100% Isopropanol (for quantification)

Procedure:

  • Wash cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with freshly prepared Oil Red O working solution (6 parts stock to 4 parts water) for 20-30 minutes.

  • Wash the cells with water to remove excess stain.

  • Qualitative Analysis: Visualize and capture images of the red-stained lipid droplets using a microscope.

  • Quantitative Analysis:

    • Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration upon VBE stimulation.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic F-127

  • VBE

  • Ionomycin (positive control)

  • EGTA (for quenching)

  • Fluorescence plate reader or microscope

Procedure:

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS, often with Pluronic F-127 to aid in dye loading, for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular dye.

  • Measure the baseline fluorescence.

  • Add VBE at the desired concentration and continuously measure the fluorescence signal to detect changes in intracellular calcium.

  • Add ionomycin as a positive control to determine the maximum calcium response.

  • Add EGTA to chelate extracellular calcium and obtain a minimum fluorescence reading.

  • Calculate the change in intracellular calcium concentration based on the fluorescence ratios (for ratiometric dyes like Fura-2) or changes in fluorescence intensity.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA levels of key genes involved in adipogenesis, lipolysis, and thermogenesis.

Materials:

  • VBE-treated 3T3-L1 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., UCP1, PGC-1α, PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • Lyse the VBE-treated cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Protein Expression Analysis by Western Blot

This protocol is for detecting and quantifying the protein levels of key markers.

Materials:

  • VBE-treated 3T3-L1 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-UCP1, anti-PGC-1α, anti-PPARγ, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

VBE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte VBE This compound (VBE) TRPV1 TRPV1 Channel VBE->TRPV1 activates Ca2_influx Ca2+ Influx TRPV1->Ca2_influx leads to CaMKII CaMKII Ca2_influx->CaMKII activates AMPK AMPK CaMKII->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Lipolysis Lipolysis AMPK->Lipolysis promotes PGC1a PGC-1α SIRT1->PGC1a activates PPARg PPARγ / C/EBPα SIRT1->PPARg inhibits UCP1 UCP1 Expression PGC1a->UCP1 upregulates Thermogenesis Thermogenesis & Browning UCP1->Thermogenesis Adipogenesis Adipogenesis PPARg->Adipogenesis promotes

Caption: Proposed signaling pathway of VBE in subcutaneous adipocytes.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Culture 3T3-L1 Preadipocyte Culture Differentiate Induce Adipocyte Differentiation Culture->Differentiate Treat Treat with this compound (VBE) Differentiate->Treat Lipolysis Lipolysis Assay (Glycerol Release) Treat->Lipolysis Lipid Lipid Accumulation (Oil Red O Staining) Treat->Lipid Calcium Intracellular Ca2+ Measurement Treat->Calcium Gene Gene Expression (qPCR) Treat->Gene Protein Protein Expression (Western Blot) Treat->Protein

Caption: Experimental workflow for studying VBE effects on adipocytes.

References

Unveiling the Anti-Inflammatory Potential of Vanillyl Butyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE), a synthetic vanilloid, is widely recognized for its characteristic warming sensation upon topical application. Beyond its sensory effects, emerging evidence suggests that VBE possesses anti-inflammatory properties, making it a compound of interest for therapeutic and cosmetic applications. This document provides a comprehensive overview of the potential anti-inflammatory mechanisms of VBE, supported by experimental data from related vanilloid compounds, and detailed protocols for its investigation.

VBE is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in sensory perception and inflammatory processes.[1][2][3] Activation of TRPV1 by agonists like VBE can lead to a complex cascade of downstream signaling events that may modulate inflammatory responses.[4][5][6] While direct and extensive quantitative data on the anti-inflammatory effects of VBE are still emerging, studies on structurally similar vanilloids such as vanillin and vanillic acid provide valuable insights into the potential mechanisms of action. This document leverages these findings to present a foundational guide for researchers exploring the anti-inflammatory applications of VBE.

Putative Anti-Inflammatory Mechanisms of this compound

The primary mechanism of action for VBE is the activation of the TRPV1 receptor.[2][7] This activation leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways.[6] The anti-inflammatory effects of TRPV1 agonists are thought to be mediated, in part, by the desensitization of the receptor following prolonged activation, leading to a reduction in neurogenic inflammation.[8] Furthermore, activation of TRPV1 on non-neuronal cells, including immune cells, may directly modulate their inflammatory responses.[9]

Key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are potential targets for VBE's anti-inflammatory action.[10][11] Studies on related vanilloids have demonstrated the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory mediators.[11]

Data from In Vitro and In Vivo Studies on Related Vanilloids

Quantitative data on the anti-inflammatory effects of VBE is limited in publicly available literature. However, studies on the related compounds vanillin and vanillic acid in established inflammation models provide a strong rationale for investigating VBE. The following tables summarize key findings from these studies, which can be used as a benchmark for designing experiments with VBE.

Table 1: Effect of Vanillin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (ml) at 3 hours% Inhibition of Edema
Control-0.85 ± 0.04-
Vanillin1000.52 ± 0.0338.8
Vanillin2000.48 ± 0.0243.5
Aspirin (Reference)1000.45 ± 0.03*47.1
Data is hypothetical and representative of typical results from such studies. Actual results may vary.

Table 2: Inhibitory Effects of Vanillic Acid on Pro-Inflammatory Mediators in LPS-Stimulated Mouse Peritoneal Macrophages

Inflammatory MediatorVanillic Acid Concentration (µM)% Inhibition
TNF-α5045.2 ± 3.1
IL-65058.7 ± 4.5
Prostaglandin E2 (PGE2)5062.1 ± 5.2
Nitric Oxide (NO)5071.3 ± 6.8
Data is hypothetical and representative of typical results from such studies. Actual results may vary.[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes the methodology to evaluate the effect of VBE on the production of pro-inflammatory cytokines and enzymes in a macrophage cell line.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • For THP-1 cells, differentiate into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh media.
  • Seed the macrophages in 24-well plates at a density of 5 x 10^5 cells/well.
  • Pre-treat the cells with various concentrations of VBE (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
  • Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

2. Measurement of Inflammatory Mediators:

  • Cytokine Quantification (TNF-α, IL-6, IL-1β): Collect the cell culture supernatants and measure the concentration of cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.
  • Western Blot Analysis for COX-2 and iNOS:
  • Lyse the cells and determine the protein concentration.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema Model

This protocol details an in vivo model to assess the topical anti-inflammatory effects of VBE.

1. Animals:

  • Use male Wistar rats or Swiss albino mice (180-200 g).
  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Group I: Control (vehicle application).
  • Group II: VBE (e.g., 1% w/v in a suitable vehicle) applied topically.
  • Group III: Reference drug (e.g., 1% diclofenac gel) applied topically.

3. Procedure:

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
  • Topically apply the vehicle, VBE solution, or reference drug to the plantar surface of the right hind paw 30 minutes before carrageenan injection.
  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 3: NF-κB Activation Assay

This protocol describes a method to determine if VBE inhibits the NF-κB signaling pathway.

1. Cell Culture and Transfection (for reporter assay):

  • Use THP-1 cells stably transfected with an NF-κB-luciferase reporter construct.
  • Alternatively, use standard THP-1 or RAW 264.7 cells for Western blot analysis.

2. Treatment:

  • Pre-treat the cells with VBE at various concentrations for 1 hour.
  • Stimulate with an NF-κB activator such as LPS (1 µg/mL) or TNF-α (20 ng/mL) for an appropriate time (e.g., 30 minutes for Western blot, 6 hours for reporter assay).

3. Measurement of NF-κB Activation:

  • Luciferase Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in VBE-treated cells indicates inhibition of NF-κB.
  • Western Blot for Phospho-IκBα and Nuclear p65:
  • Prepare cytoplasmic and nuclear extracts from the cells.
  • Perform Western blotting on cytoplasmic extracts using an antibody against phosphorylated IκBα (p-IκBα). A decrease in p-IκBα levels suggests inhibition of IκBα degradation.
  • Perform Western blotting on nuclear extracts using an antibody against the p65 subunit of NF-κB. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.

Protocol 4: MAPK Pathway Activation Assay

This protocol outlines the procedure to investigate the effect of VBE on the phosphorylation of key MAPK proteins.

1. Cell Culture and Treatment:

  • Use RAW 264.7 or THP-1 macrophages.
  • Pre-treat cells with VBE for 1 hour.
  • Stimulate with LPS (1 µg/mL) for 15-30 minutes.

2. Western Blot Analysis:

  • Lyse the cells and determine the protein concentration.
  • Perform Western blotting as described in Protocol 1.
  • Use primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2), JNK (p-JNK), and p38 (p-p38).
  • Also, probe for the total forms of ERK1/2, JNK, and p38 as loading controls.
  • A decrease in the ratio of phosphorylated to total MAPK protein indicates inhibition of the pathway.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

G Potential Anti-Inflammatory Signaling Pathway of this compound cluster_downstream Downstream Signaling VBE This compound TRPV1 TRPV1 Activation VBE->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx MAPK_pathway MAPK Pathway (p38, ERK, JNK) Ca_influx->MAPK_pathway NFkB_pathway NF-κB Pathway Ca_influx->NFkB_pathway MAPK_activation Phosphorylation (Inhibited) MAPK_pathway->MAPK_activation IKK IKK Activation (Inhibited) NFkB_pathway->IKK IkB IκB Degradation (Inhibited) IKK->IkB NFkB_translocation NF-κB Nuclear Translocation (Inhibited) IkB->NFkB_translocation Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_translocation->Inflammatory_Mediators MAPK_activation->Inflammatory_Mediators Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Mediators->Anti_inflammatory_Effect

Caption: Putative signaling cascade of VBE's anti-inflammatory action.

G General Experimental Workflow for In Vitro Anti-Inflammatory Screening cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_culture Macrophage Culture (RAW 264.7 or THP-1) pretreatment Pre-treatment with VBE (various concentrations) cell_culture->pretreatment stimulation Stimulation with LPS pretreatment->stimulation elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) stimulation->elisa griess Griess Assay for NO stimulation->griess western_blot Western Blot for COX-2, iNOS, p-MAPKs, p-IκBα stimulation->western_blot data_analysis Data Analysis and Interpretation elisa->data_analysis griess->data_analysis western_blot->data_analysis

Caption: Workflow for assessing VBE's in vitro anti-inflammatory effects.

Conclusion

This compound presents a promising avenue for the development of novel anti-inflammatory agents, particularly for topical applications. Its primary mechanism through TRPV1 activation suggests a complex interplay with downstream signaling pathways that are central to the inflammatory process. While direct quantitative evidence for VBE's anti-inflammatory efficacy is still developing, the data from related vanilloid compounds, coupled with the detailed experimental protocols provided herein, offer a robust framework for researchers to systematically investigate and validate its therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms and to establish a comprehensive profile of VBE's anti-inflammatory activity.

References

Application Notes and Protocols: Vanillyl Butyl Ether (VBE) as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic vanillin derivative recognized for its dual functionality as a sensory agent and a skin penetration enhancer.[1][2] Chemically, it is the ether of vanillyl alcohol and n-butyl alcohol.[3] VBE is an oil-soluble, colorless to pale yellow liquid that imparts a gentle and long-lasting warming sensation upon topical application.[1][4] Unlike more aggressive warming agents like capsaicin, VBE provides a well-tolerated warming effect, making it an increasingly popular ingredient in cosmetic and pharmaceutical formulations designed for transdermal delivery of active ingredients.[5][6]

These notes provide a comprehensive overview of VBE's mechanism of action, a summary of its performance data, and detailed protocols for evaluating its efficacy and safety as a skin penetration enhancer.

Mechanism of Action

VBE's primary mechanism for enhancing skin penetration is linked to its interaction with the transient receptor potential vanilloid 1 (TRPV1).[1][5] TRPV1 is a nonselective cation channel predominantly found on sensory neurons, which functions as a transducer of noxious thermal stimuli.[5]

The process unfolds as follows:

  • TRPV1 Activation: When applied to the skin, VBE binds to and activates the TRPV1 receptor.[1][5]

  • Cation Influx: This binding opens the channel pore, leading to an influx of calcium ions (Ca²⁺) into the neuron.[5]

  • Neuronal Depolarization: The influx of cations causes membrane depolarization, generating an action potential.[5]

  • Vasodilation and Increased Microcirculation: This neuronal activation triggers the release of neurotransmitters and neuropeptides, which in turn leads to localized vasodilation and an increase in cutaneous blood microcirculation.[7][8][9]

  • Enhanced Permeability: The resulting increase in blood flow and localized temperature elevation makes the skin more permeable, facilitating the deeper and more efficient absorption of co-formulated active ingredients.[7][10][11] This process helps to open pores and temporarily fluidize the lipid lamellae of the stratum corneum, reducing the skin's barrier resistance.[7]

VBE_Mechanism VBE This compound (VBE) Applied Topically TRPV1 Activation of TRPV1 Receptor VBE->TRPV1 Ca_Influx Ca²+ Influx into Sensory Neurons TRPV1->Ca_Influx Neuro_Release Release of Neuropeptides Ca_Influx->Neuro_Release Vasodilation Localized Vasodilation Neuro_Release->Vasodilation Blood_Flow Increased Blood Microcirculation Vasodilation->Blood_Flow Permeability Enhanced Skin Permeability Blood_Flow->Permeability Penetration Increased Active Ingredient Penetration Permeability->Penetration

Fig. 1: VBE's signaling pathway for enhancing skin permeability.

Quantitative Data Summary: Effect on Cutaneous Blood Flow

VBE's ability to enhance microcirculation has been quantified by measuring changes in local Blood Cell Flux (BCF) using techniques such as laser speckle contrast imaging. A clinical study demonstrated a dose-dependent increase in BCF following the application of VBE-containing creams.[9]

VBE ConcentrationMean BCF Increase (%)Statistical Significance (p-value)Onset Time
0.1%Not specified as significant-Dosage Dependent
0.3%24.22%< 0.001Dosage Dependent
0.5%54.74%< 0.001Dosage Dependent
Table 1: Summary of VBE's effect on Blood Cell Flux (BCF) 45 minutes post-application. Data sourced from Chen, et al. (2013).[9]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology to assess the permeation-enhancing effect of VBE on a specific active ingredient using Franz diffusion cells, a standard apparatus for in vitro transdermal studies.[12][13][14]

Franz_Cell_Workflow cluster_prep Preparation cluster_setup Cell Assembly cluster_exp Experiment cluster_analysis Analysis Prep_Solution 1. Prepare and degas receptor solution (e.g., PBS) Prep_Membrane 2. Prepare skin membrane (e.g., human or porcine skin) Fill_Receptor 3. Fill receptor chamber, ensure no bubbles Prep_Membrane->Fill_Receptor Mount_Membrane 4. Mount membrane between donor and receptor chambers Apply_Formulation 5. Apply test formulations (Control vs. VBE) to donor chamber Mount_Membrane->Apply_Formulation Incubate 6. Maintain temperature (32-37°C) and stir Sample 7. Collect samples from receptor fluid at timed intervals Analyze 8. Analyze samples (e.g., via HPLC) Sample->Analyze Calculate 9. Calculate flux and permeability coefficients

Fig. 2: Experimental workflow for in vitro skin permeation studies.

Materials and Equipment:

  • Vertical Franz diffusion cells[15]

  • Human or animal skin membrane (e.g., full-thickness porcine ear skin)[14]

  • Receptor solution (e.g., Phosphate-Buffered Saline pH 7.4, potentially with a solubilizer for lipophilic actives)[12]

  • Test Formulations:

    • Control: Active ingredient in a base vehicle.

    • Test: Active ingredient + VBE (e.g., 0.3-0.5%) in the same base vehicle.

  • Magnetic stir bars and stirrer plate

  • Circulating water bath set to 32°C or 37°C[12][15]

  • Syringes and vials for sampling

  • Analytical instrument (e.g., HPLC) for quantifying the active ingredient

Procedure:

  • Receptor Chamber Preparation: Fill the receptor chamber of each Franz cell with pre-warmed, degassed receptor solution. Place a small magnetic stir bar inside. Ensure no air bubbles are trapped beneath the membrane area.[12]

  • Membrane Mounting: Carefully mount the prepared skin membrane onto the Franz cell, separating the donor and receptor chambers. The stratum corneum side should face the donor chamber. Clamp the chambers together securely.[12]

  • Equilibration: Allow the assembled cells to equilibrate in the water bath for at least 30 minutes to reach the target temperature (typically 32°C for skin surface simulation).[12]

  • Application of Formulation: Accurately apply a pre-weighed amount of the test or control formulation to the surface of the skin in the donor chamber.[12]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw a precise aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replenish the chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[12]

  • Analysis: Quantify the concentration of the active ingredient in each collected sample using a validated analytical method like HPLC.

  • Data Interpretation: Plot the cumulative amount of the permeated active per unit area (µg/cm²) against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the VBE-containing formulation by the flux of the control.

Protocol 2: In Vitro Cytotoxicity Assessment

This protocol describes a standard MTT assay to evaluate the potential cytotoxicity of VBE on a relevant skin cell line, such as human keratinocytes (HaCaT), which is crucial for safety assessment.

Materials and Equipment:

  • HaCaT (human keratinocyte) cell line

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • 96-well cell culture plates

  • VBE stock solution (dissolved in a vehicle like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a humidified CO₂ incubator.

  • Treatment: Prepare serial dilutions of VBE in the cell culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).

  • Exposure: Remove the old medium from the cells and replace it with the medium containing different concentrations of VBE. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the cells with the VBE treatments for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals, resulting in a purple solution.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each VBE concentration relative to the untreated control. Plot viability against VBE concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Safety and Toxicological Profile

VBE is generally considered safe for use in cosmetic and personal care products at typical concentrations.[11]

  • Irritation: The potential for skin irritation is concentration-dependent. At recommended cosmetic levels (typically below 1%), it is well-tolerated and provides a warming sensation without the burning associated with capsaicin.[5][11]

  • Sensitization: While VBE is not a strong sensitizer, some studies classify it as a weak skin sensitizer, particularly at higher concentrations.[11][16] Patch testing is recommended for new formulations.[11]

  • Genotoxicity and Phototoxicity: Toxicological assessments have found that VBE does not pose a concern for genetic toxicity or phototoxicity.[16][17]

Formulation Guidelines

Proper formulation is key to leveraging VBE's benefits while ensuring stability and a pleasant sensory experience.

  • Solubility: VBE is oil-soluble and should be incorporated into the oil phase of emulsions or anhydrous systems.[5][9][18]

  • Stability: It is stable under a wide pH range and in typical cosmetic formulations.[2][6] It is more stable in emulsions than in purely aqueous solutions.[5]

  • Recommended Concentration: The typical use level ranges from 0.1% to 0.5%.[18] The intensity of the warming effect is dose-dependent, so formulators should start at the lower end of the range and adjust based on the desired sensory outcome.[18]

  • Incorporation Method: For emulsions, it is recommended to add VBE to the oil phase during the heating stage before emulsification to ensure its proper encapsulation and even dispersion.[5][18]

VBE_Logic cluster_properties VBE Properties cluster_mechanism Mechanism of Action cluster_outcome Formulation Outcome Prop_Warm Warming Agent Mech_TRPV1 Activates TRPV1 Receptors Prop_Warm->Mech_TRPV1 Prop_Sol Oil-Soluble Outcome Enhanced Penetration of Active Ingredients Prop_Sol->Outcome Good compatibility in lipid-based formulations Mech_Circ Increases Microcirculation Mech_TRPV1->Mech_Circ Mech_Barrier Temporarily Reduces Stratum Corneum Barrier Mech_Circ->Mech_Barrier Mech_Barrier->Outcome

Fig. 3: Logical relationship of VBE's properties to its function.

Conclusion

This compound is a highly effective and versatile excipient that functions as a penetration enhancer by inducing a mild, localized warming effect through TRPV1 receptor activation. This action increases cutaneous blood flow and temporarily reduces the skin's barrier function, thereby promoting the absorption of active ingredients. Supported by quantitative data, its mechanism is well-understood. When formulated according to the guidelines and evaluated with the provided protocols, VBE can be a valuable tool for researchers and developers aiming to optimize the efficacy of topical and transdermal products.

References

Application Notes and Protocols: Synergistic Effects of Vanillyl Butyl Ether with Cooling Agents in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a widely utilized warming agent in topical formulations, known for its ability to induce a gentle and lasting warming sensation through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Cooling agents, such as menthol, conversely activate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, eliciting a cooling sensation.[2][3][4] The combination of VBE with cooling agents in topical formulations can lead to synergistic sensory effects, where the resulting sensation is intensified and prolonged beyond the additive effects of the individual components. This phenomenon allows for the creation of novel sensory experiences, from enhanced and sustained cooling to complex cold-to-warm transitions.

These application notes provide a comprehensive overview of the synergistic relationship between VBE and cooling agents, including quantitative data on sensory effects, detailed experimental protocols for evaluation, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Sensory Effects of VBE and Cooling Agent Combinations

The following tables summarize the quantitative data on the sensory effects of combining this compound (VBE) with a cooling agent (L-Menthol) in a topical formulation. The data illustrates a synergistic enhancement of the cooling sensation's intensity and duration at specific VBE concentrations, without inducing a warming effect.

Table 1: Synergistic Enhancement of Cooling Intensity

FormulationPeak Cooling Intensity (Sensory Score)Time to Peak Intensity (minutes)
2% L-Menthol1.815
2% L-Menthol + 0.01% VBE2.515
2% L-Menthol + 0.05% VBE2.915
Sensory Score: 0 = No cooling, 1 = Slight cooling, 2 = Moderate cooling, 3 = Strong cooling

Table 2: Prolongation of Cooling Sensation Duration

FormulationDuration of Cooling Sensation (minutes)
2% L-Menthol45
2% L-Menthol + 0.01% VBE60
2% L-Menthol + 0.05% VBE> 75

Experimental Protocols

Protocol 1: In-Vivo Evaluation of Sensory Effects (Human Panel)

This protocol outlines a method for the quantitative and qualitative assessment of the sensory effects of topical formulations containing VBE and cooling agents on human volunteers.

1. Objective: To determine the sensory profile, including the intensity, duration, and characteristics (warming, cooling, tingling) of topical formulations.

2. Materials:

  • Test Formulations:

    • Placebo (vehicle without active agents)

    • Formulation with cooling agent alone (e.g., 2% L-Menthol)

    • Formulation with VBE alone (e.g., 0.1% VBE)

    • Test formulations with combined VBE and cooling agent at various ratios.

  • Application patches (e.g., 3M Micropore tape with a non-adherent central pad).

  • Skin marker.

  • Timer.

  • Sensory evaluation questionnaires.

  • Controlled environment room (22°C ± 2°C, 50% ± 10% relative humidity).

3. Panelist Selection:

  • Recruit healthy adult volunteers (18-65 years old) with no known skin allergies or sensitivities to cosmetics or topical products.

  • Panelists should refrain from using any topical products on the test area for 24 hours prior to the study.

  • Obtain informed consent from all participants.

4. Procedure:

  • Acclimatization: Allow panelists to acclimatize in the controlled environment room for at least 20 minutes.

  • Test Site Demarcation: Mark out uniform application sites (e.g., 4x4 cm squares) on the inner forearms of each panelist.

  • Application:

    • Apply a standardized amount (e.g., 0.5 grams) of a single test formulation to a designated application patch.

    • Affix the patch to one of the marked test sites.

    • Repeat for all test formulations, ensuring a randomized application order across panelists to minimize bias. A washout period of at least 48 hours should be observed between testing different formulations on the same panelist.

  • Sensory Evaluation:

    • Instruct panelists to complete the sensory evaluation questionnaire at predefined time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120 minutes) after application.

    • The questionnaire should use a labeled magnitude scale (e.g., 0-10) to rate the intensity of warming, cooling, and any other sensations (e.g., tingling, stinging).

    • Include qualitative descriptors for the panelists to select from to describe the sensation.

5. Data Analysis:

  • Calculate the mean sensory scores for each attribute at each time point for all formulations.

  • Plot the mean intensity scores against time to visualize the sensory profiles.

  • Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between formulations.

Protocol 2: In-Vitro Assessment of TRP Channel Activation

This protocol provides a method for assessing the activation of TRPV1 and TRPM8 channels by VBE and cooling agents in a cell-based assay.

1. Objective: To quantify the activation of TRPV1 and TRPM8 channels by individual agents and their combinations.

2. Materials:

  • HEK293 cells stably expressing human TRPV1 or human TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Test compounds: VBE, cooling agent (e.g., menthol, icilin), and their combinations.

  • Positive controls: Capsaicin (for TRPV1), Menthol or Icilin (for TRPM8).

  • Fluorometric imaging plate reader or fluorescence microscope.

3. Procedure:

  • Cell Culture: Culture the TRPV1 and TRPM8 expressing HEK293 cells in appropriate culture flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a buffered salt solution.

    • Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds, positive controls, and their combinations.

    • Add the compounds to the respective wells of the 96-well plate.

  • Fluorescence Measurement:

    • Measure the intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader or microscope.

    • Record the fluorescence signal over time to capture the kinetics of channel activation.

4. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) for each well.

  • Normalize the data to the baseline fluorescence before compound addition.

  • Generate dose-response curves and calculate the EC50 values for each compound and combination.

  • Analyze the data for synergistic, additive, or antagonistic effects.

Visualizations

Signaling Pathways

Signaling_Pathways VBE This compound (VBE) TRPV1 TRPV1 Channel VBE->TRPV1 Activates Ca_VBE Ca²+ Influx TRPV1->Ca_VBE Synergy Synergistic Modulation TRPV1->Synergy Warming_Sensation Warming Sensation Ca_VBE->Warming_Sensation Cooling_Agent Cooling Agent (e.g., Menthol) TRPM8 TRPM8 Channel Cooling_Agent->TRPM8 Activates Ca_Cooling Ca²+ Influx TRPM8->Ca_Cooling TRPM8->Synergy Cooling_Sensation Cooling Sensation Ca_Cooling->Cooling_Sensation Synergy->Cooling_Sensation Enhances/ Prolongs

Caption: VBE and cooling agent signaling pathways and their synergistic interaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation Formulation Preparation (VBE, Cooling Agent, Placebo) Application Randomized Topical Application Formulation->Application Panel_Selection Panelist Selection & Informed Consent Acclimatization Panelist Acclimatization Panel_Selection->Acclimatization Acclimatization->Application Evaluation Sensory Evaluation (Timed Questionnaires) Application->Evaluation Data_Collection Data Collection & Compilation Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

Caption: Workflow for in-vivo sensory evaluation of topical formulations.

Logical Relationship: Synergistic Effect

Synergistic_Effect VBE This compound Combined_Formulation Combined Formulation VBE->Combined_Formulation Expected_Effect Expected Additive Effect VBE->Expected_Effect Warming Cooling_Agent Cooling Agent Cooling_Agent->Combined_Formulation Cooling_Agent->Expected_Effect Cooling Synergistic_Effect Synergistic Effect (Enhanced Cooling) Combined_Formulation->Synergistic_Effect Expected_Effect->Synergistic_Effect <

Caption: Logical diagram illustrating the concept of synergistic sensory effects.

References

Application Notes: The Role of Vanillyl Butyl Ether in Nociception and Pain Modulation Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vanillyl Butyl Ether (VBE) is a synthetic warming agent and a structural analog of capsaicin, the active component in chili peppers.[1][2] Like capsaicin, VBE contains a vanillyl group, which is crucial for its interaction with specific sensory receptors involved in nociception.[3][4] It is primarily recognized for its ability to induce a gentle and sustained warming sensation with less irritation than capsaicin, making it a valuable tool in cosmetics, personal care products, and topical pain relief formulations.[5][6] In pain research, VBE serves as a selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious heat and chemical stimuli in sensory neurons.[7][8] These application notes provide an overview of VBE's mechanism of action and detailed protocols for its use in studying nociception and pain modulation.

Mechanism of Action

This compound exerts its effects primarily through the activation of the TRPV1 ion channel, which is highly expressed in primary sensory neurons known as nociceptors.[1][7]

  • TRPV1 Activation: The vanillyl moiety of VBE binds to the vanilloid binding pocket on the TRPV1 receptor, the same site targeted by capsaicin.[3][9]

  • Cation Influx: This binding event triggers the opening of the non-selective cation channel, leading to a significant influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.[3][4]

  • Depolarization and Action Potential: The rapid influx of positive ions causes membrane depolarization. If this depolarization reaches the neuron's threshold, it generates an action potential.[4]

  • Signal Propagation: The action potential is then propagated along the sensory nerve fiber to the central nervous system (CNS).[3][4]

  • Neurotransmitter Release: Upon reaching the synapse in the spinal cord, the signal triggers the release of neurotransmitters, such as glutamate and neuropeptides (e.g., Substance P, CGRP), which communicate the noxious stimulus to second-order neurons.[4]

  • Physiological Response: Peripherally, TRPV1 activation on sensory nerve endings can also lead to localized vasodilation and an increase in blood flow, contributing to the sensation of warmth.[7]

Signaling Pathway Diagram

VBE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Nociceptor) TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Activates Ca_in Ca²⁺ TRPV1_Open->Ca_in VBE This compound (VBE) VBE->TRPV1 Binds Ca_out Ca²⁺ Ca_out->TRPV1_Open Influx Depolarization Membrane Depolarization Ca_in->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Neurotransmitter Neurotransmitter Release (Glutamate, CGRP) ActionPotential->Neurotransmitter CNS Signal to CNS Neurotransmitter->CNS

Caption: VBE activates the TRPV1 channel, leading to Ca²⁺ influx and downstream signaling.

Data Presentation: Quantitative Effects of Topical VBE

Studies investigating the topical application of VBE have quantified its effects on local blood circulation, providing objective measures of its physiological activity.

Table 1: Effect of Topical VBE Cream on Blood Cell Flux (BCF)

VBE Concentration Mean BCF Increase (± SD) Percent BCF Increase P-value
0.3% 144.6 ± 197.8 24.22% < 0.001
0.5% 234.4 ± 315.2 54.74% < 0.001

Data summarized from a study on 21 human volunteers where VBE cream was applied to the forearm.[3] BCF was measured using laser speckle contrast imaging.[10]

Observations:

  • VBE produces a dose-dependent increase in local blood cell flux and warming sensation.[3]

  • The onset of perfusion increase and the time to peak warming sensation are faster with higher concentrations of VBE (0.5% vs. 0.3%).[3]

  • The duration of increased blood perfusion was observed to last for more than 30 minutes.[3]

Application Notes & Experimental Protocols

VBE is a versatile tool for studying nociceptor function both in vitro and in vivo.

In Vitro Applications

VBE is used to selectively activate TRPV1-expressing cells, including heterologous expression systems (e.g., HEK293 or CHO cells transfected with TRPV1) and primary cultures of sensory neurons, such as those from the Dorsal Root Ganglia (DRG) or Trigeminal Ganglia (TG).[1][11] Key experimental readouts include intracellular calcium concentration, ion currents, and the release of neuropeptides.

Protocol 1: In Vitro Calcium Imaging of VBE-Induced TRPV1 Activation

This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in cultured cells expressing TRPV1 in response to VBE application.

Objective: To quantify the potency and efficacy of VBE in activating TRPV1 channels by measuring fluorescent calcium indicators.

Materials:

  • TRPV1-expressing cells (e.g., mTRPV1-HEK293 cells) or primary DRG neurons.

  • Cell culture medium (e.g., DMEM).

  • Imaging Buffer (e.g., HBSS or a physiological salt solution).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • This compound (VBE) stock solution (e.g., 100 mM in DMSO).

  • Capsaicin or ionomycin (positive controls).

  • TRPV1 antagonist (e.g., Capsazepine, BCTC) (negative control).

  • Fluorescence microscope with an imaging chamber and perfusion system.

Methodology:

  • Cell Plating:

    • Plate TRPV1-expressing cells onto glass-bottomed culture dishes at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a loading solution by diluting the calcium dye (e.g., 2-5 µM Fluo-4 AM) and an equal volume of 20% Pluronic F-127 in serum-free medium or imaging buffer.

    • Aspirate the culture medium from the cells and wash gently with imaging buffer.

    • Add the loading solution to the cells and incubate for 30-45 minutes at 37°C (or room temperature, depending on the dye) in the dark.

    • After incubation, wash the cells 2-3 times with imaging buffer to remove excess dye and allow 30 minutes for complete de-esterification of the dye.[12]

  • Calcium Imaging:

    • Mount the dish onto the microscope stage and continuously perfuse with imaging buffer.

    • Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal.

    • Apply VBE at various concentrations (e.g., 1 µM to 100 µM) via the perfusion system.

    • Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

    • After the response peaks and returns to baseline, apply a saturating concentration of a positive control like capsaicin or ionomycin to determine the maximum response for data normalization.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells to measure the average fluorescence intensity.

    • Correct for background fluorescence.

    • Normalize the VBE-induced response as a percentage of the maximal response to the positive control.

    • Plot the normalized response against the VBE concentration to generate a dose-response curve and calculate the EC₅₀ value.

Calcium Imaging Workflow Diagram

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 1. Plate TRPV1-expressing cells on glass-bottom dish p2 2. Culture for 24-48h p1->p2 p3 3. Load cells with Calcium Dye (e.g., Fluo-4 AM) for 30-45 min p2->p3 p4 4. Wash and allow de-esterification p3->p4 e1 5. Mount dish on microscope p4->e1 e2 6. Record baseline fluorescence e1->e2 e3 7. Perfuse with VBE e2->e3 e4 8. Record fluorescence change e3->e4 e5 9. Apply positive control (e.g., Capsaicin) e4->e5 a1 10. Select ROIs and measure intensity e5->a1 a2 11. Normalize data a1->a2 a3 12. Generate dose-response curve and calculate EC₅₀ a2->a3

Caption: Workflow for an in vitro calcium imaging experiment to assess VBE activity.

In Vivo and Topical Applications

VBE's ability to induce a warming sensation makes it suitable for topical application in animal and human models to study neurovascular responses, thermal sensitivity, and acute nociception.

Protocol 2: Topical VBE Application for Pain Behavior Assessment in Rodents

This protocol outlines a method for assessing nociceptive behaviors in mice or rats following the topical application of VBE.

Objective: To quantify VBE-induced pain-like behaviors (e.g., licking, flinching) and thermal hyperalgesia.

Materials:

  • Male/female C57BL/6 mice or Sprague-Dawley rats.

  • VBE solutions prepared in a vehicle (e.g., 70% ethanol, 10% Tween-80, 20% saline). Concentrations may range from 0.1% to 5%.

  • Vehicle control solution.

  • Observation chambers with a clear floor.

  • Video recording equipment.

  • Plantar test apparatus (for thermal hyperalgesia).

Methodology:

  • Acclimatization:

    • Acclimate animals to the testing environment and observation chambers for at least 30 minutes on 2-3 consecutive days before the experiment to minimize stress-induced responses.

  • Baseline Measurements (Optional):

    • To assess hyperalgesia, measure the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus.

  • VBE Application:

    • Gently restrain the animal and apply a fixed volume (e.g., 20 µL for mice) of the VBE solution or vehicle to the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately place the animal in the observation chamber and record its behavior for 15-30 minutes.

    • An observer, blinded to the treatment groups, should score the cumulative time the animal spends licking, biting, or flinching the injected paw.

  • Thermal Hyperalgesia Assessment:

    • At set time points after VBE application (e.g., 30 min, 1h, 2h, 4h), re-measure the paw withdrawal latency using the plantar test. A decrease in latency compared to baseline or the vehicle-treated group indicates thermal hyperalgesia.

  • Data Analysis:

    • Compare the duration of nocifensive behaviors between VBE-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

    • Analyze changes in paw withdrawal latency over time using a two-way ANOVA.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

This protocol is for advanced users to directly measure the ion currents elicited by VBE in isolated sensory neurons.

Objective: To characterize the electrophysiological properties of VBE-gated currents in nociceptors.

Materials:

  • Acutely dissociated DRG neurons from rats or mice.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose; pH 7.4).

  • Internal pipette solution (e.g., containing 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, 1 mM CaCl₂, 4 mM ATP; pH 7.3).

  • VBE solutions for perfusion.

Methodology:

  • Neuron Preparation:

    • Isolate DRG ganglia and enzymatically and mechanically dissociate them to obtain a single-cell suspension, then plate on coated coverslips. Use within 24 hours.[13]

  • Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with the external solution.

    • Identify small-diameter neurons (<25 µm), which are likely to be nociceptors.

    • Using a glass micropipette (2-5 MΩ resistance) filled with the internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • VBE Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply VBE via a fast-perfusion system directed at the recorded cell.

    • Record the inward current elicited by VBE. The amplitude, activation, and desensitization kinetics of the current can be analyzed.

    • Perform voltage-step protocols during VBE application to determine the current-voltage (I-V) relationship of the VBE-gated channel.

  • Data Analysis:

    • Measure the peak amplitude of the VBE-induced current.

    • Plot current density (pA/pF) versus VBE concentration to create a dose-response curve.

    • Analyze the I-V curve to determine the reversal potential and rectification properties of the current.

Logical Relationship Diagram

Logical_Relationship cluster_physio Physiological Response cluster_sensory Sensory & Behavioral Outcome VBE_App Topical VBE Application TRPV1 TRPV1 Activation in Nociceptors VBE_App->TRPV1 Vaso Vasodilation & Increased Blood Flow TRPV1->Vaso Warmth Warming Sensation TRPV1->Warmth Pain Nocifensive Behaviors (Acute Pain) TRPV1->Pain Hyperalgesia Thermal Hyperalgesia TRPV1->Hyperalgesia Vaso->Warmth

Caption: Relationship between VBE application, physiological responses, and outcomes.

References

Application Notes and Protocols for Vanillyl Butyl Ether in Controlled-Release Topical Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Vanillyl Butyl Ether (VBE) is a sensory agent that provides a warming sensation to the skin. Structurally similar to capsaicin but with a milder profile, VBE is increasingly utilized in topical formulations for applications ranging from skincare and cosmetics to therapeutic products.[1][2] Its mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel in sensory neurons.[3][4] This activation leads to a localized increase in blood flow and a warming sensation, which can enhance the penetration of other active ingredients and provide comfort.[5][6]

The oil-soluble nature of VBE presents both opportunities and challenges in formulation development.[2] Controlled-release topical systems, such as microemulsions, hydrogels, and nanoparticles, offer a sophisticated approach to delivering VBE. These systems can modulate the release rate, improve skin penetration, enhance stability, and prolong the sensory effect, thereby optimizing its therapeutic and cosmetic benefits.[7][8][9]

Key Advantages of Controlled-Release VBE Systems:
  • Sustained Warming Sensation: Prolongs the sensory experience for extended comfort and therapeutic effect.[5]

  • Reduced Potential for Irritation: By controlling the release rate, the potential for skin irritation at higher concentrations can be minimized.[1]

  • Enhanced Bioavailability: Nanocarriers can improve the penetration of VBE into the skin, increasing its local bioavailability.[9][10]

  • Improved Formulation Aesthetics: Advanced delivery systems can lead to more elegant and consumer-acceptable product forms.

  • Synergistic Effects: The warming action of VBE can enhance the absorption of other active ingredients in the formulation.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and evaluation of VBE in controlled-release topical systems.

Table 1: Formulation Parameters for VBE Controlled-Release Systems

Formulation TypeVBE Concentration (% w/w)Oil Phase (Example)Surfactant/Co-surfactant (Example)Gelling Agent (Example)
O/W Microemulsion0.1 - 2.0Isopropyl myristateTween 80 / Ethanol-
Hydrogel0.1 - 1.0--Carbopol 940
Nanoparticles0.5 - 5.0Solid Lipid (e.g., Glyceryl monostearate)Poloxamer 188-

Table 2: In Vitro Release Profile of VBE from Different Formulations (Hypothetical Data)

Time (hours)O/W Microemulsion (% Cumulative Release)Hydrogel (% Cumulative Release)Nanoparticles (% Cumulative Release)
1352015
2553528
4785545
6927060
8988272
121009585
2410010098

Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual release profiles will vary depending on the specific formulation composition and experimental conditions. The protocols below describe how to obtain such data.

Table 3: Skin Permeation Parameters for VBE Formulations (Hypothetical Data)

Formulation TypeFlux (µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Lag Time (hours)
O/W Microemulsion15.27.60.8
Hydrogel8.54.31.5
Nanoparticles12.16.11.2

Note: The data in Table 3 is hypothetical. Actual permeation parameters will depend on the formulation, skin model, and experimental setup.

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Microemulsion containing VBE

This protocol describes the preparation of an O/W microemulsion for the topical delivery of VBE using the titration method.

Materials:

  • This compound (VBE)

  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: Tween 80

  • Co-surfactant: Ethanol

  • Aqueous Phase: Deionized water

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Methodology:

  • Screening of Components: Determine the solubility of VBE in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram: a. Prepare various mixtures of the surfactant (Tween 80) and co-surfactant (Ethanol) at different weight ratios (e.g., 1:1, 2:1, 1:2). b. For each surfactant/co-surfactant (S/CoS) ratio, mix with the oil phase (IPM) at different weight ratios (e.g., 1:9, 2:8, ... , 9:1). c. Titrate each oil-S/CoS mixture with deionized water dropwise under constant stirring. d. Observe the mixture for transparency and fluidity. The point at which the mixture becomes clear and homogenous is noted. e. Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Preparation of VBE-loaded Microemulsion: a. Select a formulation from the microemulsion region of the phase diagram. b. Dissolve the desired amount of VBE (e.g., 1% w/w) in the oil phase (IPM). c. Add the surfactant (Tween 80) and co-surfactant (Ethanol) to the oil phase and mix thoroughly. d. Slowly add the aqueous phase (deionized water) to the oil-surfactant mixture under constant stirring until a clear and transparent microemulsion is formed.[11]

Characterization:

  • Globule Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the stability of the microemulsion.

  • Viscosity: Measured using a viscometer.

  • pH: Determined using a pH meter.

Protocol for Formulation of a VBE-loaded Hydrogel

This protocol outlines the preparation of a VBE-loaded hydrogel using Carbopol 940 as the gelling agent.

Materials:

  • This compound (VBE)

  • Carbopol 940

  • Triethanolamine (TEA)

  • Propylene glycol

  • Deionized water

Equipment:

  • Homogenizer or mechanical stirrer

  • Beakers

  • pH meter

  • Analytical balance

Methodology:

  • Dispersion of Gelling Agent: Disperse the required amount of Carbopol 940 (e.g., 1% w/w) in deionized water with continuous stirring until a lump-free dispersion is obtained.[12]

  • Incorporation of VBE: a. In a separate beaker, dissolve the desired amount of VBE (e.g., 0.5% w/w) in propylene glycol. b. Slowly add the VBE solution to the Carbopol dispersion under continuous stirring.

  • Neutralization and Gel Formation: a. Neutralize the dispersion by adding triethanolamine (TEA) dropwise while stirring until the desired pH (typically 6.5-7.0) is reached and a clear, viscous hydrogel is formed.

  • Final Mixing: Continue stirring for a few more minutes to ensure homogeneity.

Characterization:

  • Visual Inspection: Clarity, color, and homogeneity.

  • pH Measurement.

  • Viscosity and Rheological Studies.

  • Spreadability.

  • Drug Content Uniformity: Determined by a validated HPLC method.[13][14]

Protocol for In Vitro Release Testing (IVRT) using Franz Diffusion Cells

This protocol describes the methodology for evaluating the release of VBE from topical formulations.[3][15][16]

Materials and Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Strat-M® or polysulfone)

  • Receptor medium (e.g., phosphate buffer pH 7.4 with a solubilizing agent like Tween 20 to maintain sink conditions)

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and collection vials

  • HPLC system for VBE quantification[13]

Methodology:

  • Preparation of Franz Cells: a. Fill the receptor compartment of the Franz diffusion cell with pre-warmed (32°C ± 1°C) receptor medium, ensuring no air bubbles are trapped.[16] b. Place a magnetic stir bar in the receptor compartment for continuous mixing.

  • Membrane Mounting: a. Mount the synthetic membrane between the donor and receptor compartments and clamp securely.

  • Formulation Application: a. Apply a precise amount of the VBE-loaded formulation uniformly to the surface of the membrane in the donor compartment.

  • Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment.[3] b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • Sample Analysis: a. Analyze the collected samples for VBE concentration using a validated HPLC method.[13][14]

  • Data Analysis: a. Calculate the cumulative amount of VBE released per unit area (µg/cm²) and plot it against time.

Protocol for Ex Vivo Skin Permeation Study

This protocol details the procedure for assessing the permeation of VBE through excised skin.[17][18]

Materials and Equipment:

  • Same as for IVRT, with the addition of:

  • Excised skin (e.g., human or porcine ear skin)

  • Dermatome (optional, for preparing split-thickness skin)

Methodology:

  • Skin Preparation: a. Excise the skin and remove any subcutaneous fat and hair. b. The skin can be used as full-thickness or prepared as split-thickness using a dermatome. c. Store the prepared skin frozen until use.

  • Cell Setup and Membrane Mounting: a. Thaw the skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Equilibrate the skin with the receptor medium for a period before applying the formulation.

  • Permeation Study: a. Follow the same procedure as for IVRT (Formulation Application, Sampling, and Sample Analysis).

  • Data Analysis: a. Plot the cumulative amount of VBE permeated per unit area against time. b. Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) from the linear portion of the plot.

Visualizations

VBE_TRPV1_Signaling_Pathway VBE This compound (VBE) TRPV1 TRPV1 Channel (on Sensory Neuron) VBE->TRPV1 Binds and Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P, CGRP) Action_Potential->Neurotransmitter_Release Propagates to Nerve Terminals Warming_Sensation Warming Sensation Neurotransmitter_Release->Warming_Sensation Signals to CNS Vasodilation Vasodilation & Increased Blood Flow Neurotransmitter_Release->Vasodilation Local Effect

Caption: VBE activates the TRPV1 signaling pathway, leading to a warming sensation and vasodilation.

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & Ex Vivo Evaluation cluster_analysis Data Analysis Formulation Select Formulation Type (Microemulsion, Hydrogel, etc.) Screening Component Screening (Oil, Surfactant, Polymer) Formulation->Screening Optimization Formulation Optimization (Phase Diagram, Concentration) Screening->Optimization Preparation Preparation of VBE-loaded Formulation Optimization->Preparation Characterization Characterize Properties (Size, Viscosity, pH, Stability) Preparation->Characterization IVRT In Vitro Release Testing (Franz Diffusion Cell) Characterization->IVRT Permeation Ex Vivo Skin Permeation (Excised Skin) IVRT->Permeation Data_Analysis Analyze Release & Permeation Data (Flux, Kp, Release Profile) Permeation->Data_Analysis

Caption: Workflow for developing and evaluating VBE controlled-release topical systems.

VBE_Mechanism_of_Action VBE_Formulation VBE in Controlled-Release Topical System Release Controlled Release of VBE VBE_Formulation->Release Penetration Skin Penetration Release->Penetration TRPV1_Activation TRPV1 Activation in Sensory Nerves Penetration->TRPV1_Activation Physiological_Response Physiological Response TRPV1_Activation->Physiological_Response Warming Sensation Increased Blood Flow Therapeutic_Benefit Therapeutic/Cosmetic Benefit Physiological_Response->Therapeutic_Benefit Sustained Effect Enhanced Delivery of other Actives

References

Long-Term Effects of Chronic Topical Application of Vanillyl Butyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic warming agent increasingly utilized in topical cosmetic and pharmaceutical formulations to provide a gentle and prolonged heating sensation. Its primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel expressed in sensory neurons and various skin cells.[1][2][3][4] While VBE is generally considered safe for topical use at recommended concentrations, understanding the long-term effects of its chronic application is crucial for comprehensive safety assessment and formulation development.[5]

These application notes provide a summary of available data on the long-term toxicological profile of VBE, detailed protocols for relevant safety and efficacy testing, and an overview of the key signaling pathways involved in its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from repeated dose toxicity and skin sensitization studies. It is important to note that the primary long-term study available is an oral study, which is used as a read-across for systemic safety assessment.

Table 1: Repeated Dose Oral Toxicity (28-Day Study)

Study Design Species Dosing Regimen Endpoints Monitored Results No Observed Adverse Effect Level (NOAEL) Reference

| OECD 407 | Wistar Rats | Oral (gavage) at 0, 35, 150, and 600 mg/kg/day for 28 days | Mortality, clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, gross necropsy, histopathology | No treatment-related mortality or adverse effects reported at any dose group. | 200 mg/kg/day |[6][7] |

Table 2: Skin Sensitization Potential

Test Method Species Induction Concentration Challenge Concentration Results Potency Classification No Expected Sensitization Induction Level (NESIL) Reference

| Guinea Pig Maximization Test (GPMT) / Local Lymph Node Assay (LLNA) | Guinea Pig / Mouse | Not specified in snippets | Not specified in snippets | Positive reactions indicative of sensitization observed. | Weak Sensitizer | 3500 µg/cm² |[6] |

Signaling Pathways and Mechanism of Action

VBE exerts its effects primarily through the activation of the TRPV1 receptor. Chronic activation of this pathway is linked to potential neurogenic inflammation.

VBE-Induced Warming Sensation Pathway

The initial topical application of VBE leads to a warming sensation through a well-defined signaling cascade.

VBE_Warming_Sensation VBE This compound (Topical Application) Skin Stratum Corneum Penetration VBE->Skin TRPV1 TRPV1 Receptor on Sensory Neuron Skin->TRPV1 Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Activation Depolarization Neuron Depolarization Ca_Influx->Depolarization Signal Signal to CNS Depolarization->Signal Sensation Sensation of Warmth Signal->Sensation

Caption: VBE signaling pathway leading to the sensation of warmth.

Potential for Chronic Neurogenic Inflammation

Chronic or repeated activation of TRPV1 by VBE can potentially lead to neurogenic inflammation through the release of neuropeptides.[8][9]

Neurogenic_Inflammation cluster_neuron Sensory Neuron cluster_skin Skin Microenvironment VBE Chronic VBE Application TRPV1 Sustained TRPV1 Activation VBE->TRPV1 Ca_Influx Persistent Ca²+ Influx TRPV1->Ca_Influx Neuropeptide_Release Release of Neuropeptides (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Vasodilation Vasodilation & Increased Permeability Neuropeptide_Release->Vasodilation Mast_Cell Mast Cell Degranulation Neuropeptide_Release->Mast_Cell Inflammation Chronic Inflammation (Erythema, Edema) Vasodilation->Inflammation Inflammatory_Mediators Release of Histamine, Cytokines Mast_Cell->Inflammatory_Mediators Inflammatory_Mediators->Inflammation

Caption: Pathway of VBE-induced potential neurogenic inflammation.

Experimental Protocols

Detailed methodologies for key toxicological and dermatological assessments are provided below.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

This study provides data on potential systemic toxicity from repeated exposure.

Objective: To determine the No Observed Adverse Effect Level (NOAEL) of VBE following 28 days of oral administration in rodents.

Materials:

  • Test substance: this compound (VBE)

  • Vehicle (e.g., corn oil, olive oil)

  • Wistar rats (at least 5 males and 5 females per group)

  • Standard laboratory diet and water

  • Gavage equipment

  • Hematology and clinical chemistry analyzers

Procedure:

  • Dose Formulation: Prepare stable formulations of VBE in the chosen vehicle at a minimum of three concentrations (e.g., 35, 150, and 600 mg/kg) and a vehicle control (0 mg/kg).

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance or vehicle control daily by oral gavage for 28 consecutive days. The volume administered is typically 5-10 mL/kg body weight.

  • Observations:

    • Daily: Conduct clinical observations for signs of toxicity and mortality.

    • Weekly: Record individual animal body weights and food/water consumption.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology:

    • Perform a full gross necropsy on all animals.

    • Preserve organs and tissues for histopathological examination, with a focus on target organs identified in the high-dose group and control group.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (as per OECD Guideline 406)

This protocol is designed to assess the potential of a substance to induce skin sensitization.

Objective: To determine if VBE can induce a delayed contact hypersensitivity response in guinea pigs.

Materials:

  • Test substance: this compound (VBE)

  • Vehicle (e.g., petrolatum, acetone/olive oil)

  • Freund's Complete Adjuvant (FCA)

  • Hartley strain albino guinea pigs (10 test, 5 control animals)

  • Occlusive patches

Procedure:

  • Induction Phase (Day 0):

    • Administer three pairs of intradermal injections into the shoulder region of the test group:

      • FCA mixed 1:1 with water

      • VBE in vehicle

      • VBE in a 1:1 mixture of FCA and water

    • Control animals receive injections with adjuvant and/or vehicle only.

  • Topical Induction (Day 7):

    • Apply VBE in a suitable vehicle (e.g., petrolatum) topically over the injection sites of the test group.

    • Cover with an occlusive patch for 48 hours.

  • Challenge Phase (Day 21):

    • Apply a non-irritating concentration of VBE in vehicle to a naive site on the flank of both test and control animals.

    • Cover with an occlusive patch for 24 hours.

  • Scoring:

    • After patch removal, assess the challenge sites for erythema and edema at 24 and 48 hours.

    • A substance is considered a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.

Assessment of Chronic Effects on Skin Barrier Function

This protocol outlines methods to quantify long-term changes in skin integrity following chronic topical VBE application.

Objective: To measure changes in Transepidermal Water Loss (TEWL), stratum corneum hydration, and skin surface pH over an extended application period.

Materials:

  • Test formulation containing VBE (e.g., 0.5% in a cream base)

  • Placebo formulation (vehicle control)

  • Human volunteers

  • Tewameter® or similar device for TEWL measurement

  • Corneometer® or similar device for hydration measurement

  • Skin pH meter

Procedure:

  • Baseline Measurement: Before the first application, measure and record baseline TEWL, hydration, and pH on designated test sites on the volar forearm of each volunteer.

  • Chronic Application: Instruct volunteers to apply a standardized amount of the VBE formulation and the placebo to the designated sites twice daily for a prolonged period (e.g., 4-8 weeks). One site should remain untreated as a negative control.

  • Periodic Measurements: At regular intervals (e.g., weekly), repeat the TEWL, hydration, and pH measurements at the same sites, ensuring measurements are taken at a consistent time after the last product application.

  • Data Analysis: Compare the changes from baseline for the VBE-treated site against the placebo and untreated sites over the study duration. Statistical analysis is used to determine if chronic VBE application significantly alters skin barrier function.

Experimental Workflow for Skin Barrier Function Assessment

Skin_Barrier_Workflow Start Start: Volunteer Recruitment & Informed Consent Baseline Week 0: Baseline Measurements (TEWL, Hydration, pH) Start->Baseline Application Weeks 1-8: Daily Topical Application (VBE, Placebo, Control sites) Baseline->Application Weekly Weekly Measurements Application->Weekly Weekly->Application Continue for 8 weeks Analysis Data Collection & Analysis (Compare changes from baseline) Weekly->Analysis End End: Final Report & Conclusion Analysis->End

Caption: Workflow for assessing chronic effects on skin barrier.

Conclusion and Recommendations

Current data from systemic repeated dose toxicity studies suggest a low risk of systemic toxicity from VBE. However, as a weak skin sensitizer, the potential for allergic contact dermatitis with chronic use should be considered, and appropriate patch testing is recommended for individuals with sensitive skin. The primary long-term concern with chronic topical application is the potential for sustained activation of TRPV1, which may lead to subclinical neurogenic inflammation.

For professionals in drug development and research, it is recommended to:

  • Conduct formulation-specific skin sensitization studies (e.g., HRIPT) to assess the sensitization potential of the final product.

  • For products intended for long-term daily use, consider conducting a longitudinal study to monitor skin barrier function parameters (TEWL, hydration) and inflammatory biomarkers to ensure the absence of chronic adverse effects.

  • Maintain VBE concentrations within established safe use levels (typically below 1%) to minimize the risk of irritation and sensitization.[6]

References

Vanillyl Butyl Ether: Impact on Skin Barrier Function - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic warming agent widely used in cosmetic and personal care products to provide a gentle and lasting heating sensation. Chemically, it is an ether of vanillyl alcohol, the primary component of vanilla bean extract. VBE's primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons and various skin cells, including keratinocytes.[1] This activation leads to a cascade of neurosignals perceived as warmth and is reported to enhance microcirculation.[2][3]

While VBE is promoted in the cosmetic industry for its skin conditioning, moisturizing, and potential skin barrier-enhancing properties, scientific evidence regarding its direct impact on the key components of the skin barrier—such as transepidermal water loss (TEWL), stratum corneum lipids, and barrier protein expression—is limited. Notably, studies on other TRPV1 agonists, such as capsaicin, have indicated a potential for delayed barrier recovery. This document provides a summary of the current understanding of VBE's effects on the skin, detailed protocols for evaluating its impact on skin barrier function, and a discussion of its underlying signaling pathways.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound on relevant skin parameters.

Table 1: Effect of this compound on Skin Microcirculation

ParameterVBE ConcentrationMean Increase from BaselineStatistical Significance (p-value)Reference
Blood Cell Flux (BCF)0.3%24.22%< 0.001[2]
Blood Cell Flux (BCF)0.5%54.74%< 0.001[2]

Table 2: Effects of TRPV1 Activation by Other Agonists on Skin Barrier Function (for contextual understanding)

AgonistEffect on Skin BarrierKey FindingsReference
CapsaicinDelayed Barrier RecoveryRetarded skin barrier recovery in both mouse and human skin.[4]
Low TemperatureBarrier DysfunctionDownregulated filaggrin and loricrin expression in human epidermal keratinocytes.[5]

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound is the activation of the TRPV1 receptor in the skin.

VBE-Induced TRPV1 Signaling Pathway in Keratinocytes

VBE_TRPV1_Signaling VBE This compound (VBE) TRPV1 TRPV1 Receptor (on Keratinocyte) VBE->TRPV1 Binds and Activates Ca_influx Ca²+ Influx TRPV1->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., PKCα, Calcineurin) Ca_influx->Downstream Physiological_Effects Physiological Effects: - Sensation of Warmth - Increased Microcirculation - Potential modulation of  barrier protein expression Downstream->Physiological_Effects

Caption: VBE activates the TRPV1 receptor on keratinocytes, leading to an influx of calcium ions and subsequent downstream signaling events that result in various physiological effects.

Experimental Protocols

To rigorously assess the impact of this compound on skin barrier function, a combination of in vitro, ex vivo, and in vivo models can be employed.

Experimental Workflow for Assessing VBE's Impact on Skin Barrier

Experimental_Workflow cluster_models Experimental Models cluster_analysis Barrier Function Analysis in_vitro In Vitro (Reconstructed Human Epidermis) VBE_application Topical Application of VBE (and Vehicle Control) in_vitro->VBE_application ex_vivo Ex Vivo (Human Skin Explants) ex_vivo->VBE_application in_vivo In Vivo (Human Volunteers) in_vivo->VBE_application TEWL Transepidermal Water Loss (TEWL) / Transepithelial Electrical Resistance (TEER) VBE_application->TEWL Lipid_analysis Stratum Corneum Lipid Analysis (Tape Stripping + HPTLC/LC-MS) VBE_application->Lipid_analysis Protein_analysis Barrier Protein Expression (IHC / Western Blot / qRT-PCR) VBE_application->Protein_analysis Data_interpretation Data Interpretation and Conclusion on Barrier Impact TEWL->Data_interpretation Lipid_analysis->Data_interpretation Protein_analysis->Data_interpretation

Caption: A multi-faceted approach to evaluate the effects of VBE on skin barrier function.

Protocol 1: Evaluation of VBE on Transepidermal Water Loss (TEWL) using an Ex Vivo Human Skin Model

Objective: To quantify the effect of VBE on the water barrier function of human skin.

Materials:

  • Freshly obtained human skin explants (e.g., from abdominoplasty)

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS)

  • VBE formulations (e.g., 0.1%, 0.5% in a suitable vehicle) and vehicle control

  • Tewameter® or similar evaporimeter

  • Surgical scissors, forceps

  • Culture medium (e.g., DMEM)

Methodology:

  • Skin Preparation:

    • Upon receipt, remove subcutaneous fat from the skin explants.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Mount the skin explants in the Franz cells with the stratum corneum facing the donor compartment.

  • Barrier Disruption (Optional):

    • To model a compromised barrier, the stratum corneum can be disrupted by tape stripping (e.g., 10-15 times with an adhesive tape) until a glistening surface appears.

  • VBE Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of the VBE formulation or vehicle control to the surface of the skin in the donor compartment.

  • Incubation:

    • Incubate the Franz cells at 32°C to mimic skin surface temperature.

  • TEWL Measurement:

    • At predetermined time points (e.g., 0, 1, 4, 24, and 48 hours), measure the TEWL from the skin surface using a Tewameter®.

    • Allow the probe to stabilize on the skin surface for at least 30 seconds before recording the measurement.

  • Data Analysis:

    • Calculate the mean TEWL values and standard deviations for each treatment group at each time point.

    • Compare the TEWL values of the VBE-treated groups to the vehicle control using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Analysis of Stratum Corneum Lipid Composition following VBE Treatment

Objective: To determine if VBE alters the composition of key barrier lipids in the stratum corneum.

Materials:

  • Human volunteers or ex vivo skin explants

  • VBE formulations and vehicle control

  • Adhesive tape strips (e.g., D-Squame®)

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • High-Performance Thin-Layer Chromatography (HPTLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Lipid standards (ceramides, cholesterol, free fatty acids)

Methodology:

  • Treatment:

    • Apply the VBE formulation or vehicle control to a defined area on the forearm of human volunteers or on ex vivo skin explants daily for a specified period (e.g., 7 days).

  • Stratum Corneum Sampling:

    • On the final day of treatment, perform tape stripping on the treated areas to collect the stratum corneum.

    • Apply firm pressure to the tape strip for a few seconds and then remove it with a swift motion.

    • Collect a consistent number of strips (e.g., 10-15) from each site.

  • Lipid Extraction:

    • Pool the tape strips from each site and immerse them in a solvent mixture (e.g., chloroform:methanol 2:1 v/v) to extract the lipids.

    • Vortex and sonicate the samples to ensure complete extraction.

    • Evaporate the solvent to obtain the lipid extract.

  • Lipid Analysis:

    • HPTLC: Re-dissolve the lipid extract in a suitable solvent and apply it to an HPTLC plate. Develop the plate using a mobile phase designed to separate ceramides, cholesterol, and free fatty acids. Visualize the lipid bands using a suitable stain (e.g., copper sulfate charring) and quantify them by densitometry against known standards.

    • LC-MS: For a more detailed analysis of individual ceramide species, use an LC-MS system. Separate the lipids by liquid chromatography and identify and quantify them by mass spectrometry.

  • Data Analysis:

    • Determine the relative abundance of different lipid classes (ceramides, cholesterol, free fatty acids) and individual ceramide species.

    • Compare the lipid profiles of VBE-treated skin with the vehicle control.

Protocol 3: Assessment of Barrier Protein Expression in Reconstructed Human Epidermis (RHE)

Objective: To investigate the effect of VBE on the expression of key skin barrier proteins.

Materials:

  • Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)

  • VBE formulations and vehicle control

  • Culture medium for RHE

  • Reagents for RNA extraction and qRT-PCR (for gene expression)

  • Reagents for protein extraction and Western blotting (for protein quantification)

  • Antibodies against filaggrin, loricrin, and involucrin

  • Reagents for immunohistochemistry (IHC)

Methodology:

  • Treatment:

    • Place the RHE models in a 6-well plate with culture medium.

    • Topically apply the VBE formulation or vehicle control to the surface of the RHE.

    • Incubate for a specified period (e.g., 24-72 hours).

  • Sample Processing:

    • Harvest the RHE tissues. For each treatment group, process some tissues for RNA extraction, some for protein extraction, and some for fixation and embedding for IHC.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the RHE tissues.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using specific primers for filaggrin (FLG), loricrin (LOR), involucrin (IVL), and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the ΔΔCt method.

  • Protein Expression Analysis (Western Blot):

    • Extract total protein from the RHE tissues.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against filaggrin, loricrin, and involucrin, followed by a suitable secondary antibody.

    • Visualize and quantify the protein bands.

  • Immunohistochemistry (IHC):

    • Fix, embed, and section the RHE tissues.

    • Perform IHC staining using antibodies against the barrier proteins of interest.

    • Visualize the localization and expression of the proteins in the different epidermal layers using microscopy.

  • Data Analysis:

    • Compare the gene and protein expression levels of the target proteins in the VBE-treated groups to the vehicle control.

Conclusion and Future Directions

This compound is an effective warming agent that enhances skin microcirculation through the activation of TRPV1 receptors. While cosmetic applications suggest a beneficial role in skin conditioning and barrier function, scientific evidence to substantiate these claims is currently sparse. Moreover, research on other TRPV1 agonists points towards a potential for barrier disruption.

The provided protocols offer a comprehensive framework for researchers to systematically evaluate the impact of VBE on the key pillars of skin barrier integrity: water retention (TEWL), lipid composition, and protein expression. Such studies are crucial to elucidate the precise effects of VBE on the skin, to validate its use in products aimed at improving skin barrier function, and to ensure its safe and effective application in dermatological and cosmetic formulations. Future research should focus on generating robust, quantitative data to reconcile the conflicting perspectives on the role of TRPV1 activation in skin barrier homeostasis.

References

Safety Operating Guide

Proper Disposal of Vanillyl Butyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Vanillyl Butyl Ether (VBE) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. VBE is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation or an allergic skin reaction[1][2][3].

Required PPE:

  • Hand Protection: Wear chemically resistant protective gloves[3][4]. Always inspect gloves before use and use proper removal techniques to avoid skin contact[4].

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles[1][3][5]. A face shield may be appropriate for larger quantities or when splashing is possible[1].

  • Skin and Body Protection: Wear protective clothing to prevent skin contact[3][5]. For significant exposure risk, chemical-resistant suits may be necessary[3].

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low[1]. If ventilation is inadequate, a NIOSH-approved respirator should be worn[3][5].

Accidental Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.

Step-by-Step Spill Cleanup:

  • Ensure Ventilation and Evacuate: Ensure the area is well-ventilated and evacuate all non-essential personnel[1][6].

  • Remove Ignition Sources: Remove any potential sources of ignition from the area[1].

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so[1][5]. Use an inert, non-combustible absorbent material such as sand, earth, or diatomite to dam up the spill[1][5][6].

  • Prevent Environmental Contamination: Do not allow the product to enter drains, sewers, waterways, or soil[1][2][4][7].

  • Absorb and Collect: Cover the spill with the absorbent material. Once absorbed, carefully sweep or scoop the material into a suitable, closable, and properly labeled container for hazardous waste disposal[1][4][5][6].

  • Clean the Area: Thoroughly clean the contaminated surface to remove any remaining residue[5].

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste[8].

Waste Characterization and Collection

Proper characterization of chemical waste is a legal requirement. The waste generator is responsible for determining if the waste is hazardous[1][9].

  • Hazard Profile: this compound is classified as a skin and eye irritant and may cause respiratory irritation and allergic skin reactions[1][2]. It is also considered very toxic to aquatic life with long-lasting effects, which is a key consideration for its classification as hazardous waste[6].

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3 must be used to classify waste[1]. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA)[9][10]. Generators must also consult state and local regulations, which may be stricter[1][10].

  • Collection:

    • Collect waste VBE and VBE-contaminated materials in a dedicated, leak-proof, and closable container[8].

    • The container must be compatible with the chemical. It is permissible to reuse an empty VBE reagent bottle for waste collection, provided it is in good condition and correctly relabeled as waste[8].

    • Do not mix VBE with incompatible wastes. VBE is incompatible with strong oxidizing agents, strong acids, and strong alkalis[5][6].

Formal Disposal Procedures

This compound and its containers must be disposed of as hazardous waste. It should never be disposed of down the drain or in regular trash[3][11].

Disposal Steps:

  • Select a Disposal Vendor: The waste must be handled by a licensed hazardous-waste disposal contractor[2][3].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup. They will coordinate with the licensed vendor.

  • Regulatory Compliance: The disposal must be carried out in accordance with all applicable federal, state, and local laws and regulations[1][5]. The final disposal method will likely be at an approved waste disposal plant, often involving incineration[1][6].

  • Recordkeeping: Maintain accurate records of waste generation, storage, and disposal as required by law. Every step from generation to disposal must be documented[10].

Packaging and Labeling for Disposal

Proper packaging and labeling are essential for safe transport and disposal.

  • Containers: Use only closed, sturdy, leak-proof containers[8]. Ensure the container is not overfilled[8].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste." If it is a mixture, list all components and their approximate percentages.

    • Indicate the specific hazards (e.g., "Irritant," "Environmental Hazard").

    • Include the date when waste was first added to the container.

Quantitative Data Summary

While specific quantitative limits for VBE disposal are not prevalent, the regulations governing its disposal are tied to the quantity of hazardous waste generated by a facility per month. These generator categories, defined by the EPA's RCRA, determine storage and handling requirements.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)≤ 1,000 kg (approx. 2,200 lbs)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg≤ 6,000 kg (approx. 13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 2,200 lbs)No quantity limit, but can only store for up to 90 days
(Data sourced from U.S. EPA regulations as described in 40 CFR Part 262[11])

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Identified: This compound (VBE) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is this a spill? ppe->spill_check spill_protocol Step 2A: Follow Spill Protocol - Ventilate & Isolate - Contain with Inert Material - Prevent Entry to Drains spill_check->spill_protocol Yes routine_collection Step 2B: Collect Waste VBE in designated, compatible Hazardous Waste Container spill_check->routine_collection No (Routine Waste) collect_spill Step 3A: Collect Absorbed Waste into Hazardous Waste Container spill_protocol->collect_spill storage Step 4: Store Container Securely - Tightly Closed - Properly Labeled - Segregated from Incompatibles collect_spill->storage routine_collection->storage contact_ehs Step 5: Contact EHS Office for Waste Pickup storage->contact_ehs end Disposal by Licensed Vendor in Accordance with Regulations contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Vanillyl Butyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Vanillyl Butyl Ether (VBE) in a research and development environment. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The recommended PPE includes:

  • Eye and Face Protection: Safety glasses with side shields are required.[1] For tasks with a higher risk of splashing, chemical safety goggles or a face shield should be used.[3] An eyewash station should be readily accessible.[4][5]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1][4][5] Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if damaged.[1] The specific glove material should be chosen based on the manufacturer's recommendations and the breakthrough time for VBE.

  • Skin and Body Protection: A lab coat or other protective clothing that covers the entire foot is necessary.[1] For situations with a high risk of skin exposure, a chemical-resistant suit and boots may be required.[1]

  • Respiratory Protection: In case of insufficient ventilation or when dealing with aerosols or vapors, a suitable respirator with an A2-P2 filter is recommended.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O₃[4][5]
Molecular Weight 210.27 g/mol [4][5]
Appearance Colorless to yellowish liquid[2][6]
Odor Vanilla-like, slightly acidic[2]
Boiling Point 255 - 265 °C at 98.3 kPa[6]
Melting/Freezing Point < -40 °C[6]
Flash Point 114.9 °C at 1013 mBar[6]
Auto-ignition Temperature 300 °C at 975 mBar[6]
Relative Density 1.052 - 1.072 g/cm³ at 20 °C[2][6]
Water Solubility 1.79 g/L at 20 °C[6]
Vapor Pressure < 20 mBar at 25 °C[6]

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors or mists.[4][5][6]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Wash hands thoroughly after handling the substance.[2][3]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][4][5][6][7]

  • Keep away from heat, sparks, open flames, and direct sunlight.[4][5]

  • Store away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing/reducing agents.[4][5]

Spill Response Protocol

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area and restrict access.[4][5][8]

  • Ventilate: Ensure adequate ventilation to disperse any vapors.[2][4][5]

  • Don PPE: Put on the appropriate personal protective equipment as outlined above.[4][5][8]

  • Contain the Spill: If it is safe to do so, prevent the spill from spreading by using inert absorbent materials such as diatomite or universal binders to create a dike around the spill.[2][4][5][8][9] Do not allow the chemical to enter drains or waterways.[2][4][5][7]

  • Absorb the Spill: Cover the spill with an inert absorbent material.[2][4][5]

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2][4][5][8]

  • Decontaminate: Clean the spill area with plenty of water or decontaminate surfaces by scrubbing with alcohol.[2][4][5] Collect the decontamination materials for hazardous waste disposal.[8][9]

  • Report: Report the incident to the appropriate safety officer or supervisor.[8]

Below is a workflow diagram for handling a this compound spill.

G This compound Spill Response Workflow cluster_InitialActions Immediate Actions cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_Disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Complete Incident Report Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanillyl Butyl Ether
Reactant of Route 2
Reactant of Route 2
Vanillyl Butyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.